molecular formula C11H16ClN3O2 B1461605 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride CAS No. 1158439-97-4

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Cat. No.: B1461605
CAS No.: 1158439-97-4
M. Wt: 257.72 g/mol
InChI Key: FCABYDMTKDIPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C11H16ClN3O2 and its molecular weight is 257.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-1-(4-nitrophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.ClH/c1-9-8-13(7-6-12-9)10-2-4-11(5-3-10)14(15)16;/h2-5,9,12H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCABYDMTKDIPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1-(4-nitrophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential physicochemical properties of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, a compound of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for its characterization. The piperazine moiety is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1][2] The specific substitutions of a methyl group at the 3-position and a 4-nitrophenyl group at the 1-position of the piperazine ring, along with its formulation as a hydrochloride salt, impart distinct physicochemical characteristics that govern its behavior in biological and chemical systems.

Chemical Identity and Structural Elucidation

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4.[3] The structural features of this molecule are pivotal to its chemical properties and biological interactions.

Table 1: Chemical Identity of 3-Methyl-1-(4-nitrophenyl)piperazine and its Hydrochloride Salt

Property3-Methyl-1-(4-nitrophenyl)piperazine (Free Base)3-Methyl-1-(4-nitrophenyl)piperazine Hydrochloride
Molecular Formula C₁₁H₁₅N₃O₂C₁₁H₁₆ClN₃O₂
Molecular Weight 221.26 g/mol 257.72 g/mol
CAS Number Not explicitly found for the 3-methyl isomerNot explicitly found for the 3-methyl isomer hydrochloride
Chemical Structure Chemical structure of 3-Methyl-1-(4-nitrophenyl)piperazineChemical structure of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

The presence of the 4-nitrophenyl group introduces an electron-withdrawing character, which can influence the basicity of the piperazine nitrogens.[4] The methyl group at the 3-position introduces chirality and can affect the conformation of the piperazine ring. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms of the piperazine ring, typically the one further from the electron-withdrawing phenyl ring. This salt formation is a common strategy in drug development to enhance the aqueous solubility and stability of basic compounds.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. As a hydrochloride salt, 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is expected to exhibit significantly higher aqueous solubility compared to its free base.

Table 2: Predicted and Expected Solubility of 3-Methyl-1-(4-nitrophenyl)piperazine Hydrochloride

SolventExpected SolubilityRationale and Causality
Water Highly SolublePiperazine dihydrochloride is highly soluble in water.[5] The hydrochloride salt of the target compound will readily dissociate in aqueous media, leading to the formation of the protonated piperazine derivative and chloride ions, which are well-solvated by water molecules. The pH of the solution can influence solubility, with higher solubility expected in acidic to neutral conditions.[5]
Ethanol SolubleAs a polar protic solvent, ethanol can effectively solvate the ionic components of the salt. Piperazine dihydrochloride is known to be soluble in ethanol.[5]
Methanol SolubleSimilar to ethanol, methanol is a polar protic solvent capable of dissolving the hydrochloride salt.[5]
Acetonitrile Sparingly Soluble to InsolubleAcetonitrile is a polar aprotic solvent and is generally less effective at solvating ionic compounds compared to protic solvents.
Dichloromethane InsolubleAs a nonpolar aprotic solvent, dichloromethane is not expected to dissolve the ionic hydrochloride salt.
Experimental Protocol for Solubility Determination

A robust method for determining the equilibrium solubility of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride involves the shake-flask method, a widely accepted standard.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of the compound to a series of vials containing the different solvents to be tested (e.g., water, ethanol, phosphate buffer at various pH values).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to separate the undissolved solid from the supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Causality Behind Experimental Choices: The choice of the shake-flask method is based on its ability to provide thermodynamically stable solubility data. The selection of various pH buffers is crucial as the ionization state of the piperazine moiety is pH-dependent, which directly impacts its solubility.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. For a hydrochloride salt, the melting point is often accompanied by decomposition.

Experimental Protocol for Melting Point Determination

Differential Scanning Calorimetry (DSC) is the preferred method for accurately determining the melting point and observing any associated thermal events.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Causality Behind Experimental Choices: DSC is chosen over the traditional capillary method because it provides more detailed information, including the enthalpy of fusion and the detection of any polymorphic transitions or decomposition events. The use of an inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.

Acidity Constant (pKa)

The pKa values of a molecule are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and receptor-binding interactions. As a diamine, 3-Methyl-1-(4-nitrophenyl)piperazine has two basic nitrogen atoms and therefore two pKa values.

Expected pKa Values: The pKa values for piperazine are approximately 5.35 and 9.73.[8] The substitution on the piperazine ring will influence these values. The electron-withdrawing 4-nitrophenyl group is expected to decrease the basicity (and thus the pKa) of the adjacent nitrogen (N1). The alkyl substitution on the other nitrogen (N4) is expected to have a less pronounced effect. Therefore, two distinct pKa values are anticipated, with the lower pKa corresponding to the N1 nitrogen and the higher pKa to the N4 nitrogen. Experimental data for substituted piperazines show that N-alkylation can slightly alter the pKa values.[9]

Experimental Protocol for pKa Determination

Potentiometric titration is a reliable and widely used method for the experimental determination of pKa values.[10]

Step-by-Step Methodology:

  • Solution Preparation: Prepare a standard solution of the compound in water or a co-solvent system (e.g., water-methanol) if solubility is limited.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH electrode.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve or by analyzing the half-equivalence points.

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in pH as the basic nitrogens are protonated, providing a direct and accurate determination of the pKa values. The choice of a co-solvent must be made carefully, as it can influence the apparent pKa.

Spectroscopic Properties

Spectroscopic analysis is essential for the identification and quantification of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride.

UV-Vis Spectroscopy

The presence of the 4-nitrophenyl chromophore in the molecule makes it amenable to analysis by UV-Vis spectrophotometry.

Expected UV-Vis Spectrum: The 4-nitrophenyl group is expected to exhibit a strong absorbance in the UV region. For similar nitrophenylpiperazine derivatives, a maximum absorbance (λmax) is typically observed.[1][11] The exact λmax will depend on the solvent used due to solvatochromic effects.

Experimental Protocol for UV-Vis Spectrophotometric Analysis

This method is suitable for the quantitative analysis of the compound in solution.[12][13]

Step-by-Step Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent (e.g., methanol or 0.1 M HCl).

  • Wavelength Scan: Record the UV spectrum of a standard solution between 200-400 nm to determine the λmax.

  • Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the unknown sample solution at the λmax and determine its concentration from the calibration curve.

Causality Behind Experimental Choices: The choice of solvent is critical as it can affect the position and intensity of the absorption maximum. A solvent in which the compound is stable and highly soluble should be selected. The method relies on Beer's Law, which states that absorbance is directly proportional to the concentration of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the molecule. The spectra of nitrophenylpiperazine derivatives have been reported and can be used as a reference for the assignment of signals.[1][11]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks for the N-H stretch of the protonated amine, the aromatic C-H and C=C stretches of the phenyl ring, and the symmetric and asymmetric stretches of the nitro group are expected.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation, identification, and quantification of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, particularly for purity determination and analysis in complex matrices.

Experimental Protocol for HPLC Analysis

A reversed-phase HPLC method with UV detection is a common and effective approach for the analysis of piperazine derivatives.[14][15]

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Chromatographic Conditions:

    • Column: A C18 stationary phase is commonly used.

    • Detection: UV detection at the λmax of the compound.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • System Suitability: Inject a standard solution to ensure the chromatographic system is performing adequately (e.g., by assessing parameters like tailing factor, theoretical plates, and repeatability).

  • Analysis: Inject the standard and sample solutions and integrate the peak areas for quantification.

Causality Behind Experimental Choices: Reversed-phase chromatography is well-suited for separating moderately polar compounds like the target molecule. The choice of mobile phase composition and pH is critical for achieving optimal separation and peak shape. The pH of the mobile phase will affect the ionization state of the analyte and thus its retention on the nonpolar stationary phase.

Method Validation

All analytical methods used for the characterization of a pharmaceutical compound must be validated to ensure they are reliable and fit for purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[4][16][17]

Table 3: Key Validation Parameters for Analytical Methods

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The physicochemical properties of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride are integral to its development as a potential therapeutic agent. A thorough understanding and experimental determination of its solubility, melting point, pKa, and spectroscopic and chromatographic behavior are essential for formulation development, quality control, and understanding its in vivo performance. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this important molecule, ensuring scientific integrity and trustworthiness in research and development.

Visualizations

Experimental Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Validation cluster_3 Final Report Sample Sample Solubility Solubility Sample->Solubility Shake-Flask MeltingPoint Melting Point (DSC) Sample->MeltingPoint pKa pKa (Potentiometric) Sample->pKa Spectroscopy Spectroscopy (UV, NMR, IR) Sample->Spectroscopy Chromatography Chromatography (HPLC) Sample->Chromatography DataAnalysis Data Analysis Solubility->DataAnalysis MeltingPoint->DataAnalysis pKa->DataAnalysis Spectroscopy->DataAnalysis Chromatography->DataAnalysis MethodValidation Method Validation (ICH) DataAnalysis->MethodValidation Report Technical Guide MethodValidation->Report

Caption: Workflow for the comprehensive physicochemical characterization of a pharmaceutical compound.

Logical Relationship of Physicochemical Properties to Drug Development

G cluster_0 Core Properties cluster_1 Development Stages PhysicochemicalProperties Physicochemical Properties Solubility Solubility PhysicochemicalProperties->Solubility pKa pKa PhysicochemicalProperties->pKa MeltingPoint Melting Point & Stability PhysicochemicalProperties->MeltingPoint Formulation Formulation Solubility->Formulation influences Bioavailability Bioavailability Solubility->Bioavailability impacts pKa->Solubility affects pKa->Bioavailability governs absorption MeltingPoint->Formulation guides processing QualityControl Quality Control MeltingPoint->QualityControl purity indicator

Caption: Interplay of key physicochemical properties in drug development.

References

  • Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Gadzała-Kopciuch, R. (2008). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2019). UV Spectrophotometric Methods for the Determination of Perphenazine in Dosage Form. Retrieved from [Link]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Retrieved from [Link]

  • Al-Zoubi, W. O., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). pK a values of common substituted piperazines. Retrieved from [Link]

  • de Oliveira, A. C. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2023). Swertiamarin Quantitative Analysis Using UV Spectrophotometry: A Rapid And Cost-Effective Method. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (2009). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2023). review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. Retrieved from [Link]

  • PubMed. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 1-(3-Nitrophenyl)piperazine Hydrochloride: A Deep Dive. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. Retrieved from [Link]

  • PubMed. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti- Trypanosoma cruzi activity. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. Retrieved from [Link]

Sources

biological activity of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the predicted , a compound for which limited direct experimental data exists in public literature. By employing a structure-activity relationship (SAR) framework, this document deconstructs the molecule into its core components—the 1-(4-nitrophenyl)piperazine (pNPP) scaffold and the 3-methyl substitution—to project a pharmacological profile. We hypothesize that the primary mechanism of action involves modulation of the serotonergic system, positioning the compound as a candidate for investigation in neuroscience and psychopharmacology. This guide details the scientific rationale, proposes potential therapeutic applications, and provides robust, validated experimental protocols for researchers, scientists, and drug development professionals to empirically test these hypotheses.

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2] Its six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 4 provides a versatile template for chemical modification.[3] This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to compounds with activities ranging from antipsychotic and antidepressant to antihistamine and anticancer effects.[1][4] The two nitrogen atoms are key to its utility, offering sites for substitution that can influence solubility, bioavailability, and target affinity.[3] Arylpiperazines, in particular, are a well-established class of compounds that frequently interact with central nervous system (CNS) targets, such as serotonin and dopamine receptors.[4][5] This guide focuses on a specific, under-researched arylpiperazine, 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, to build a predictive model of its biological function based on established chemical and pharmacological principles.

Structure-Activity Relationship (SAR) Analysis

To construct a probable biological profile for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, we will analyze the known activities of its constituent parts.

The 1-(4-Nitrophenyl)piperazine (pNPP) Core

The foundational component of our target molecule is 1-(4-nitrophenyl)piperazine (pNPP). Research into pNPP reveals a distinct pharmacological signature:

  • Primary Activity: Serotonin Releasing Agent: pNPP is characterized as a selective partial serotonin releasing agent.[6] It has a half-maximal effective concentration (EC₅₀) in the range of 19 to 43 nM for serotonin release.[6] This indicates a potent effect on the serotonin transporter (SERT), leading to an increase in extracellular serotonin levels.

  • Receptor Selectivity: The activity of pNPP is highly selective for the serotonergic system. It is reported to be inactive as a releasing agent for dopamine or norepinephrine, with EC₅₀ values greater than 10,000 nM for their respective transporters.[6] This selectivity suggests that the primary CNS effects of compounds built on this scaffold will be driven by serotonin modulation.

  • Other Potential Activities: Some studies on nitrophenylpiperazine derivatives have explored their potential as tyrosinase inhibitors, which could have applications in dermatology for treating hyperpigmentation.[7] Additionally, various arylpiperazine derivatives have been investigated for antimicrobial and antifungal properties.[8]

The Influence of 3-Methyl Substitution

The addition of a methyl group at the 3-position of the piperazine ring is the key structural variant of the target molecule. While direct data on 3-methyl-pNPP is absent, we can infer its influence from general principles of medicinal chemistry:

  • Conformational Restriction: The methyl group introduces steric hindrance, which can restrict the conformational flexibility of the piperazine ring. This can lead to a more defined three-dimensional shape, potentially increasing binding affinity and selectivity for a specific receptor or transporter subtype.

  • Lipophilicity: The addition of a methyl group slightly increases the lipophilicity of the molecule. This could enhance its ability to cross the blood-brain barrier, potentially leading to more pronounced CNS effects compared to the unsubstituted parent compound.

  • Metabolic Stability: Methylation can sometimes block sites of metabolism, potentially increasing the half-life of the compound. Piperazine derivatives are often metabolized by cytochrome P450 enzymes.[4]

Hypothesized Pharmacological Profile

Based on the SAR analysis, we propose the following pharmacological profile for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride.

Primary Mechanism of Action: Serotonergic Modulation

The dominant pharmacological activity is predicted to be the modulation of the serotonergic system, inherited from the pNPP core. The compound likely acts as a selective serotonin releasing agent (SSRA) . The 3-methyl group may refine this activity, potentially altering its potency or selectivity for specific serotonin receptor subtypes. The interaction with the serotonin transporter (SERT) is the most probable primary molecular target.

Serotonergic_Synapse_Modulation cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron presynaptic Serotonin (5-HT) Vesicles serotonin 5-HT presynaptic->serotonin Release sert SERT Transporter serotonin->sert Reuptake receptors Postsynaptic 5-HT Receptors serotonin->receptors Binding response Neuronal Response receptors->response Signal Transduction compound 3-Methyl-1-(4-nitrophenyl)piperazine (Hypothesized SSRA) compound->sert Blocks Reuptake & Promotes Efflux Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Behavioral Pharmacology cluster_safety Safety & Toxicology binding Radioligand Binding Assays (SERT, DAT, NET, 5-HT Receptors) functional Functional Assays (Synaptosome Release/Uptake) binding->functional Confirm Target Interaction antidepressant Antidepressant Models (Forced Swim, Tail Suspension) functional->antidepressant Assess Therapeutic Potential anxiolytic Anxiolytic Models (Elevated Plus Maze, Open Field) functional->anxiolytic cytotoxicity In Vitro Cytotoxicity (e.g., HepG2 cells) anxiolytic->cytotoxicity Evaluate Safety Profile acute_tox Acute In Vivo Toxicity cytotoxicity->acute_tox start Compound Synthesis & Purification start->binding

Caption: A tiered workflow for the comprehensive evaluation of the compound.

In Vitro Characterization Protocols

Objective: To determine the binding affinity of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride for key monoamine transporters (SERT, DAT, NET) and a panel of serotonin receptors. [9] Methodology:

  • Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant transporters or receptors (e.g., CHO or HEK293 cells).

  • Binding Reaction: In a 96-well plate, incubate the membrane preparations with a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Incubation: Allow the reaction to proceed at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by non-linear regression analysis of the competition binding curves. Convert IC₅₀ values to inhibition constants (Ki) using the Cheng-Prusoff equation.

Table 1: Example Radioligands for Binding Assays

TargetRadioligandNon-specific Ligand
SERT[³H]CitalopramFluoxetine
DAT[³H]WIN 35,428GBR 12909
NET[³H]NisoxetineDesipramine
5-HT₁A Receptor[³H]8-OH-DPATWAY-100635
5-HT₂A Receptor[³H]KetanserinMianserin

Objective: To functionally assess the compound's ability to induce the release of serotonin from nerve terminals.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., rat striatum or hippocampus) by differential centrifugation.

  • Loading: Pre-incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]5-HT) to allow for uptake.

  • Superfusion: Place the loaded synaptosomes in a superfusion chamber and continuously wash with buffer to establish a stable baseline of radioactivity.

  • Compound Application: Introduce varying concentrations of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride into the superfusion buffer.

  • Fraction Collection: Collect fractions of the superfusate at regular intervals.

  • Quantification: Measure the radioactivity in each fraction using a scintillation counter.

  • Data Analysis: Express the data as a percentage of total synaptosomal radioactivity released and determine the EC₅₀ for the release-promoting effect.

In Vivo Behavioral Pharmacology Protocols

Objective: To evaluate the potential antidepressant-like effects of the compound in rodents. [10] Methodology:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride (or vehicle control) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).

  • Pre-swim Session (Day 1): Place each mouse individually in a cylinder of water (25°C) for 15 minutes.

  • Test Session (Day 2): 24 hours later, place the mice back into the water for a 6-minute session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session. A reduction in immobility time is indicative of an antidepressant-like effect.

  • Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Objective: To assess the potential anxiolytic-like effects of the compound. [11] Methodology:

  • Acclimation: Acclimate rats or mice to the dimly lit testing room.

  • Drug Administration: Administer the test compound or vehicle control as described for the FST.

  • Test Procedure: Place the animal in the center of the elevated plus maze, facing one of the open arms. The maze consists of two open arms and two closed arms.

  • Behavioral Recording: For a 5-minute period, record the number of entries into and the time spent in the open and closed arms using an automated tracking system.

  • Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.

Safety and Toxicology Profile

A comprehensive toxicological assessment is critical.

  • Inferred Hazards: Based on the parent compound, 1-(4-nitrophenyl)piperazine, potential hazards may include being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation. [12]The nitrophenyl group itself is a structural alert, as nitrophenols can have complex toxicological profiles.

  • Proposed Evaluation:

    • In Vitro Cytotoxicity: Use cell lines such as HepG2 (liver) and SH-SY5Y (neuronal) to assess for potential hepatotoxicity and neurotoxicity.

    • Acute In Vivo Toxicity: Determine the median lethal dose (LD₅₀) in rodents to establish an initial safety window.

    • CYP450 Inhibition: Evaluate the compound's potential to inhibit major cytochrome P450 isoforms to predict potential drug-drug interactions. [4]

Conclusion and Future Directions

This guide presents a scientifically reasoned, albeit predictive, overview of the . The available evidence strongly suggests that this compound warrants investigation as a novel modulator of the serotonergic system, with potential applications in the treatment of depression and anxiety. The addition of the 3-methyl group to the pNPP scaffold may offer advantageous properties in terms of potency, selectivity, or pharmacokinetics.

The experimental workflows detailed herein provide a clear and robust pathway for the empirical validation of these hypotheses. Future research should focus on a systematic evaluation, beginning with in vitro binding and functional assays, followed by in vivo behavioral studies in relevant animal models, and culminating in a thorough safety and toxicological assessment. These studies will be crucial in determining if 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride holds promise as a lead compound for the development of new CNS-targeted therapeutics.

References

  • Asadi, M., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry. Available from: [Link]

  • (Reference for antimicrobial/antifungal piperazine deriv
  • (Reference for general biological activities of piperazine deriv
  • Arida, R. M., et al. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Current Medicinal Chemistry. Available from: [Link]

  • (Reference for synthesis of nitrophenyl piperazine)
  • Wikipedia. para-Nitrophenylpiperazine. Available from: [Link]

  • PubChem. 1-(4-Nitrophenyl)piperazine. Available from: [Link]

  • (Reference for synthesis of methyl
  • (Reference for in vitro serotonin receptor ligand assays)
  • Griebel, G., & Holmes, A. (2013). The age of anxiety: role of animal models of anxiolytic action in drug discovery.
  • (Reference for serotonergic system in antidepressant effect)
  • (Reference for animal models for antidepressant activity)
  • (Reference for piperine pharmacology)
  • (Reference for methylation of piperazines p
  • (Reference for Phenylpiperazine-Hydantoin Deriv
  • (Reference for SERAAK2 as a Serotonin Receptor Ligand)
  • (Reference for Coumarin-piperazine deriv
  • (Reference for nitrophenylpiperazine tyrosinase inhibitors - ResearchG
  • (Reference for dopamine D2 autoreceptor ligands)
  • (Reference for arylpiperazine derivatives with antidepressant-like activity)
  • (Reference for metabolic interactions with piperazine drugs)
  • (Reference for 4-Phenylpiperidines and 4-Phenylpiperazines)
  • (Reference for animal models for screening anxiolytic-like drugs)
  • (Reference for in vitro cell-based serotonin receptor functional assay)
  • (Reference for Synthesis and Biological Activity of Piperazine Deriv
  • (Reference for 1-(4-Nitrophenyl)
  • (Reference for activity of arom
  • (Reference for toxicity of piperazine deriv
  • (Reference for New Arylpiperazine Derivatives With Antidepressant-Like Activity)
  • (Reference for Serotonin Receptors - Molecular Biology to Clinical Applic
  • (Reference for Dopaminergic Neurochemical Transmission)
  • (Reference for Synthesis and Biological Activity of Piperidinothiosemicarbazones)
  • (Reference for in vivo antidepressant-like effect assessment)
  • (Reference for Piperazine skeleton in n
  • (Reference for Neuroendocrine effects of M-chlorophenylpiperazine)
  • (Reference for Dopamine-uptake inhibition in 1-piperazino-3-phenylindans)
  • (Reference for Piperazine deriv
  • (Reference for Antidepressant-like activity in mice models)
  • (Reference for methylation of piperazines p
  • (Reference for in vitro screening of neurotransmitter systems)
  • (Reference for Dopamine D1 Receptor Antagonist)

Sources

3-Methyl-1-(4-nitrophenyl)piperazine Hydrochloride: A Technical Guide to Unveiling Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The arylpiperazine scaffold is a cornerstone in the development of centrally acting therapeutics, integral to a wide array of approved drugs targeting neuropsychiatric and neurological disorders.[1][2] This technical guide delineates a strategic framework for the systematic investigation of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride , a compound of interest for which the specific biological targets remain largely uncharacterized. By leveraging structure-activity relationship (SAR) data from analogous compounds, particularly its parent compound 1-(4-nitrophenyl)piperazine and other substituted arylpiperazines, we hypothesize a pharmacological profile centered on monoamine neurotransmitter systems.[3][4] This document provides researchers, scientists, and drug development professionals with a comprehensive, hypothesis-driven workflow, detailing robust experimental protocols for target identification, validation, and functional characterization. The overarching goal is to elucidate the therapeutic potential of this molecule and guide its progression in the drug discovery pipeline.

Introduction: The Arylpiperazine Moiety and a Compound of Interest

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous clinically successful drugs.[5] Its disubstituted nature allows for precise modulation of pharmacological properties, making it a versatile component for targeting multiple biological entities.[2][5] The introduction of an aryl group, creating the arylpiperazine pharmacophore, has been particularly fruitful in the discovery of ligands for G-protein coupled receptors (GPCRs), especially serotonin and dopamine receptors.[1][2]

This guide focuses on 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride , a specific derivative for which public domain data on biological activity is sparse. The structure combines three key features:

  • The 1-(4-nitrophenyl)piperazine core: The parent compound is a selective partial serotonin releasing agent, suggesting an interaction with the serotonin transporter (SERT) or serotonin receptors.[3]

  • The 3-Methyl substitution on the piperazine ring: N-methylation and substitutions on the piperazine ring are known to alter the affinity and selectivity for various receptors.[6]

  • The Hydrochloride salt: This form enhances the solubility and stability of the compound for experimental use.

Given the paucity of direct evidence, a hypothesis-driven approach is essential. Based on the known pharmacology of its structural relatives, we postulate that the primary therapeutic targets of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride lie within the serotonergic and dopaminergic systems.

Putative Therapeutic Targets: A Focus on Monoamine Systems

The functional landscape of arylpiperazines strongly suggests that the most probable targets for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride are key receptors in the central nervous system that modulate mood, cognition, and motor control.

The Serotonergic System: A Primary Hypothesis

The serotonergic system is a compelling starting point, given that the parent compound, para-nitrophenylpiperazine (pNPP), is a selective partial serotonin releasing agent with an EC50 of 19 to 43 nM.[3] The addition of a methyl group could modulate this activity or introduce direct receptor interactions. Many arylpiperazine derivatives are multi-target ligands, often exhibiting affinity for several serotonin receptor subtypes.[2]

Hypothesized Serotonin Receptor Targets:

Receptor SubtypeRationale for InvestigationPotential Therapeutic Indication
5-HT1A A common target for anxiolytics and antidepressants with an arylpiperazine structure.[2]Anxiety, Depression
5-HT2A A key target for atypical antipsychotics; antagonism at this receptor is a hallmark of this drug class.Schizophrenia, Psychosis
5-HT2C Implicated in mood, appetite, and psychosis.[7]Depression, Schizophrenia, Obesity
5-HT7 Involved in mood regulation and circadian rhythms; a target for novel antidepressants.[8]Depression, Cognitive Disorders
SERT The parent compound's activity as a serotonin releasing agent suggests potential interaction.[3]Depression
The Dopaminergic System: A Secondary, High-Priority Hypothesis

A significant number of antipsychotic drugs are arylpiperazine derivatives that exhibit high affinity for dopamine D2 and D3 receptors.[1] A multi-target profile that includes both D2 and 5-HT2A receptor antagonism is characteristic of many atypical antipsychotics, which offer a broader spectrum of efficacy and a more favorable side-effect profile compared to typical antipsychotics.[9]

Hypothesized Dopamine Receptor Targets:

Receptor SubtypeRationale for InvestigationPotential Therapeutic Indication
D2 The primary target for most antipsychotic medications.[1]Schizophrenia, Bipolar Disorder
D3 A target for novel antipsychotics and treatments for substance use disorders.Schizophrenia, Addiction

Experimental Workflow for Target Validation and Pharmacological Characterization

The following section provides a detailed, phased approach to systematically investigate the hypothesized targets of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. This workflow is designed to first establish binding affinity, then elucidate functional activity, and finally, to assess the initial safety and viability of the compound.

G cluster_0 Phase 1: In Vitro Target Profiling cluster_1 Phase 2: In Vivo Proof-of-Concept Compound Acquisition Compound Acquisition Binding Assays Binding Assays Compound Acquisition->Binding Assays Test Compound Functional Assays Functional Assays Binding Assays->Functional Assays High-Affinity Targets ADME-Tox Screening ADME-Tox Screening Functional Assays->ADME-Tox Screening Confirmed Activity Animal Models Animal Models ADME-Tox Screening->Animal Models Lead Candidate Selection PK/PD Studies PK/PD Studies Animal Models->PK/PD Studies Preliminary Toxicology Preliminary Toxicology PK/PD Studies->Preliminary Toxicology Lead Optimization Lead Optimization Preliminary Toxicology->Lead Optimization

Caption: Proposed experimental workflow for target validation.

Phase 1: In Vitro Pharmacological Profiling

Objective: To determine the binding affinity and functional activity of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride at the hypothesized serotonin and dopamine receptors.

Step 1: Radioligand Binding Assays for Affinity Determination

The initial step is to perform competitive radioligand binding assays to determine the equilibrium dissociation constant (Ki) of the test compound for a panel of receptors. This will identify the most potent interactions.

Detailed Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Utilize cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, D2). Culture cells to ~80-90% confluency, harvest, and prepare crude membrane fractions by homogenization and centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (typically 10-20 µg of protein per well).

    • A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) at a concentration close to its Kd.

    • A range of concentrations of the test compound (3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride), typically from 10-11 to 10-5 M.

    • For determining non-specific binding, use a high concentration of a known, non-labeled competing ligand (e.g., 10 µM haloperidol for D2).

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting and Detection: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table for Summarizing Binding Affinity Data (Ki, nM)

Compound5-HT1A5-HT2A5-HT2C5-HT7SERTD2D3
3-Methyl-1-(4-nitrophenyl)piperazine HCl
Reference Compound 1
Reference Compound 2

Step 2: Cell-Based Functional Assays for Efficacy Determination

For receptors where high affinity (e.g., Ki < 100 nM) is observed, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or partial agonist.

Detailed Protocol: cAMP Assay for Gi/o and Gs-Coupled Receptors (e.g., D2, 5-HT1A)

  • Cell Culture: Use cells expressing the receptor of interest (e.g., CHO-hD2). Seed the cells in a 96-well plate and grow to near confluency.

  • Agonist Mode:

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the test compound.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Antagonist Mode:

    • Pre-treat cells with the test compound at various concentrations.

    • Add a known agonist for the receptor at a concentration that elicits a submaximal response (EC80).

    • Incubate and measure cAMP levels as described above.

  • Data Analysis:

    • Agonist: Plot the cAMP response against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

    • Antagonist: Plot the inhibition of the agonist-induced response against the log concentration of the test compound to determine the IC50. Calculate the antagonist dissociation constant (Kb) using the Schild equation if competitive antagonism is observed.

G cluster_0 D2-like Receptor (Gi/o-coupled) cluster_1 5-HT2A Receptor (Gq-coupled) D2R D2R G_alpha_i Gαi D2R->G_alpha_i Agonist (Dopamine) AC_inhibited Adenylyl Cyclase G_alpha_i->AC_inhibited Inhibition cAMP_down [cAMP] ↓ AC_inhibited->cAMP_down HT2AR 5-HT2AR G_alpha_q Gαq HT2AR->G_alpha_q Agonist (Serotonin) PLC Phospholipase C (PLC) G_alpha_q->PLC Activation IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release [Ca2+] ↑ IP3_DAG->Ca_release

Caption: Canonical GPCR signaling pathways for hypothesized targets.

Step 3: Off-Target Liability and Early ADME/Tox Screening

To build a comprehensive profile, it is crucial to assess potential off-target effects and the drug-like properties of the compound early in the discovery process.

  • Broad Receptor Screening: Screen the compound against a panel of receptors, ion channels, and enzymes (e.g., a safety pharmacology panel) to identify potential off-target interactions that could lead to adverse effects.[10]

  • hERG Channel Assay: Assess for inhibition of the hERG potassium channel, a critical off-target effect that can lead to cardiac arrhythmias.

  • CYP450 Inhibition Assay: Determine the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.

  • In Vitro Permeability and Stability: Evaluate the compound's permeability across cell monolayers (e.g., Caco-2) and its stability in liver microsomes to predict its absorption and metabolic clearance.

Phase 2: In Vivo Pharmacological Evaluation

If the in vitro profile is promising (i.e., high affinity and desired functional activity at target receptors with a clean off-target profile), in vivo studies are warranted to establish proof-of-concept.

  • For Antidepressant/Anxiolytic Potential (if 5-HT1A agonism/SERT inhibition is observed):

    • Forced Swim Test (FST) in mice or rats: Assess for a reduction in immobility time, indicative of antidepressant-like activity.

    • Elevated Plus Maze (EPM): Measure an increase in the time spent in the open arms as an indicator of anxiolytic-like effects.

  • For Antipsychotic Potential (if D2/5-HT2A antagonism is observed):

    • Prepulse Inhibition (PPI) of the Acoustic Startle Response: Test the ability of the compound to reverse deficits in sensorimotor gating induced by a psychomimetic agent (e.g., phencyclidine or MK-801).[11]

    • Conditioned Avoidance Response (CAR): Evaluate the compound's ability to suppress a learned avoidance response, a classic test for antipsychotic efficacy.[12]

Conclusion and Future Directions

This technical guide outlines a systematic, hypothesis-driven strategy for characterizing the potential therapeutic targets of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. By focusing on the serotonergic and dopaminergic systems, researchers can efficiently probe the most probable mechanisms of action for this compound. The proposed workflow, from initial in vitro binding and functional assays to in vivo behavioral models, provides a clear and comprehensive path for elucidating its pharmacological profile.

The data generated from these studies will be critical in determining whether 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride possesses a profile consistent with a potential antidepressant, anxiolytic, or antipsychotic agent. A favorable profile would warrant further lead optimization to enhance potency, selectivity, and pharmacokinetic properties, ultimately paving the way for its development as a novel therapeutic for CNS disorders.

References

  • Arlette, J. P. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Bender, A. M., et al. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Wikipedia.
  • De Oliveira, M. C., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega.
  • Głowacka, E., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry.
  • GenScript. (n.d.). GPCR Downstream Signaling.
  • Glennon, R. A., et al. (1996). Structure and Serotonin 5-HT2C Receptor Activity of Ortho- And Meta-Substituted Phenylpiperazines. PubMed.
  • Hegedüs, N., et al. (2021). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia.
  • para-Nitrophenylpiperazine. (n.d.). Wikipedia.
  • Linciano, P., et al. (2020).
  • Moustafa, A. A., et al. (2012). A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. PubMed Central.
  • Pottie, E., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
  • Weiner, I. (n.d.). Screening of antipsychotic drugs in animal models. Tau.
  • Li, Y., et al. (2023). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery.
  • Stein, R. L. (2009).
  • Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Kumar, R., et al. (2018). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. PMC.
  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC.
  • Masuho, I., et al. (2021). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. PMC.
  • Mathur, M., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI.
  • Raote, I., et al. (2013). Serotonin 2A (5-HT2A)
  • Wang, F., et al. (2021). In silico off-target profiling for enhanced drug safety assessment. PMC.
  • Zoratto, F., et al. (2022).
  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide.
  • Pandey, K., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC.
  • van der Es, D., et al. (2012). Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry.
  • Tarazi, F. I., & Baldessarini, R. J. (2000). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. PubMed Central.
  • Scipion. (2021). Case study: End-to-end processing of a ligand-bound GPCR (EMPIAR-10853).
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
  • Hilal-Dandan, R. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery.
  • Lee, S. H., & Sibley, D. R. (2014). Detection of Cell Surface Dopamine Receptors. PMC.
  • Paul, N. M., et al. (2008). Structure-activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol. PubMed.
  • MDPI. (n.d.). Special Issue : Molecular Modeling, Synthesis, and Functional Characterization of GPCR (G-Protein Coupled Receptor) Ligands.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
  • Gomeni, R., et al. (2015). Lessons Learned and Potentials for Improvement in CNS Drug Development: ISCTM Section on Designing the Right Series of Experiments.
  • ICH. (n.d.). Safety Guidelines.
  • Galbally, M., & Snellen, M. (2013). Leading compounds for the validation of animal models of psychopathology.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.
  • Tassinari, M., et al. (2020).
  • Wikipedia. (n.d.). G protein-coupled receptor.
  • Wikipedia. (n.d.). 5-HT2C receptor agonist.
  • CCTS. (2019). Preclinical Toxicology in Drug Development Overview. YouTube.
  • Song, J., et al. (2019).
  • Szymański, P., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI.
  • Revvity. (n.d.). Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points.
  • Leurs, R. (n.d.). 3 Cell-based receptor functional assays. Bioassay Techniques for.
  • Cichero, E., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC.

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 3-Methyl-1-(4-nitrophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro investigation of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, a piperazine derivative with potential pharmacological applications. As a member of the nitrophenylpiperazine class, this compound warrants a thorough examination of its cellular and molecular activities to elucidate its therapeutic potential and mechanism of action. The piperazine scaffold is a privileged structure in modern medicinal chemistry, known for its presence in a wide array of bioactive molecules.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and logically structured approach to its in vitro characterization.

Compound Profile: Physicochemical and Structural Attributes

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is a derivative of 1-(4-nitrophenyl)piperazine, a known intermediate in the synthesis of various bioactive molecules, including potential antidepressants and anxiolytics.[3] The addition of a methyl group at the 3-position of the piperazine ring can significantly influence its conformational flexibility, lipophilicity, and metabolic stability, thereby modulating its biological activity.

Table 1: Physicochemical Properties of Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1-(4-Nitrophenyl)piperazineC10H13N3O2207.23130 - 134
1-Methyl-4-(4-nitrophenyl)piperazineC11H15N3O2221.26109-111
1-(3-Nitrophenyl)piperazine hydrochlorideC10H13N3O2•HCl243.69>230

Data sourced from PubChem and commercial suppliers.[4][5][6][7]

The hydrochloride salt form is utilized to enhance aqueous solubility and stability, which is a critical consideration for in vitro assay development.

Foundational In Vitro Assessment: Cytotoxicity Profiling

A primary and essential step in the evaluation of any novel compound is to determine its cytotoxic potential.[8] This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride in relevant cell lines.

Rationale: The selection of cell lines should be guided by the potential therapeutic application. For instance, if anticancer activity is hypothesized, a panel of cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney) should be employed to assess both efficacy and selectivity.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare a serial dilution of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride in the appropriate cell culture medium. The concentration range should be broad initially (e.g., 0.1 µM to 1000 µM) to capture the full dose-response curve. Replace the existing medium with the medium containing the test compound. Include vehicle-only controls.

  • Incubation: Incubate the treated cells for a predetermined period, typically 24 to 48 hours.[9]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Figure 1: Workflow of the MTT cytotoxicity assay.

Mechanistic Exploration: Target-Based Assays

Based on the known activities of structurally similar nitrophenylpiperazine compounds, several potential mechanisms of action can be hypothesized and investigated. These compounds have been reported to interact with various molecular targets, including enzymes and receptors.[12]

Enzyme Inhibition Assays

The nitrophenylpiperazine scaffold has been associated with the inhibition of various enzymes.[12] For instance, derivatives have been explored as inhibitors of monoamine oxidase (MAO) and tyrosinase.[11][13]

Objective: To determine if 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride inhibits MAO-A or MAO-B activity.

Rationale: MAO inhibitors are used in the treatment of depression and neurodegenerative diseases. The structural similarity to known MAO inhibitors makes this a logical avenue of investigation.[11] An in vitro fluorometric method can be employed to assess MAO inhibition.[11]

Step-by-Step Methodology:

  • Enzyme Preparation: Obtain recombinant human MAO-A and MAO-B enzymes.

  • Assay Setup: In a 96-well plate, add the enzyme, a suitable buffer, and the test compound at various concentrations.

  • Substrate Addition: Add a fluorogenic MAO substrate (e.g., kynuramine).

  • Incubation: Incubate at 37°C for a defined period.

  • Fluorescence Measurement: Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor. Determine the IC50 value.

Receptor Binding Assays

Piperazine derivatives are well-known for their interaction with various receptors, particularly in the central nervous system.[3] The parent compound, 1-(4-nitrophenyl)piperazine, is a selective serotonin-releasing agent.[14] Therefore, investigating the binding affinity of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride to key neurotransmitter receptors is crucial.

Objective: To determine the binding affinity (Ki) of the test compound for various serotonin (5-HT) receptor subtypes.

Rationale: The phenylpiperazine moiety is a common pharmacophore in many serotonergic drugs.[3] Understanding the compound's interaction with 5-HT receptors can provide insights into its potential psychoactive properties. Radioligand binding assays are the gold standard for determining receptor affinity.[15]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the specific 5-HT receptor subtype of interest (e.g., 5-HT1A, 5-HT2A).

  • Assay Setup: In a multi-well plate, combine the prepared membranes, a specific radioligand for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A), and the test compound at increasing concentrations.

  • Incubation: Incubate the mixture to allow for competitive binding between the radioligand and the test compound.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Figure 2: Potential avenues for mechanistic studies.

Advanced In Vitro Characterization: Signaling Pathway Analysis

Should the initial screening reveal significant biological activity, further investigation into the downstream cellular signaling pathways is warranted. This provides a more in-depth understanding of the compound's mechanism of action.

Western Blot Analysis for Downstream Signaling

Objective: To investigate the effect of the compound on the phosphorylation status or expression levels of key proteins in a relevant signaling pathway.

Rationale: If, for example, the compound shows potent cytotoxicity in cancer cells, investigating its effect on apoptosis-related proteins (e.g., Caspase-3, Bcl-2) or cell cycle regulators (e.g., cyclins, CDKs) can elucidate the mechanism of cell death.[12]

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with the compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Conclusion and Future Directions

This guide outlines a systematic and comprehensive approach to the in vitro characterization of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. The proposed studies, starting from foundational cytotoxicity profiling to in-depth mechanistic and signaling pathway analyses, are designed to provide a robust dataset for evaluating the compound's pharmacological potential. The results from these in vitro studies will be instrumental in guiding further preclinical development, including in vivo efficacy and safety studies. The modular nature of this guide allows for adaptation based on the initial findings, ensuring a scientifically sound and efficient investigation.

References

  • Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI. Available from: [Link]

  • 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447. PubChem. Available from: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CSCanada. Available from: [Link]

  • 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198. PubChem. Available from: [Link]

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central. Available from: [Link]

  • para-Nitrophenylpiperazine. Wikipedia. Available from: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen. Available from: [Link]

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. Available from: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available from: [Link]

  • Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. NIH. Available from: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available from: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available from: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Available from: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available from: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]

  • In vitro antimicrobial activity of new piperazine derivatives. ResearchGate. Available from: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. ResearchGate. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc. Available from: [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. Available from: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available from: [Link]

  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PubMed Central. Available from: [Link]

  • (PDF) Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. ResearchGate. Available from: [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Available from: [Link]

  • WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. Google Patents.
  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. Available from: [Link]

  • The Chemical Profile of 1-(3-Nitrophenyl)piperazine Hydrochloride: A Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available from: [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed Central. Available from: [Link]

Sources

preliminary screening of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Preliminary Screening of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Foreword: A Senior Application Scientist's Perspective

In modern drug discovery, the preliminary screening phase is not merely a set of routine assays; it is the foundational pillar upon which a successful development campaign is built. The goal is to fail fast, fail cheap, and, most importantly, fail smart. For a novel molecule like 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, a systematic and logically sequenced screening cascade is paramount. This guide is structured to mirror the decision-making process of an experienced drug development professional, moving from fundamental physicochemical properties to complex biological interrogations. We will not just present protocols; we will delve into the causality behind our choices, ensuring that each step provides a clear go/no-go decision point and informs the next stage of investigation. This approach is designed to build a comprehensive, multi-faceted profile of the candidate molecule, allowing for an early and robust assessment of its therapeutic potential and potential liabilities.

Compound Profile: 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Before commencing any biological evaluation, a thorough understanding of the test article's chemical and physical properties is essential. These characteristics influence everything from stock solution preparation to the interpretation of biological data.

Chemical Structure:

  • IUPAC Name: 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

  • Molecular Formula: C₁₁H₁₆ClN₃O₂

  • Molecular Weight: 257.72 g/mol

Structural Analogs & Initial Hypotheses: The core structure, a phenylpiperazine derivative, is a well-known scaffold in medicinal chemistry. The parent compound, 1-(4-nitrophenyl)piperazine (pNPP), is a selective partial serotonin releasing agent.[3] This provides a strong, hypothesis-driven starting point for investigating the mechanism of action (MoA), focusing on monoamine transporters. The nitro group is an electron-withdrawing moiety that can be metabolically reduced, a factor to consider in later-stage metabolism and safety studies.

PropertyPredicted/Analog-Derived ValueRationale & Implications
pKa ~7.4 - 7.6 (Basic)Based on the piperazine nitrogen.[1][4] The compound will be protonated and positively charged at physiological pH (7.4), which will impact membrane permeability and interaction with biological targets.
cLogP ~1.7 - 2.0Calculated for the free base of the 1-methyl analog.[2] This suggests moderate lipophilicity, which is often a good starting point for oral bioavailability. In silico ADME evaluation is a reliable technique to assess a drug candidate's potential.[5]
Form SolidBased on related compounds.[1][4] The hydrochloride salt form is used to improve solubility and stability.
Safety & Handling Irritant, HarmfulAnalogs are reported as harmful if swallowed, inhaled, or in contact with skin, and cause skin and eye irritation.[6][7] Standard laboratory precautions (gloves, goggles, lab coat) are mandatory.

The Screening Cascade: A Phased Approach

A tiered or phased approach to screening is the most resource-efficient strategy. We begin with broad, cost-effective assays and progressively move to more complex, resource-intensive studies for compounds that meet predefined criteria.

G a Physicochemical Analysis (Solubility, Stability) b Broad Cytotoxicity Screen (3 Cell Lines) a->b c In Vitro ADME Suite (PAMPA, Microsomal Stability) b->c d Hypothesis-Driven Target Screening (e.g., SERT Binding) c->d e Functional Assays (e.g., Neurotransmitter Uptake) d->e Binding Ki < 1 µM f Secondary Target Profiling (Broad Kinase/GPCR Panel) e->f

Caption: A logical workflow for the preliminary screening cascade.

Phase 1: Foundational Profiling

Physicochemical Properties: Solubility and Stability

Causality: A compound that cannot be reliably dissolved or degrades rapidly in assay media will produce artifactual data. Assessing aqueous solubility and stability is a non-negotiable first step. Poor solubility can lead to underestimated potency, while instability can lead to overestimated potency if a degradant is active.

Protocol: Kinetic Aqueous Solubility (Turbidimetric Method)

  • Principle: The compound is serially diluted in DMSO and then added to an aqueous buffer. The concentration at which the compound precipitates is determined by measuring light scattering (nephelometry) or absorbance.

  • Materials:

    • 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

    • DMSO (Anhydrous)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 96-well clear-bottom plates

    • Plate reader capable of measuring absorbance at 620 nm

  • Step-by-Step Methodology:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • In a 96-well plate (the "dilution plate"), perform a 2-fold serial dilution of the stock solution in DMSO, starting from 10 mM down to ~5 µM.

    • In a separate 96-well "assay plate," add 198 µL of PBS pH 7.4 to each well.

    • Transfer 2 µL from each well of the dilution plate to the corresponding well of the assay plate. This creates a final DMSO concentration of 1%.

    • Mix the assay plate on a plate shaker for 10 minutes.

    • Incubate the plate at room temperature for 2 hours.

    • Measure the absorbance (optical density) at 620 nm.

  • Data Analysis: The solubility limit is the highest concentration that does not show a significant increase in absorbance compared to buffer-only controls.

Broad Spectrum Cytotoxicity

Causality: Cytotoxicity is a critical liability.[8] An early assessment against a panel of cell lines (including cancerous and non-cancerous) provides a therapeutic window context. A compound that is broadly cytotoxic is often deprioritized unless it is being developed as a cytotoxic anticancer agent.[9]

Protocol: MTT Cell Viability Assay

  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.[10]

  • Materials:

    • Cell Lines: A549 (lung carcinoma), MCF-7 (breast carcinoma), HEK293 (human embryonic kidney, non-cancerous control).

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

    • 96-well flat-bottom cell culture plates.

  • Step-by-Step Methodology:

    • Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.

    • Incubate for 48 hours.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (5,000 cells/well) B 2. Incubate (24h) A->B C 3. Add Compound (Serial Dilutions) B->C D 4. Incubate (48h) C->D E 5. Add MTT Reagent (10 µL) D->E F 6. Incubate (4h) E->F G 7. Solubilize Formazan (100 µL SDS) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Phase 2: Preliminary ADME & Mechanism of Action

Compounds with an IC₅₀ > 10 µM in the cytotoxicity screen against non-cancerous cell lines proceed to this phase. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for predicting a compound's pharmacokinetic properties.[11][12]

In Vitro ADME Suite

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Causality: PAMPA is a high-throughput, non-cell-based assay that predicts passive intestinal absorption.[13] It provides an early indication of a compound's ability to cross the gut wall, a prerequisite for oral bioavailability.

  • Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The compound is added to the top (donor) compartment, and its passive diffusion into the bottom (acceptor) compartment is measured over time.

  • Data Summary:

AssayMethodKey Parameter(s) MeasuredDesirable Outcome
Permeability (A) PAMPAPe (Effective Permeability)Pe > 1 x 10⁻⁶ cm/s
Metabolic Stability (M) Human Liver Microsomes (HLM)t₁/₂ (half-life), CLint (Intrinsic Clearance)t₁/₂ > 30 min
Plasma Protein Binding (D) Rapid Equilibrium Dialysis (RED)% Unbound (fu)fu > 1%
Hypothesis-Driven Target Screening

Causality: Based on the structural similarity to pNPP, the primary hypothesis is that 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride interacts with monoamine transporters. A radioligand binding assay is a direct and robust method to test this hypothesis by measuring the compound's ability to displace a known high-affinity ligand from its target.

Protocol: SERT Radioligand Binding Assay

  • Principle: Cell membranes expressing the human serotonin transporter (SERT) are incubated with a radiolabeled ligand (e.g., [³H]-Citalopram) and varying concentrations of the test compound. The amount of radioactivity bound to the membranes is measured, indicating the degree of displacement by the test compound.

  • Materials:

    • HEK293 cell membranes stably expressing human SERT.

    • [³H]-Citalopram (radioligand).

    • Test compound and a known SERT inhibitor (e.g., Fluoxetine) as a positive control.

    • Scintillation fluid and a scintillation counter.

  • Step-by-Step Methodology:

    • In a 96-well plate, combine SERT membranes, [³H]-Citalopram at a concentration near its Kd, and the test compound across a range of concentrations (e.g., 1 nM to 100 µM).

    • Define non-specific binding using a high concentration of a non-labeled competitor (e.g., 10 µM Fluoxetine).

    • Incubate the plate for 60 minutes at room temperature.

    • Rapidly harvest the membranes onto a filter mat using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.

    • Allow the filter mat to dry, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log of the compound concentration.

    • Use non-linear regression to determine the IC₅₀, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

G cluster_membrane Cell Membrane SERT SERT Radioligand [3H]-Citalopram Radioligand->SERT Binds TestCompound Test Compound TestCompound->SERT Competes

Caption: Competitive binding at the serotonin transporter (SERT).

Data Interpretation and Decision Making

The preliminary screen generates a wealth of data that must be synthesized to make an informed decision. A successful candidate should exhibit a clear "window" between its on-target potency and its off-target cytotoxicity.

Example Decision Matrix:

ParameterResultAssessmentDecision
Solubility 75 µM in PBSAcceptable for in vitro assays. May require formulation for in vivo studies.Proceed
Cytotoxicity (HEK293) IC₅₀ = 25 µMSufficiently non-toxic for initial studies.Proceed
PAMPA Permeability Pe = 0.5 x 10⁻⁶ cm/sLow to moderate passive permeability. May be subject to efflux or require active transport.Proceed with Caution . Flag for Caco-2 permeability/efflux assay in the next phase.
SERT Binding Ki = 150 nMPotent binding to the primary target.Proceed . High priority for functional assays to determine agonist/antagonist/releaser activity.
Therapeutic Index IC₅₀ / Ki = 167A promising therapeutic index (>100). Suggests on-target activity occurs at concentrations well below those causing general cytotoxicity.High Priority Candidate

Conclusion and Future Directions

Based on this hypothetical preliminary screen, 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride emerges as a potent SERT ligand with a favorable in vitro therapeutic index and acceptable foundational properties. The logical next steps would involve progressing to Phase 3 of the screening cascade:

  • Functional Assays: Conduct neurotransmitter uptake assays to determine if the compound inhibits serotonin reuptake or acts as a releaser.

  • Selectivity Profiling: Screen against dopamine (DAT) and norepinephrine (NET) transporters to establish selectivity.

  • Expanded ADME: Perform Caco-2 permeability assays to investigate active transport and efflux, and conduct more detailed metabolic phenotyping.

This structured, data-driven approach ensures that research efforts are focused on compounds with the highest probability of success, embodying the core principles of modern, efficient drug discovery.

References

  • Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine. Core. Available at: [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]

  • Selvita. In Vitro ADME. Selvita. Available at: [Link]

  • Simeonov, A., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH National Library of Medicine. Available at: [Link]

  • Wikipedia. para-Nitrophenylpiperazine. Wikipedia. Available at: [Link]

  • MDPI. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]

  • Xue, B., Xu, Y., Huang, R., & Zhu, Q. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLOS One. Available at: [Link]

  • Toda, Y., et al. (2021). Virtual screening identifies a novel piperazine-based insect juvenile hormone agonist. NIH National Library of Medicine. Available at: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Riaz, A. (2022). Target Identification Approaches in Drug Discovery. ResearchGate. Available at: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]

  • Husain, A., et al. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. NIH National Library of Medicine. Available at: [Link]

  • ResearchGate. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. ResearchGate. Available at: [Link]

  • MDPI. (2024). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI. Available at: [Link]

  • ScienceDirect. (2024). Identifying novel drug targets with computational precision. ScienceDirect. Available at: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available at: [Link]

  • NCBI Bookshelf. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Panchal, N.B., & Captain, A.D. (2015). Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents. International Journal for Pharmaceutical Research Scholars (IJPRS). Available at: [Link]

  • An, F., & Yu, J. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. NIH National Library of Medicine. Available at: [Link]

  • PrepChem.com. Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. PrepChem.com. Available at: [Link]

  • PubChem. 1-Methyl-4-(4-nitrophenyl)piperazine. PubChem. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NIH National Library of Medicine. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 1-(3-Nitrophenyl)piperazine Hydrochloride: A Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • PubChem. 1-(4-Nitrophenyl)piperazine. PubChem. Available at: [Link]

Sources

structural analysis of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analysis of 3-Methyl-1-(4-nitrophenyl)piperazine Hydrochloride

Foreword

The precise characterization of a novel chemical entity is the bedrock of modern drug discovery and development. The identity, purity, and structure of an active pharmaceutical ingredient (API) must be established with unequivocal certainty to ensure safety, efficacy, and reproducibility. This guide presents a comprehensive, multi-technique approach to the structural elucidation of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, a substituted piperazine derivative.

As this compound is not widely documented in publicly available literature, this document serves as a prototypical guide for a Senior Application Scientist tasked with its complete characterization. It moves beyond a simple recitation of methods to explain the strategic rationale behind the analytical workflow, emphasizing how each technique provides a unique and complementary piece of the structural puzzle. The protocols described herein are designed to be self-validating, ensuring the generation of robust and trustworthy data for regulatory submission and further research.

Proposed Synthesis and Strategic Considerations

A robust analytical strategy begins with a thorough understanding of the molecule's synthetic origin. The proposed synthesis of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride involves a nucleophilic aromatic substitution (SNAr) reaction.

The likely synthetic route is the reaction of 2-methylpiperazine with 1-fluoro-4-nitrobenzene, followed by salt formation with hydrochloric acid. This choice is based on the high reactivity of the fluorine atom as a leaving group when activated by a strong electron-withdrawing group (like the nitro group) in the para position.

  • Causality of Choice : The SNAr pathway is a common and efficient method for N-arylation of piperazines. Understanding this route is critical for the analytical chemist, as it informs the potential impurity profile. Key process-related impurities could include unreacted starting materials (2-methylpiperazine, 1-fluoro-4-nitrobenzene), regioisomers (if the reaction is not perfectly selective), or by-products from potential side reactions.

Diagram of Proposed Synthetic Pathway

cluster_reactants Starting Materials 2-methylpiperazine 2-Methylpiperazine 1-fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene Reaction Reaction 1-fluoro-4-nitrobenzene->Reaction Free_Base Free_Base Reaction->Free_Base Salt_Formation Salt_Formation Free_Base->Salt_Formation Final_Product Final_Product Salt_Formation->Final_Product

Caption: Proposed synthesis via nucleophilic aromatic substitution (SNAr).

Integrated Analytical Workflow for Structural Elucidation

A multi-technique approach is non-negotiable for the definitive structural characterization of a new chemical entity. Each technique provides orthogonal data that, when combined, builds an unassailable structural proof.

Diagram of the Analytical Workflow

MS Molecular Weight Confirmation (HRMS) NMR NMR MS->NMR IR Functional Group ID (FTIR) PhysChem Physicochemical Properties (Melting Point, pKa, Solubility) IR->PhysChem Xray Xray IR->Xray If crystal available End End PhysChem->End TLC_HPLC TLC_HPLC TLC_HPLC->MS NMR->IR Xray->End

Caption: Integrated workflow for definitive structural analysis.

Mass Spectrometry: The First Proof of Identity

High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step to confirm that the synthesis was successful. It provides the exact mass of the molecule, from which the elemental formula can be determined.

  • Expertise & Causality : We choose Electrospray Ionization (ESI) as the ionization method because it is a soft technique ideal for polar, salt-like molecules such as our hydrochloride compound. It is likely to produce the protonated molecular ion [M+H]+ of the free base with minimal fragmentation. The expected monoisotopic mass of the free base (C11H15N3O2) is 221.1164 Da. HRMS instruments, like an Orbitrap or TOF, can measure this mass with an accuracy of <5 ppm, which is essential for confirming the elemental composition.

Experimental Protocol: HRMS Analysis
  • Sample Preparation : Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile.

  • Instrumentation : Use a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap or Waters SYNAPT) equipped with an ESI source.

  • Infusion : Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Ionization Mode : Operate in positive ion mode to detect the [M+H]+ ion.

  • Mass Analysis : Acquire data over a mass range of m/z 50-500.

  • Data Processing :

    • Identify the peak corresponding to the [M+H]+ ion.

    • Use the instrument software to calculate the elemental composition based on the exact mass and compare it to the theoretical value. The measured mass should be within 5 ppm of the calculated mass.

Table 1: Expected HRMS Data
ParameterExpected ValueRationale
Molecular FormulaC11H15N3O2 (Free Base)Based on the structure of the target molecule.
Theoretical [M+H]+222.1237 DaCalculated monoisotopic mass of C11H16N3O2+.
Observed [M+H]+222.1237 ± 0.0011 DaTarget for HRMS measurement, allowing for a <5 ppm mass accuracy tolerance.

NMR Spectroscopy: Mapping the Molecular Skeleton

While MS confirms the formula, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise atomic connectivity. A full suite of 1D (1H, 13C) and 2D (COSY, HSQC) experiments is required for an unambiguous assignment.

  • Expertise & Causality :

    • 1H NMR : Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (via spin-spin splitting). We expect to see distinct signals for the aromatic protons, the piperazine ring protons, and the methyl group protons.

    • 13C NMR : Shows the number of different types of carbon atoms. The chemical shifts will differentiate between aromatic, aliphatic (piperazine ring), and methyl carbons.

    • COSY (Correlation Spectroscopy) : A 2D experiment that shows which protons are coupled (i.e., are on adjacent carbons). This is crucial for tracing the proton network through the piperazine ring.

    • HSQC (Heteronuclear Single Quantum Coherence) : A 2D experiment that correlates each proton with the carbon atom it is directly attached to. This is the key to definitively assigning which proton signal corresponds to which carbon signal.

Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve ~10 mg of the hydrochloride salt in 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or D2O). DMSO-d6 is often preferred as it can solubilize a wide range of compounds and its residual peak does not obscure key regions.

  • Instrumentation : Use a 400 MHz or higher field NMR spectrometer.

  • 1H NMR Acquisition : Acquire a standard 1D proton spectrum.

  • 13C NMR Acquisition : Acquire a proton-decoupled 1D carbon spectrum.

  • 2D NMR Acquisition : Acquire standard gCOSY and gHSQC spectra.

  • Data Processing : Process and analyze the spectra to assign all proton and carbon signals.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (in DMSO-d6)
Position1H Shift (ppm)13C Shift (ppm)Rationale for Prediction
Aromatic (ortho to NO2)~8.1 (d, J≈9 Hz)~140Strong deshielding by the electron-withdrawing NO2 group. Doublet due to coupling with meta protons.
Aromatic (meta to NO2)~7.1 (d, J≈9 Hz)~115Shielded relative to ortho protons. Doublet due to coupling with ortho protons.
Piperazine (N-Ar)~3.6-3.8 (m)~50Protons adjacent to the aromatic ring nitrogen are deshielded.
Piperazine (other)~3.0-3.4 (m)~45-50Complex multiplets due to axial/equatorial positions and coupling within the ring.
Piperazine CH-CH3~3.0-3.4 (m)~50Signal for the methine proton on the piperazine ring.
Methyl (CH3)~1.2 (d, J≈6 Hz)~15Doublet due to coupling with the adjacent methine proton. Located in the typical aliphatic region.

Infrared Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups, providing further validation of the structure.

  • Expertise & Causality : For this molecule, the most characteristic vibrations will be from the nitro group (N-O bonds), the aromatic ring (C=C and C-H bonds), and the aliphatic C-H bonds of the piperazine and methyl groups. The presence of strong absorption bands in the expected regions serves as a self-validating check on the structure deduced from MS and NMR.

Experimental Protocol: FTIR Analysis
  • Sample Preparation : Use the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation : Use a standard FTIR spectrometer.

  • Acquisition : Collect the spectrum over the range of 4000-400 cm-1.

  • Data Processing : Identify the characteristic absorption bands.

Table 3: Key Expected FTIR Absorption Bands
Wavenumber (cm-1)Vibration TypeFunctional Group
~1520 and ~1350Asymmetric & Symmetric StretchNitro (Ar-NO2)
~3100-3000C-H StretchAromatic Ring
~2950-2850C-H StretchAliphatic (Piperazine, CH3)
~1600, ~1475C=C StretchAromatic Ring
~1250-1180C-N StretchAryl-Amine

X-ray Crystallography: The Gold Standard

When an unambiguous, three-dimensional structure is required, for example, for understanding receptor binding or for absolute configuration determination, single-crystal X-ray crystallography is the definitive technique.

  • Trustworthiness : This method provides a direct visualization of the molecule in the solid state, confirming connectivity, stereochemistry, and bond lengths/angles. A high-quality crystal structure is considered absolute proof of structure.

Experimental Protocol: Single Crystal X-ray Crystallography
  • Crystal Growth : Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection : Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K).

  • Structure Solution & Refinement : Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX).

  • Validation : The final structure is validated based on refinement statistics (e.g., R-factor) and deposited in a crystallographic database.

Conclusion

The structural elucidation of a novel compound like 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride demands a rigorous, multi-faceted analytical approach. By strategically integrating High-Resolution Mass Spectrometry, a comprehensive suite of NMR experiments, and FTIR spectroscopy, one can build a complete and validated picture of the molecule's identity and connectivity. For absolute structural proof, X-ray crystallography remains the ultimate arbiter. This guide outlines a robust, field-proven workflow that ensures the highest level of scientific integrity and provides the trustworthy data essential for advancing a compound in the drug development pipeline.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

The Nitrophenylpiperazine Scaffold: A Versatile Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The nitrophenylpiperazine (NPP) scaffold represents a privileged chemical structure in medicinal chemistry, serving as a foundational core for a diverse range of biologically active compounds. While the broader arylpiperazine class has yielded numerous successful drugs, particularly targeting the central nervous system, the specific inclusion of a nitro group on the phenyl ring imparts unique electronic and steric properties that open new avenues for therapeutic intervention. This guide provides a comprehensive technical overview of the potential applications of NPP derivatives in drug discovery, moving beyond a simple listing of activities to explore the underlying mechanisms, structure-activity relationships (SAR), and the strategic experimental workflows required to advance these promising molecules from concept to clinic. We will delve into their established roles in modulating CNS targets, explore their emerging potential in oncology and anti-inflammatory applications, and provide actionable protocols for their synthesis and evaluation.

The Strategic Advantage of the Nitrophenylpiperazine Core

The piperazine ring is a common motif in medicinal chemistry, valued for its ability to be di-substituted, allowing for precise vectoral orientation of different pharmacophoric elements. Its basic nitrogen atoms are often crucial for forming salt bridges or hydrogen bonds with biological targets and can improve aqueous solubility.

The introduction of a nitrophenyl group confers several key attributes:

  • Modulated Basicity: The electron-withdrawing nature of the nitro group reduces the pKa of the distal piperazine nitrogen, which can significantly alter a molecule's pharmacokinetic profile, including its absorption, distribution, and ability to cross the blood-brain barrier.

  • Specific Receptor Interactions: The nitro group can act as a hydrogen bond acceptor and participate in π-π stacking or dipole-dipole interactions within a receptor's binding pocket, offering a route to enhance potency and selectivity.[1][2]

  • Synthetic Versatility: The nitro group is a versatile chemical handle, readily reduced to an amine, which can then be used as a point for further chemical elaboration to build diverse compound libraries.

Therapeutic Applications & Mechanistic Insights

NPP derivatives have shown potential across multiple therapeutic areas, driven by their ability to interact with a range of biological targets.

Central Nervous System (CNS) Disorders

The most established therapeutic area for arylpiperazines is in the treatment of CNS disorders.[3] This activity is primarily mediated by their interaction with serotonergic and dopaminergic receptors. NPP derivatives are being explored as modulators of these same systems.

Key Targets and Mechanisms:

  • Serotonin (5-HT) Receptors: Arylpiperazines are renowned for their high affinity for various 5-HT receptor subtypes.[4]

    • 5-HT1A Receptors: Many arylpiperazines act as partial agonists at 5-HT1A receptors, a mechanism central to the anxiolytic effects of drugs like buspirone.[5] This interaction is highly sought after for treating anxiety and depression.[6][7][8]

    • 5-HT2A Receptors: Antagonism at 5-HT2A receptors is a key feature of atypical antipsychotics like aripiprazole, helping to mitigate the positive symptoms of schizophrenia and reduce the risk of extrapyramidal side effects.[9][10]

  • Dopamine (D2) Receptors: Partial agonism or antagonism at D2 receptors is another cornerstone of antipsychotic therapy.[9][10]

  • Serotonin Releasing Activity: The specific compound para-nitrophenylpiperazine (pNPP) has been identified as a selective partial serotonin releasing agent, a distinct mechanism that could be harnessed for novel antidepressant or anxiolytic therapies.

The multifaceted pharmacology of these compounds allows for the development of "multi-target" drugs, which can be advantageous for treating complex psychiatric disorders.

Activation of the 5-HT1A receptor, a Gi/o-coupled GPCR, by an NPP agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade ultimately modulates neuronal excitability.

G cluster_0 Cell Membrane cluster_1 Intracellular Space NPP_Agonist NPP Derivative (Agonist) Receptor 5-HT1A Receptor NPP_Agonist->Receptor Binds G_Protein Gi/o Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response

Figure 1: Simplified 5-HT1A receptor signaling pathway.
Oncology

The piperazine scaffold is increasingly recognized for its potential in developing anticancer agents.[2] While research into NPPs specifically is still emerging, the precedent set by related compounds suggests several plausible mechanisms.

  • Cytotoxicity: Nitro-substituted piperazine derivatives have demonstrated cytotoxic effects against a variety of human cancer cell lines, including those for breast, CNS, colon, and prostate cancer.[11][12]

  • Enzyme Inhibition: Certain arylpiperazine derivatives have been designed as inhibitors of enzymes crucial for cancer progression, such as topoisomerase II.[13]

  • Anti-inflammatory Pathways: Given the strong link between chronic inflammation and cancer, the anti-inflammatory properties of NPPs (discussed below) may also contribute to their anticancer potential.

Anti-Inflammatory and Other Applications

Beyond the CNS and oncology, the NPP scaffold is a promising starting point for agents targeting other disease states.

  • Anti-inflammatory Activity: Piperazine derivatives have been shown to reduce the production of key pro-inflammatory cytokines, such as TNF-α and IL-1β, suggesting applications in autoimmune diseases and other inflammatory conditions.[14][15]

  • Tyrosinase Inhibition: A novel series of 4-nitrophenylpiperazine derivatives was recently designed and synthesized as tyrosinase inhibitors.[1][16] Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of great interest for treating hyperpigmentation disorders and have applications in the cosmetics industry.[1]

  • Antimicrobial Activity: Specific NPP derivatives have demonstrated moderate but significant activity against mycobacterial and fungal strains, highlighting a potential role in developing new anti-infective agents.[17]

Structure-Activity Relationship (SAR) and Medicinal Chemistry

Optimizing the NPP core for a specific biological target requires a deep understanding of its SAR. Small structural modifications can lead to dramatic shifts in potency, selectivity, and pharmacokinetic properties.

Structural Region Modification Observed Effect (Example Target) Reference
Nitrophenyl Ring Position of Nitro Group (ortho, meta, para)Can significantly impact binding affinity and selectivity. The para position is common.[7]
Additional Substituents (e.g., halogens, methoxy)Modulates electronic properties and steric fit in the binding pocket. Ortho-methoxy groups are often favorable for 5-HT1A affinity.[6][18]
Piperazine Core N/AGenerally conserved as the central linker. Its basicity is modulated by the aryl substituent.[1]
Linker Chain (at N4) Length (2-5 carbons)Optimal linker length is target-dependent. A four-carbon chain is often optimal for 5-HT1A ligands.[6][18]
Rigidity (e.g., incorporating cyclic structures)Can improve affinity by reducing the entropic penalty of binding.[18]
Terminal Group (at end of linker) Varies widely (amides, imides, heterocycles)This is the primary point of diversification to achieve target selectivity and desired pharmacology (e.g., agonist vs. antagonist).[6][19]

This table synthesizes general principles from the cited literature and is not exhaustive.

A Strategic Workflow for NPP Derivative Drug Discovery

Advancing an NPP-based project requires a systematic and iterative process that integrates synthesis, screening, and optimization. This workflow ensures that decisions are data-driven and that resources are focused on the most promising candidates.

G cluster_0 Discovery & Design cluster_1 Screening & Optimization cluster_2 Preclinical Development A Target Identification & Validation B Library Design (SAR- & in silico-driven) A->B C Chemical Synthesis B->C D Primary Screening (e.g., Binding Assay) C->D E Hit Confirmation & Validation D->E F Secondary Assays (e.g., Functional, Cell-based) E->F G Lead Optimization (Iterative SAR) F->G Data G->C New Designs H ADME/Tox Profiling (in vitro & in vivo) G->H I In Vivo Efficacy (Animal Models) H->I J Candidate Selection I->J

Figure 2: A typical drug discovery workflow for NPP derivatives.

Key Experimental Protocols

Scientific integrity rests on robust and reproducible experimental methods. Below is a foundational protocol for a key assay in CNS drug discovery, which can be adapted for other targets.

Protocol: 5-HT1A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test NPP derivative for the human 5-HT1A receptor.

Objective: To quantify the interaction between a test compound and the 5-HT1A receptor by measuring the displacement of a specific radioligand.

Materials:

  • Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT1A agonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Non-specific Binding Control: 10 µM 5-carboxamidotryptamine (5-CT) or another high-affinity 5-HT1A ligand.

  • Test Compounds: NPP derivatives dissolved in DMSO, then diluted in Assay Buffer.

  • Filtration: 96-well GF/B glass fiber filter plates, pre-soaked in 0.5% polyethyleneimine (PEI).

  • Instrumentation: 96-well plate harvester, liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: On the day of the assay, thaw the frozen cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 5-10 µg of protein per well. Homogenize gently and keep on ice.

  • Plate Setup: Prepare a 96-well assay plate. Designate wells for total binding (radioligand + buffer), non-specific binding (radioligand + 5-CT), and competitive binding (radioligand + test compound at various concentrations).

  • Assay Incubation:

    • To each well, add 50 µL of the appropriate solution (Assay Buffer, 10 µM 5-CT, or test compound dilution).

    • Add 100 µL of the diluted membrane preparation to all wells.

    • Initiate the binding reaction by adding 50 µL of [³H]-8-OH-DPAT (at a final concentration near its Kd, e.g., 1 nM) to all wells. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation. The rationale for this time and temperature is to allow the binding reaction to reach equilibrium without significant degradation of the receptor or ligand.

  • Termination and Filtration: Terminate the incubation by rapid filtration through the pre-soaked GF/B filter plate using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Immediately wash the filters three times with 200 µL of ice-cold Assay Buffer to remove any non-specifically trapped radioactivity. The cold temperature of the wash buffer is critical to minimize dissociation of the radioligand from the receptor during the wash steps.

  • Scintillation Counting: Dry the filter plate, add liquid scintillation cocktail to each well, and quantify the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Challenges and Future Perspectives

The development of NPP derivatives is not without its challenges. Key hurdles include achieving high selectivity against other monoamine receptors to minimize side effects, optimizing blood-brain barrier penetration for CNS targets, and managing potential off-target toxicities associated with the nitroaromatic scaffold.

Future research will likely focus on:

  • Multi-Target Ligands: Intentionally designing NPP derivatives that modulate multiple targets (e.g., 5-HT1A and SERT) to achieve synergistic therapeutic effects for complex diseases like depression.

  • Bioisosteric Replacement: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) to fine-tune electronic properties and mitigate potential toxicity concerns while retaining desired activity.

  • Targeted Delivery: Conjugating NPP derivatives to targeting moieties to enhance their delivery to specific tissues, such as tumors, thereby increasing efficacy and reducing systemic exposure.

Conclusion

Nitrophenylpiperazine derivatives represent a rich and underexplored chemical space with significant potential for drug discovery. Their proven ability to modulate key biological targets in the CNS, coupled with emerging evidence of their efficacy in oncology and inflammation, makes them a compelling scaffold for modern medicinal chemistry programs. By leveraging a deep understanding of their structure-activity relationships and employing a systematic, data-driven discovery workflow, researchers can unlock the full therapeutic potential of this versatile molecular core.

References

  • Asadi, M., Fayazi, F., Azizian, H., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry, 18(1), 67. [Link]

  • Yevich, J. P., Temple, D. L., New, J. S., Taylor, D. P., & Riblet, L. A. (1983). Buspirone analogues. 1. Structure-activity relationships in a series of N-aryl- and heteroarylpiperazine derivatives. Journal of Medicinal Chemistry, 26(2), 194–203. [Link]

  • Zhang, W., He, L., Liu, X., et al. (2007). Synthesis and bioactivity of aripiprazole derivatives. Die Pharmazie, 62(6), 424-427. [Link]

  • Asadi, M., Fayazi, F., Azizian, H., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed, 38581040. [Link]

  • Silvestri, I., Cento, G., La Franca, M., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences, 25(1), 585. [Link]

  • Temple, D. L., Yevich, J. P., & New, J. S. (1983). Buspirone analogues. 2. Structure-activity relationships of aromatic imide derivatives. Journal of Medicinal Chemistry, 26(2), 203-210. [Link]

  • Bibi, S., Singh, A., Kumar, A., et al. (2024). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal, 17(2). [Link]

  • Dakhel, H. H. (2024). Aripiprazole Synthesis Process: A Detailed Guide. Pharmaffiliates. [Link]

  • Zemanová, E., Svobodová, M., Březinová, L., et al. (2022). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Infectious Disorders Drug Targets, 22(3), e011221198533. [Link]

  • López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648–1656. [Link]

  • Al-Soud, Y. A., Al-Sawakhnah, S. O., Al-Qawasmeh, R. A., & Stark, H. (2023). Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation. ResearchGate. [Link]

  • Szymański, P., Markowicz, J., Mikiciuk-Olasik, E., & Jończyk, J. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4309. [Link]

  • Singh, S., & Singh, S. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Medicinal Chemistry, 29(25), 4437-4467. [Link]

  • Cybulski, M., Gucma, M., & Kaczor, A. A. (2021). Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. Current Organic Synthesis, 18(1), 2-13. [Link]

  • de Oliveira, A. C., Pires, B. R., de Souza, G. E., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology, 25(6), 635-644. [Link]

  • CN103787965A - New synthesis method of aripiprazole. (2014).
  • Wikipedia contributors. (2024). Buspirone. Wikipedia. [Link]

  • da Silva, C. F., de Souza, T. B., da Silva, C. H., et al. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Molecules, 29(10), 2297. [Link]

  • Tsolaki, E., Petrou, A., Papanastasiou, I., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl) Derivatives of Adamantanamines. ChemistrySelect, 7(10), e202200155. [Link]propyl_Derivatives_of_Adamantanamines)

  • López-Rodríguez, M. L., Ayala, D., Benhamú, B., et al. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry, 9(4), 443–469. [Link]

  • Wang, Y., Zhang, Y., Wang, Z., et al. (2024). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 29(13), 3042. [Link]

  • Wei, Z. L., & Li, Z. (2008). Synthesis of buspirone by Wei and co-workers. ResearchGate. [Link]

  • López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., et al. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 38(19), 3823–3831. [Link]

  • Yahfoufi, N., Alsadi, N., Jambi, M., & Matar, C. (2016). The Immunomodulatory and Anti-Inflammatory Role of Polyphenols. Nutrients, 8(11), 718. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. (2014). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[1][20]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica, 6(5), 383-392. [Link]

  • Kumar, P. S., Kumar, V., Kumar, A., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery, 21(1), 1-13. [Link]

Sources

An In-Depth Technical Guide to the Pharmacology of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the pharmacological properties of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, a synthetic compound belonging to the diverse class of piperazine derivatives. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating novel compounds targeting the central nervous system (CNS). We will delve into its chemical nature, explore its anticipated pharmacological profile based on the well-established activities of related analogues, and provide detailed experimental protocols for its thorough investigation.

Introduction: The Piperazine Scaffold in Neuropharmacology

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with significant pharmacological activities, particularly on neurotransmitter receptors.[1] Trivial substitutions on the piperazine ring can lead to profound differences in pharmacological profiles, making this class of compounds a fertile ground for the discovery of novel therapeutics.[1] Derivatives of piperazine have been successfully developed as antipsychotics, antidepressants, and anxiolytics, primarily through their interaction with monoamine neurotransmitter systems.[1]

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is a member of the nitrophenylpiperazine subclass. The presence of the electron-withdrawing nitro group on the phenyl ring is known to influence the electronic properties of the molecule and can enhance interactions with biological targets.[2] This guide will provide a framework for the systematic investigation of this specific compound's pharmacological identity.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its pharmacological investigation.

PropertyValueSource
Molecular Formula C11H16ClN3O2Inferred
Molecular Weight 257.72 g/mol Inferred
Appearance Expected to be a crystalline solidGeneral knowledge
Solubility Expected to be soluble in water and polar organic solventsGeneral knowledge
Synthesis Pathway

The synthesis of 4-nitrophenylpiperazine derivatives can be achieved through various established methods. A general approach involves the reaction of 4-fluoronitrobenzene with a suitable piperazine precursor.[2]

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions reactant1 4-Fluoronitrobenzene conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reactant1->conditions reactant2 Methylpiperazine reactant2->conditions product 3-Methyl-1-(4-nitrophenyl)piperazine conditions->product Nucleophilic Aromatic Substitution final_product 3-Methyl-1-(4-nitrophenyl)piperazine HCl product->final_product HCl Salt Formation

Caption: General synthesis route for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride.

A detailed, step-by-step protocol for a similar synthesis is provided below, adapted from a method for analogous nitrophenylpiperazine derivatives.[2]

Experimental Protocol: Synthesis of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Materials:

  • 4-Fluoronitrobenzene

  • Methylpiperazine

  • Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl) in a suitable solvent (e.g., ethanol)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • To a solution of 4-fluoronitrobenzene (1 equivalent) in DMF, add methylpiperazine (1.2 equivalents) and potassium carbonate (1.5 equivalents).

  • Heat the reaction mixture at 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethanol) and add a solution of HCl in the same solvent dropwise until precipitation is complete.

  • Filter the precipitate, wash with a cold solvent, and dry under vacuum to yield 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride.

Characterization: The structure and purity of the synthesized compound should be confirmed using modern analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Elemental Analysis: To determine the elemental composition.

Predicted Pharmacological Profile: A Focus on CNS Receptors

Based on the extensive literature on arylpiperazine derivatives, it is highly probable that 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride will exhibit activity at serotonin and dopamine receptors. The precise nature of this activity (agonist, antagonist, or mixed) and its selectivity profile will determine its potential therapeutic applications.

Serotonergic System Interactions

Many phenylpiperazine derivatives are known to interact with various serotonin (5-HT) receptor subtypes. For instance, trifluoromethylphenylpiperazine (TFMPP) is a known 5-HT1A receptor agonist.[1] Another related compound, m-chlorophenylpiperazine (mCPP), also acts as a serotonin agonist and can induce the release of endogenous serotonin.[1][3] Chronic administration of mCPP in rats has been shown to alter the density of 5-HT receptor subtypes.[3]

It is therefore hypothesized that 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride will bind to one or more 5-HT receptor subtypes. Functional assays will be crucial to determine whether it acts as an agonist, potentiating serotonergic signaling, or as an antagonist, blocking it.

Dopaminergic System Interactions

Several arylpiperazine derivatives are potent ligands for dopamine receptors. For example, Lurasidone is an antagonist at D2 and D3 receptors and is used in the treatment of schizophrenia and bipolar disorder.[1] The interaction with dopamine receptors is a key determinant of the antipsychotic potential of many CNS-active drugs. It is plausible that 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride will also display affinity for dopamine receptors.

Other Potential Targets

Beyond the primary monoamine systems, piperazine derivatives have been shown to interact with other CNS targets, including:

  • Histamine Receptors: Some piperazine-containing compounds, like cetirizine, are selective H1 histamine receptor antagonists.[1]

  • Adrenergic Receptors: The interaction of arylpiperazines with adrenergic receptors can contribute to their overall pharmacological profile and potential side effects.

  • Enzyme Inhibition: A recent study demonstrated that a series of nitrophenylpiperazine derivatives act as tyrosinase inhibitors, suggesting a potential role in pigmentation-related processes.[2]

A Roadmap for Pharmacological Investigation: Key Experiments and Protocols

A systematic and rigorous pharmacological evaluation is essential to elucidate the mechanism of action and potential therapeutic utility of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. The following sections outline the critical in vitro and in vivo experiments.

In Vitro Characterization

The initial step is to determine the binding affinity of the compound for a panel of relevant CNS receptors. Radioligand binding assays are the gold standard for this purpose.

Objective: To determine the equilibrium dissociation constant (Ki) of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride at various serotonin, dopamine, adrenergic, and histamine receptor subtypes.

Receptor_Binding_Workflow start Prepare Receptor Membranes (from cell lines or tissue) incubation Incubate to Reach Equilibrium start->incubation radioligand Add Known Radioligand (e.g., [3H]-Ketanserin for 5-HT2A) radioligand->incubation test_compound Add 3-Methyl-1-(4-nitrophenyl)piperazine HCl (at varying concentrations) test_compound->incubation separation Separate Bound and Free Ligand (e.g., filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis

Caption: A typical workflow for a competitive radioligand binding assay.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., HEK293 cells) or from specific brain regions known to be rich in the target receptor.

  • Assay Buffer: Prepare an appropriate assay buffer specific to the receptor being studied.

  • Competition Assay: In a multi-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D2 receptors), and increasing concentrations of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride.

  • Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Once binding affinity is established, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

Objective: To characterize the functional activity (e.g., EC50 for agonists, IC50 for antagonists) of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride at its primary receptor targets.

Common functional assays include:

  • cAMP Assays: For Gs or Gi-coupled receptors, changes in intracellular cyclic adenosine monophosphate (cAMP) levels can be measured.

  • Calcium Flux Assays: For Gq-coupled receptors, changes in intracellular calcium concentrations are monitored.

  • [³⁵S]GTPγS Binding Assays: This assay measures the activation of G proteins upon receptor stimulation by an agonist.

Functional_Assay_Decision_Tree start Receptor of Interest g_protein G-Protein Coupling? start->g_protein gs_gi Gs or Gi coupled? g_protein->gs_gi Yes gq Gq coupled? g_protein->gq Yes camp_assay cAMP Assay gs_gi->camp_assay Yes gtp_gamma_s_assay [35S]GTPγS Binding Assay gs_gi->gtp_gamma_s_assay Alternative ca_flux_assay Calcium Flux Assay gq->ca_flux_assay Yes gq->gtp_gamma_s_assay Alternative

Caption: A decision tree for selecting an appropriate functional assay based on receptor G-protein coupling.

In Vivo Pharmacological Profiling

In vivo studies are essential to understand the physiological and behavioral effects of the compound in a whole organism.

A battery of behavioral tests can be used to assess the potential antipsychotic, antidepressant, and anxiolytic properties of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride.

  • Locomotor Activity: To assess for stimulant or sedative effects. Chronic treatment with mCPP has been shown to affect locomotor activity in rats.[3]

  • Forced Swim Test and Tail Suspension Test: Commonly used to screen for antidepressant-like activity.

  • Elevated Plus Maze and Light-Dark Box Test: To evaluate anxiolytic or anxiogenic effects.

  • Prepulse Inhibition of the Acoustic Startle Reflex: A model of sensorimotor gating that is disrupted in schizophrenia and can be restored by antipsychotic drugs.

Experimental Protocol: Forced Swim Test

  • Apparatus: A cylindrical container filled with water.

  • Procedure:

    • Pre-test session: Place a mouse or rat in the water for 15 minutes.

    • Test session (24 hours later): Administer 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride or vehicle at various doses. After a specified pretreatment time, place the animal back in the water for 5 minutes.

  • Data Collection: Record the duration of immobility during the test session.

  • Interpretation: A significant decrease in immobility time is indicative of an antidepressant-like effect.

Microdialysis can be used to measure changes in the extracellular levels of neurotransmitters (e.g., serotonin, dopamine) and their metabolites in specific brain regions following administration of the compound. This provides a direct measure of the compound's effect on neurotransmitter release and turnover.

Preliminary pharmacokinetic studies are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Acute and sub-chronic toxicity studies are also crucial to establish its safety profile.

Concluding Remarks and Future Directions

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride represents a novel chemical entity with the potential for significant CNS activity. Based on the pharmacology of related arylpiperazine derivatives, it is a promising candidate for investigation as a modulator of serotonergic and dopaminergic systems. The experimental roadmap outlined in this guide provides a systematic approach to thoroughly characterize its pharmacological profile, from in vitro receptor interactions to in vivo behavioral and neurochemical effects. The insights gained from these studies will be critical in determining its potential as a lead compound for the development of new therapeutics for neurological and psychiatric disorders.

References

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evalu
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology.

Sources

Methodological & Application

Application Note & Protocol: Quantifying Cellular Viability in Response to 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenylpiperazine Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. Its derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, and central nervous system effects[1][2]. The specific molecule, 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, belongs to the nitrophenylpiperazine class. Related compounds have been investigated for various activities, from enzyme inhibition to selective serotonin release[3][4][5].

Preliminary studies on similar chemical structures suggest that nitrophenylpiperazine derivatives can possess potent antiproliferative and cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest[6][7]. Therefore, a robust and reliable method to quantify the impact of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride on cell viability is a critical first step in characterizing its biological activity.

This guide provides a detailed, field-proven protocol for assessing the cytotoxic and anti-proliferative effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This assay serves as a foundational screen in toxicology and drug development to determine a compound's dose-dependent effects on cellular metabolic activity[8][9].

Principle of the MTT Cell Viability Assay

The MTT assay is a quantitative colorimetric method for assessing cell viability. Its mechanism is predicated on the enzymatic activity of mitochondrial dehydrogenases, which are primarily active in viable, metabolically functioning cells[9][10].

The core principle involves the following conversion:

  • The water-soluble, yellow tetrazolium salt (MTT) is actively transported into living cells.

  • Within the mitochondria, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the MTT reagent.

  • This reduction cleaves the tetrazolium ring, resulting in the formation of large, insoluble, purple formazan crystals that accumulate within the cell[11].

  • A solubilization agent (typically Dimethyl Sulfoxide - DMSO, or a detergent-based solution) is then added to dissolve these intracellular formazan crystals, yielding a colored solution.

  • The absorbance of this solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells in the well[12]. A decrease in signal indicates a loss of viability, either through cytotoxicity or inhibition of proliferation.

This workflow is illustrated in the diagram below.

MTT_Principle cluster_0 Inside Viable Cell cluster_1 Assay Endpoint Measurement MTT Yellow MTT (Water-Soluble) Mito Mitochondrial Dehydrogenases (NAD(P)H) MTT->Mito Cellular Uptake Formazan Purple Formazan (Insoluble Crystals) Mito->Formazan Enzymatic Reduction Solubilization Add Solubilization Agent (e.g., DMSO) Formazan->Solubilization Solution Purple Solution Solubilization->Solution Dissolves Crystals Reader Measure Absorbance (e.g., 570 nm) Solution->Reader Quantify Color

Caption: Principle of the MTT cell viability assay.

Materials and Reagents

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other formats.

Reagent/MaterialRecommended SupplierCatalog No. (Example)Notes
Test Compound --3-Methyl-1-(4-nitrophenyl)piperazine HCl
Cell Line ATCCCCL-185A549 (Human Lung Carcinoma)
Complete Growth MediumGibco (Thermo Fisher)12634010F-12K Medium + 10% FBS + 1% Pen/Strep
Fetal Bovine Serum (FBS)Gibco (Thermo Fisher)26140079Heat-inactivated
Penicillin-StreptomycinGibco (Thermo Fisher)1514012210,000 U/mL
Trypsin-EDTA (0.25%)Gibco (Thermo Fisher)25200056For cell detachment
Dulbecco's PBS (dPBS)Gibco (Thermo Fisher)14190144Without Ca2+ and Mg2+
MTT Reagent PowderSigma-AldrichM5655
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Cell culture grade, for solubilization
Positive Control Sigma-AldrichD1062Doxorubicin Hydrochloride
96-Well Flat-Bottom PlatesCorning3596Sterile, tissue-culture treated
Sterile Reagent ReservoirsVWR41428-158
Multichannel Pipettes--8 or 12-channel

Reagent Preparation:

  • MTT Stock Solution (5 mg/mL): Aseptically dissolve 50 mg of MTT powder in 10 mL of sterile dPBS. Mix thoroughly by vortexing or sonication until fully dissolved. Filter-sterilize the solution using a 0.22 µm syringe filter. Store protected from light at -20°C for up to 6 months. Causality: Filtering removes potential contaminants, and storing frozen in the dark prevents degradation of the light-sensitive MTT reagent.

  • Compound Stock Solution (10 mM): Prepare a 10 mM stock of 3-Methyl-1-(4-nitrophenyl)piperazine HCl in sterile DMSO. Store at -20°C.

  • Positive Control Stock (1 mM): Prepare a 1 mM stock of Doxorubicin in sterile water or DMSO. Store at -20°C.

Experimental Protocol: Step-by-Step Workflow

This protocol is divided into three phases: Cell Plating, Compound Treatment, and Assay Endpoint.

Phase 1: Cell Seeding & Culture
  • Cell Culture: Maintain A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂. Passage cells when they reach 80-90% confluency. Expertise: Do not use cells that have been in culture for an excessive number of passages, as this can lead to phenotypic drift and inconsistent results.

  • Cell Harvesting: Aspirate the culture medium. Wash the cell monolayer once with sterile dPBS. Add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralization & Counting: Neutralize the trypsin with an equal volume of complete growth medium. Transfer the cell suspension to a conical tube and centrifuge. Resuspend the cell pellet in fresh medium and determine the viable cell concentration using a hemocytometer or automated cell counter.

  • Cell Plating: Dilute the cell suspension to a final concentration of 1.0 x 10⁵ cells/mL. Seed 100 µL per well into a 96-well plate, resulting in 10,000 cells/well [9].

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂. This allows the cells to adhere and resume normal metabolic activity before compound exposure[11].

Phase 2: Compound Preparation & Treatment
  • Prepare Dilution Series: Perform a serial dilution of the 10 mM compound stock solution in complete growth medium to prepare 2X working concentrations. For an 8-point dose-response curve (e.g., 100 µM to 0.78 µM final concentration), your 2X plate would contain concentrations from 200 µM to 1.56 µM.

    • Vehicle Control: Prepare medium with the same final DMSO concentration as the highest compound concentration (e.g., 0.2% DMSO for a 2X solution if the final concentration is 0.1%). Trustworthiness: The vehicle control is critical to ensure that the solvent used to dissolve the compound does not have a cytotoxic effect on its own.

    • Positive Control: Prepare a 2X working solution of Doxorubicin (e.g., 2 µM).

    • Blank Control: Prepare wells with medium only (no cells) to measure background absorbance.

  • Cell Treatment: After 24 hours of incubation, carefully aspirate the old medium from the cells. Add 100 µL of the appropriate 2X compound dilutions, vehicle control, or positive control to the designated wells.

  • Incubation: Return the plate to the incubator (37°C, 5% CO₂) for the desired exposure time (e.g., 24, 48, or 72 hours ). Expertise: A time-course experiment is recommended for novel compounds to determine the optimal endpoint.

Phase 3: MTT Assay & Data Acquisition
  • Add MTT Reagent: After the treatment incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (including controls), for a final concentration of 0.5 mg/mL. Gently mix by tapping the plate.

  • Formazan Development: Return the plate to the incubator for 2 to 4 hours [11]. Monitor the cells periodically under a microscope for the formation of purple precipitate. Causality: This incubation period is crucial for sufficient formazan to be produced by viable cells. The optimal time can vary between cell types and should be standardized for the assay.

  • Solubilize Formazan: Carefully remove all 110 µL of the medium/MTT mixture from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well[11][13].

  • Incubation & Mixing: Incubate the plate at room temperature for 15 minutes in the dark (e.g., wrapped in foil) on an orbital shaker. This ensures complete solubilization of the formazan crystals. Trustworthiness: Incomplete solubilization is a common source of variability. Ensure the purple color is homogenous before reading.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

MTT_Workflow Start Start: Culture A549 Cells Harvest Harvest & Count Cells Start->Harvest Seed Seed 10,000 cells/well in 96-well plate Harvest->Seed Incubate1 Incubate 24h (Adhesion) Seed->Incubate1 Treat Treat Cells (100 µL/well) Incubate1->Treat PrepareTx Prepare 2X Compound Dilution Series PrepareTx->Treat Incubate2 Incubate 24-72h (Exposure) Treat->Incubate2 AddMTT Add 10 µL MTT Solution (5 mg/mL) Incubate2->AddMTT Incubate3 Incubate 2-4h (Formazan Development) AddMTT->Incubate3 Solubilize Remove Media Add 100 µL DMSO Incubate3->Solubilize Shake Shake 15 min in Dark Solubilize->Shake Read Read Absorbance @ 570 nm Shake->Read End End: Data Analysis Read->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Analysis and Interpretation

  • Background Subtraction: Calculate the average absorbance of the blank (media only) wells. Subtract this value from all other absorbance readings (test compounds, vehicle, and positive controls).

  • Normalization to Vehicle Control: Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = (Corrected Absorbance of Test Well / Average Corrected Absorbance of Vehicle Control) * 100

  • Dose-Response Curve & IC₅₀ Calculation: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis). Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value. The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

Self-Validating System: Quality Control

For the assay to be trustworthy, the following criteria should be met:

  • Vehicle Control: Should exhibit high absorbance values, representing ~100% viability.

  • Positive Control: Doxorubicin should show a significant, dose-dependent decrease in cell viability, yielding a low IC₅₀ value.

  • Reproducibility: The standard deviation of replicates (triplicates are recommended) should be low (typically <15%).

Potential Mechanism of Action

While this assay measures a downstream effect (loss of metabolic activity), the underlying cause for a cytotoxic compound is often the induction of programmed cell death, or apoptosis. Phenylpiperazine derivatives have been shown to induce apoptosis in cancer cells[2]. A simplified, potential pathway is illustrated below.

Apoptosis_Pathway Compound Test Compound (e.g., 3-Methyl-1-(4-nitrophenyl)piperazine) Stress Cellular Stress (e.g., DNA Damage, ROS) Compound->Stress Mito Mitochondrial Pathway Activation Stress->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Cytochrome c Release Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Cleavage of Cellular Proteins MTT_Result Loss of Mitochondrial Dehydrogenase Activity Apoptosis->MTT_Result LEADS TO

Caption: Simplified intrinsic apoptosis pathway leading to loss of viability.

References

  • Asadi, M., Fereidoonnezhad, M., Ranjbar, S., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry, 18(1), 67. Available at: [Link][3][5]

  • Assay Guidance Manual [Internet]. (2004-). Cell Viability Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (2023, December 29). para-Nitrophenylpiperazine. Available at: [Link]

  • Aslantürk, Ö. Ş. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. Available at: [Link][14]

  • Bhavana, G., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano, 28(1), 2588-2596. Available at: [Link]

  • O'Donnell, J. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available at: [Link][15]

  • Al-Ostath, A., et al. (2023). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Arabian Journal of Chemistry, 16(1), 104386. Available at: [Link][6]

  • A-IM. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Kaja, S. (2019, February 1). Standardization of Cell Viability Assays in Primary Cells as a Prerequisite for Novel Bioprocessing Applications. YouTube. Available at: [Link][10]

  • ResearchGate. (n.d.). Synthesis of compounds starting from 4-nitrophenyl piperazine. Available at: [Link][16]

  • Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2021). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 26(11), 3394. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. National Center for Biotechnology Information. Available at: [Link][17]

  • Stasiewicz, M., Karpińska, M., & Leś, A. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4255. Available at: [Link][2]

Sources

Application Note & Protocol: A Framework for Evaluating Novel Kinase Inhibitors Featuring 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Ubiquitous Kinase and the Quest for Specificity

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, represent a cornerstone of cellular signaling and are implicated in a vast array of physiological and pathological processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, which has positioned them as one of the most critical classes of drug targets.[3][4] The development of small molecule kinase inhibitors has, therefore, become a central focus in modern drug discovery. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding pocket of kinases.[5][6] This document provides a comprehensive guide for researchers on establishing a robust in vitro kinase assay to evaluate the inhibitory potential of novel compounds, using 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride as a representative test agent.

Scientific Principles: Deconstructing the Kinase Assay

A kinase assay, at its core, is a biochemical method to measure the activity of a kinase.[2] This is typically achieved by quantifying the rate of phosphate group transfer from a donor molecule, usually adenosine triphosphate (ATP), to a specific substrate, which can be a protein or a synthetic peptide.[1] The fundamental components of an in vitro kinase assay are:

  • The Kinase: The specific enzyme whose activity is being measured.

  • The Substrate: A molecule that is phosphorylated by the kinase. Synthetic peptides are often used as they can be designed for specificity and are readily available.[7]

  • ATP: The phosphate donor.

  • Assay Buffer: Provides the optimal pH, ionic strength, and necessary cofactors (e.g., Mg2+) for kinase activity.

The inhibition of kinase activity by a test compound is observed as a decrease in the rate of substrate phosphorylation. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce kinase activity by 50%.

There are numerous methods to detect kinase activity, broadly categorized as either detecting the phosphorylated substrate or the consumption of ATP.[8] Common techniques include:

  • Radiometric Assays: These traditional assays use radiolabeled ATP (e.g., [γ-32P]ATP or [γ-33P]ATP) and measure the incorporation of the radiolabel into the substrate.[1] While highly sensitive, they pose safety and disposal challenges.[9]

  • Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Luminescence-Based Assays: These assays often measure the amount of ATP remaining in the reaction mixture after the kinase reaction. A common example is the Kinase-Glo® assay, where a luciferase enzyme uses the remaining ATP to produce light.[8] A decrease in luminescence corresponds to higher kinase activity.

For the purpose of this protocol, we will describe a luminescence-based assay due to its high sensitivity, broad applicability, and non-radioactive nature.[8]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for screening potential kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Kinase, Substrate, ATP, and Assay Buffer add_components Add Kinase, Inhibitor, and Substrate to 96-well Plate prep_reagents->add_components prep_compound Prepare Serial Dilutions of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride prep_compound->add_components initiate_reaction Initiate Reaction with ATP Incubate at RT add_components->initiate_reaction stop_reaction Stop Reaction and Add Detection Reagent initiate_reaction->stop_reaction read_plate Measure Luminescence (Plate Reader) stop_reaction->read_plate analyze_data Calculate % Inhibition and Determine IC50 read_plate->analyze_data

Caption: Workflow for kinase inhibitor screening.

Detailed Protocol: Luminescence-Based Kinase Assay

This protocol is a representative method and may require optimization for specific kinases.

Materials and Reagents
ReagentRecommended Concentration/Stock
Kinase (e.g., a tyrosine kinase)Varies by enzyme
Peptide Substrate (e.g., Poly(Glu, Tyr) 4:1)1 mg/mL stock in water
ATP10 mM stock in water
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)1X
3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride10 mM stock in DMSO
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)As per manufacturer's instructions
96-well white, flat-bottom plates
Multichannel pipette
Plate reader with luminescence detection
Procedure
  • Compound Preparation:

    • Prepare a serial dilution of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride in the kinase assay buffer. A common starting concentration range is 100 µM to 1 nM.

    • Include a vehicle control (DMSO) at the same concentration as in the highest compound concentration well.

  • Assay Plate Setup:

    • Design the plate layout to include wells for total kinase activity (no inhibitor), background (no kinase), and the various concentrations of the test compound.

    • A representative plate layout is shown below:

1 2 3 4 5 6 7 8 9 10 11 12
A Cmpd 100 µMCmpd 100 µMCmpd 100 µMCmpd 10 µMCmpd 10 µMCmpd 10 µMCmpd 1 µMCmpd 1 µMCmpd 1 µMTotal ActivityTotal ActivityBackground
B Cmpd 100 nMCmpd 100 nMCmpd 100 nMCmpd 10 nMCmpd 10 nMCmpd 10 nMCmpd 1 nMCmpd 1 nMCmpd 1 nMTotal ActivityTotal ActivityBackground
.......................................
  • Kinase Reaction:

    • Prepare a master mix of the kinase and substrate in the kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically but a good starting point is a kinase concentration that results in 10-30% ATP consumption in the linear range of the reaction.

    • Add 25 µL of the kinase/substrate master mix to each well.

    • Add 5 µL of the serially diluted 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride or vehicle control to the appropriate wells.

    • Incubate for 10 minutes at room temperature to allow the compound to interact with the kinase.

    • Prepare an ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase, if known.

    • Initiate the kinase reaction by adding 20 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear phase of the reaction.

  • Detection:

    • After the incubation period, add 50 µL of the luminescence-based ATP detection reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_TotalActivity - Signal_Background))

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Trustworthiness and Self-Validation

The protocol described above includes several internal controls to ensure the validity of the results:

  • Total Activity Control: Represents 100% kinase activity and is used as a reference for calculating percent inhibition.

  • Background Control: Contains all reaction components except the kinase. This allows for the subtraction of any background signal from the assay reagents.

  • Vehicle Control: Ensures that the solvent used to dissolve the test compound (e.g., DMSO) does not interfere with the kinase reaction.

By including these controls, the assay is self-validating and provides a reliable assessment of the inhibitory activity of the test compound.

Conclusion

This application note provides a comprehensive framework for conducting an in vitro kinase assay to evaluate the inhibitory potential of novel compounds, exemplified by 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. The described luminescence-based protocol is a robust, sensitive, and high-throughput compatible method that can be adapted for a wide range of kinases. By understanding the underlying scientific principles and adhering to a well-controlled experimental design, researchers can confidently screen and characterize the next generation of kinase inhibitors.

References

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012). Retrieved from [Link]

  • Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. (n.d.). MIT Open Access Articles. Retrieved from [Link]

  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. (2017). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (n.d.). PMC. Retrieved from [Link]

  • Representative piperazine derivatives with CDKs inhibitory activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][10][11]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. (2017). PubMed. Retrieved from [Link]

  • Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. (n.d.). RSC Publishing. Retrieved from [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][10][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (n.d.). PubMed. Retrieved from [Link]

  • MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Validation of Substrates for PRMT1 using Plate-Based Screening Assay. (n.d.). Retrieved from [Link]

  • Synthetic peptide substrates for casein kinase II. (n.d.). PubMed. Retrieved from [Link]

  • Fast and Sensitive Total Protein and Peptide Assays for Proteomic Analysis. (2015). ACS Publications. Retrieved from [Link]

  • Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor. (n.d.). MDPI. Retrieved from [Link]

  • Fragment-Based NMR Screening of the BPTF PHD Finger Methyl Ly- sine Reader Leads to the First Small Molecule Inhibitors. (n.d.). ChemRxiv. Retrieved from [Link]

  • NIH Public Access. (n.d.). CORE. Retrieved from [Link]

  • Quantitative proteomics. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Application Notes and Protocols: Investigating Cellular Responses to 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride using Western Blot Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Cellular Impact of Novel Piperazine Compounds

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is a synthetic compound belonging to the diverse piperazine class of molecules. Piperazine derivatives are of significant interest in drug discovery, exhibiting a wide range of biological activities, including antifungal, antibacterial, antipsychotic, and anticancer properties[1]. The structural motifs present in this particular compound, namely the nitrophenyl and piperazine rings, are common pharmacophores found in molecules designed to interact with various cellular targets[1][2]. While the precise mechanism of action for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is still under investigation, related compounds have been shown to modulate critical signaling pathways involved in cell growth, proliferation, and survival[3][4]. One such pivotal pathway, frequently dysregulated in cancer, is the PI3K/AKT/mTOR signaling cascade[4].

This application note provides a detailed protocol for utilizing Western blotting to assess the effects of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride on the activation state of key proteins within the PI3K/AKT pathway in a relevant cancer cell line. Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate[5][6][7]. By examining changes in the phosphorylation status of proteins like AKT, we can infer the compound's impact on upstream signaling events.

Pre-Experimental Planning: Setting the Stage for Success

Before embarking on the Western blot protocol, careful planning of the cell culture and treatment conditions is paramount to ensure reproducible and meaningful results.

Cell Line Selection: The choice of cell line is critical and should be guided by the research question. For investigating a potential anti-cancer agent, a well-characterized cancer cell line with a constitutively active PI3K/AKT pathway (e.g., MCF-7, PC3, or HepG2) is recommended[3].

Dose-Response and Time-Course Experiments: To determine the optimal concentration and treatment duration of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, it is essential to perform preliminary dose-response and time-course experiments. A typical starting point for a dose-response study could range from 1 µM to 100 µM. For a time-course study, cells can be treated for various durations, such as 6, 12, 24, and 48 hours. The results of these initial experiments will inform the conditions used for the definitive Western blot analysis.

Controls: Appropriate controls are crucial for data interpretation. These should include:

  • Untreated Control: Cells cultured in media without the compound.

  • Vehicle Control: Cells treated with the same solvent used to dissolve the compound (e.g., DMSO) at the highest concentration used in the experiment.

  • Positive Control: A known activator or inhibitor of the PI3K/AKT pathway to validate the experimental system.

Detailed Protocol: From Cell Lysis to Signal Detection

This protocol outlines the key steps for performing a Western blot analysis to investigate the effect of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride on the PI3K/AKT pathway.

Part 1: Cell Lysis and Protein Quantification

The goal of this stage is to efficiently extract proteins from the treated cells while minimizing degradation[7].

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (with protease and phosphatase inhibitors freshly added)[8]

  • Cell scraper

  • Microcentrifuge tubes

  • BCA Protein Assay Kit

Procedure:

  • After the desired treatment period, aspirate the culture medium and wash the cells twice with ice-cold PBS.[5]

  • Add an appropriate volume of ice-cold RIPA buffer to each plate (e.g., 100-200 µL for a 6-well plate).[9]

  • Using a cell scraper, scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[5]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]

  • Carefully transfer the supernatant containing the protein extract to a new pre-chilled tube.[10]

  • Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.[8] This step is crucial for ensuring equal protein loading in the subsequent steps.[11]

Part 2: SDS-PAGE and Protein Transfer

This part involves separating the proteins by size using gel electrophoresis and then transferring them to a membrane for antibody detection.[5][6]

Materials:

  • Laemmli sample buffer (2x)

  • Polyacrylamide gels (appropriate percentage for the target proteins)

  • Electrophoresis running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Western blot transfer system

Procedure:

  • Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer to each sample.[5]

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]

  • Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate protein size.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Equilibrate the gel and the PVDF or nitrocellulose membrane in transfer buffer.

  • Assemble the transfer stack (sponge-filter paper-gel-membrane-filter paper-sponge) and perform the protein transfer according to the manufacturer's instructions for your transfer system (wet, semi-dry, or dry).

Part 3: Immunoblotting and Detection

This final stage involves using specific antibodies to detect the target proteins on the membrane.[5][6]

Materials:

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-AKT, rabbit anti-total-AKT, and a loading control like mouse anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

  • Tris-Buffered Saline with Tween 20 (TBST)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12]

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[9][13] The optimal antibody concentration should be determined empirically, but a good starting point is the manufacturer's recommended dilution.[14]

  • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[5]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[15]

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time (typically 1-5 minutes).[16]

  • Capture the chemiluminescent signal using a digital imaging system.[6] The exposure time may need to be optimized to obtain a strong signal without saturation.[14]

Data Analysis and Interpretation

The captured image will show bands corresponding to the proteins of interest. The intensity of these bands can be quantified using densitometry software. To account for loading variations, the intensity of the phospho-protein band should be normalized to the intensity of the corresponding total protein band. Further normalization to a loading control (e.g., GAPDH or β-actin) is also recommended.

The results can be presented in a table summarizing the normalized band intensities for each treatment condition.

TreatmentConcentration (µM)Time (h)Normalized p-AKT/Total AKT Ratio (Arbitrary Units)
Untreated Control0241.00 ± 0.08
Vehicle Control (DMSO)0.1%240.98 ± 0.11
3-Methyl-1-(4-nitrophenyl)piperazine HCl10240.65 ± 0.09
3-Methyl-1-(4-nitrophenyl)piperazine HCl50240.32 ± 0.06

Visualizing the Workflow and a Hypothetical Signaling Pathway

To aid in understanding the experimental process and the potential mechanism of action of the compound, the following diagrams are provided.

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cell_culture Cell Culture & Treatment cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page Load Equal Protein transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection data_analysis Data Analysis detection->data_analysis Image Acquisition

Caption: Western Blot Experimental Workflow.

PI3K_AKT_Pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt AKT pip3->akt pdk1 PDK1 pip3->pdk1 p_akt p-AKT (Active) pdk1->p_akt Phosphorylation (Thr308) mtorc2 mTORC2 mtorc2->p_akt Phosphorylation (Ser473) downstream Downstream Effectors (Cell Survival, Proliferation) p_akt->downstream compound 3-Methyl-1-(4-nitrophenyl) piperazine hydrochloride compound->pi3k Inhibition?

Caption: Hypothetical PI3K/AKT Signaling Pathway Inhibition.

Troubleshooting Common Western Blot Issues

IssuePotential Cause(s)Suggested Solution(s)
No Signal Inactive primary or secondary antibodyTest antibodies on a positive control lysate.
Insufficient protein loadedIncrease the amount of protein loaded per lane.
Inefficient protein transferCheck transfer efficiency with Ponceau S staining.
Incorrect ECL substrate preparationPrepare fresh ECL substrate.
High Background Insufficient blockingIncrease blocking time or try a different blocking agent.[14]
Antibody concentration too highOptimize antibody dilutions by performing a titration.[14]
Inadequate washingIncrease the number and duration of wash steps.[14]
Non-specific Bands Primary antibody cross-reactivityUse a more specific antibody; perform BLAST search of antigen sequence.
Protein degradationAdd fresh protease inhibitors to the lysis buffer.[8]

Conclusion

This application note provides a comprehensive framework for utilizing Western blotting to investigate the cellular effects of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. By focusing on a key signaling pathway like PI3K/AKT, researchers can gain valuable insights into the compound's potential mechanism of action. The success of this protocol relies on careful optimization of experimental conditions, the use of appropriate controls, and meticulous execution of each step. The data generated from this approach can significantly contribute to the preclinical evaluation of this novel piperazine derivative.

References

  • Al-Warhi, T., et al. (2022). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Molecules, 27(15), 4983. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Western blot. Retrieved from [Link]

  • Bio-Rad Laboratories. (2022, January 5). Quick Tips: How to Optimize Primary Antibody Concentration and Incubation for Western Blots [Video]. YouTube. Retrieved from [Link]

  • Sino Biological. (2025, December 22). Western Blot Essentials: A Practical Guide to Protein Extraction and Key Considerations. Retrieved from [Link]

  • Wikipedia. (2023, March 1). para-Nitrophenylpiperazine. Retrieved from [Link]

  • Ghoshal, A., & M. Loftus, J. C. (2023). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • ResearchGate. (2022, November 23). What is the optimal incubation time for primary and secondary antibodies in western blot?. Retrieved from [Link]

  • Azure Biosystems. (n.d.). Chemiluminescent Western blots: Everything You Need to Know. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Western Blotting Antibody Concentration Optimization. Retrieved from [Link]

  • Wang, X., et al. (2019). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][6][9]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 183, 111710. Retrieved from [Link]

  • Thermo Fisher Scientific. (2013, December 13). Detect your target proteins using chemiluminescent Western blot substrates [Video]. YouTube. Retrieved from [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Retrieved from [Link]

  • Fun, H. K., et al. (2014). Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1096–o1102. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80447, 1-(4-Nitrophenyl)piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29300062, 1-[(4-Nitrophenyl)methylsulfonyl]piperazine. Retrieved from [Link]

Sources

Application Notes and Protocols for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: A Note on Proactive Safety and Compound Integrity

The following document provides a comprehensive guide to the safe handling, storage, and laboratory use of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. This compound belongs to the nitrophenylpiperazine class, a scaffold of significant interest in medicinal chemistry and drug development.[1][2] The protocols and recommendations outlined herein are designed to ensure not only the safety of the researcher but also the integrity and stability of the compound, which is paramount for generating reproducible and reliable experimental data. The guidance is built upon the foundational principles of laboratory safety, supplemented by specific data extrapolated from closely related analogs and the known chemical behavior of nitroaromatic and piperazine hydrochloride moieties.

Compound Profile and Intrinsic Hazards

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is a solid, typically a crystalline powder, at room temperature.[2][3] Understanding its constituent parts—a piperazine ring, a methyl substituent, a nitroaromatic group, and a hydrochloride salt—is key to anticipating its chemical behavior and potential hazards.

Physicochemical Data Summary

While specific experimental data for this exact compound is not widely published, the properties can be reliably inferred from its structure and data from close analogs.

PropertyValue / InformationRationale and Implications
CAS Number 1158439-97-4[4]Unique identifier for this specific chemical entity.
Molecular Formula C₁₁H₁₆ClN₃O₂[4]
Formula Weight 257.72 g/mol [4]Essential for accurate molar concentration calculations.
Appearance Likely a yellow to orange crystalline powder.The nitrophenyl group typically imparts color.[3] The physical form necessitates careful handling to avoid dust inhalation.
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.[5][6]The hydrochloride salt form generally enhances aqueous solubility compared to the free base.[5] This is critical for preparing stock solutions.
Stability Hydrochloride salts can be hygroscopic and may be unstable in air over long periods.[7][8][9] The nitroaromatic group can be sensitive to light and high temperatures.[10]Dictates the necessity for controlled storage conditions to prevent degradation.
Hazard Identification and the "Why"

The primary hazards are associated with its potential for irritation and acute toxicity upon exposure. These are derived from GHS classifications of structurally similar compounds.[11]

  • Acute Toxicity (Oral, Dermal, Inhalation): Classified as harmful if swallowed, in contact with skin, or if inhaled.[11] The piperazine moiety and its metabolites can exhibit systemic effects.

  • Skin and Eye Irritation: This compound is expected to cause skin and serious eye irritation.[11][12] Hydrochloride salts of amines can be acidic and irritating to tissues.

  • Respiratory Irritation: As a fine powder, it may cause respiratory tract irritation if inhaled.[11][13]

The causality for these hazards lies in the molecule's reactivity. The piperazine nitrogen atoms can interact with biological macromolecules, while the nitro group, being a strong electron-withdrawing group, can participate in redox reactions within cells, potentially leading to toxicity.[1]

Storage: Preserving Compound Viability

The primary goals of a proper storage protocol are to prevent chemical degradation and to ensure safety. For this compound, the main environmental adversaries are moisture, light, and elevated temperatures.

Recommended Storage Conditions
  • Temperature: 2°C to 8°C.[3]

    • Causality: Lower temperatures slow down the rate of potential decomposition reactions. While room temperature storage is noted for some analogs,[14] refrigerated storage provides a greater margin of safety against thermal degradation, especially for long-term viability.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[9]

    • Causality: Piperazine salts can be hygroscopic, readily absorbing moisture from the air.[8][9] Furthermore, some hydrochloride salts of amine-containing compounds have shown instability in the presence of air (oxygen), leading to oxidative decomposition.[7] An inert atmosphere mitigates both of these risks.

  • Light: Protect from light.

    • Causality: Nitroaromatic compounds can be photolabile. Exposure to UV or even strong visible light can provide the energy to initiate degradation pathways. Storing in an amber vial or wrapping the container in aluminum foil is a simple and effective control measure.

  • Location: Store in a designated, well-ventilated, and locked cabinet for toxic substances.

    • Causality: This ensures the compound is segregated from incompatible materials (e.g., strong bases or oxidizing agents) and prevents unauthorized access.[11]

Storage Workflow Diagram

G cluster_storage Storage Protocol Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Label Verify & Date Label Inspect->Label Store Place in Secondary Container Label->Store Refrigerate Store at 2-8°C in Ventilated Cabinet Store->Refrigerate Log Log in Chemical Inventory Refrigerate->Log

Caption: Workflow for receiving and storing the compound.

Handling and Use Protocols

Adherence to a strict handling protocol is non-negotiable. The primary exposure risk is the inhalation of airborne particles and direct contact with skin and eyes.

Personal Protective Equipment (PPE)

A standard PPE ensemble is mandatory. The logic is to create a complete barrier between the researcher and the chemical.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical splash goggles should be worn.

  • Hand Protection: Nitrile gloves are required. Consider double-gloving if handling larger quantities or for prolonged periods. Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A fully fastened laboratory coat is required.

  • Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.

Protocol for Weighing and Transfer

This protocol is designed to minimize the generation of airborne dust.

  • Preparation: Designate a specific area within the chemical fume hood for handling the compound. Cover the work surface with absorbent bench paper.

  • Tare Container: Pre-weigh (tare) a clean, dry, and sealable container (e.g., a vial or flask) on an analytical balance located outside the fume hood.

  • Transfer: Move the tared container and the stock bottle of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride into the fume hood.

  • Aliquot: Carefully transfer the desired amount of the powder from the stock bottle to the tared container using a clean spatula. Avoid pouring directly from the bottle to minimize dust.

  • Seal: Immediately and securely seal both the tared container and the main stock bottle.

  • Decontaminate: Wipe the external surfaces of both containers with a cloth lightly dampened with 70% ethanol before removing them from the fume hood.

  • Final Weighing: Re-weigh the sealed container with the aliquot on the analytical balance to determine the exact mass transferred.

Protocol for Preparing a Stock Solution
  • Solvent Selection: Based on the experimental requirements, select an appropriate solvent. For many applications, Dimethyl Sulfoxide (DMSO) or methanol are common choices for creating high-concentration stock solutions.[6] For aqueous buffers, the hydrochloride salt form should readily dissolve.[5]

  • Dissolution: In a chemical fume hood, add the desired volume of solvent to the container holding the pre-weighed compound.

  • Mixing: Seal the container and mix thoroughly. Gentle vortexing or sonication can be used to aid dissolution if necessary.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage of Solution: Store the stock solution under the same conditions as the solid material (2-8°C, protected from light) unless otherwise specified by experimental data. Solutions may have different stability profiles than the solid material.

Handling Workflow Diagram

G cluster_handling Handling Protocol (in Fume Hood) Start Don PPE Prepare Prepare Work Area Start->Prepare Weigh Weigh Compound (Tare-Transfer-Reweigh) Prepare->Weigh Dissolve Add Solvent & Mix Weigh->Dissolve Use Use in Experiment Dissolve->Use Cleanup Decontaminate & Clean Area Use->Cleanup Waste Dispose of Waste Cleanup->Waste End Doff PPE & Wash Hands Waste->End

Caption: General workflow for handling the solid compound.

Spill and Waste Management

Spill Response
  • Minor Spill (in fume hood):

    • Ensure PPE is worn.

    • Gently cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Major Spill or Spill Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Prevent entry to the area.

    • Follow your institution's emergency procedures for hazardous chemical spills.

Waste Disposal

All materials contaminated with 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride must be disposed of as hazardous chemical waste.[15][16]

  • Solid Waste: Contaminated gloves, bench paper, weighing boats, and excess solid compound should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled hazardous waste container designated for halogenated or non-halogenated organic waste, as appropriate for the solvent used.

  • Do NOT dispose of this chemical down the drain.[17]

Conclusion: A Culture of Vigilance

The effective and safe use of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride in a research setting is predicated on a thorough understanding of its potential hazards and the implementation of robust handling and storage protocols. The guidance provided in this document serves as a foundation for this purpose. It is the responsibility of every researcher to integrate these principles into their daily laboratory practices, fostering a culture of safety and scientific integrity.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 1-(4-Nitrophenyl)piperazine.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1). Retrieved from [Link]

  • Acheampong, A. A., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals, 16(2), 273. [Link]

  • Fereja, M., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of Biological Research-Thessaloniki, 31(1), 23. [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 1-(4-Nitrophenyl)piperazine.
  • Serajuddin, A. T. M. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 14(7), 890-894. Retrieved from [Link]

  • Tsujikawa, K., et al. (2015). Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. Forensic Science International, 248, 48-54. [Link]

  • SWGDRUG. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine, hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%. Retrieved from [Link]

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Johnson, M. C., et al. (2000). Stability of Hydralazine Hydrochloride in Both Flavored and Nonflavored Extemporaneous Preparations. International Journal of Pharmaceutical Compounding, 4(4), 304-307.
  • Cayman Chemical. (2025). Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine (hydrochloride).
  • Kysilka, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194. [Link]

  • PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperazine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(3-Chlorophenyl)piperazinium chloride.
  • Al-Ghorbani, M., et al. (2022). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Results in Chemistry, 4, 100588. [Link]

  • Lead Sciences. (n.d.). 3-Methyl-1-(4-methylbenzyl)piperazine hydrochloride. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate.

Sources

Application Note: Mass Spectrometric Analysis of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methyl-1-(4-nitrophenyl)piperazine is a member of the nitrophenylpiperazine class of compounds. This structural motif is of significant interest in medicinal chemistry and drug development. Nitrophenylpiperazine derivatives have been investigated for a range of biological activities, including potential as tyrosinase inhibitors for treating hyperpigmentation disorders.[1] Furthermore, the broader class of phenylpiperazines includes compounds with psychoactive properties, making their accurate identification crucial in forensic and toxicological screening.[2][3]

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a highly sensitive and specific platform for the structural elucidation and quantification of such compounds. This application note provides a detailed protocol for the analysis of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology leverages Electrospray Ionization (ESI) to generate a protonated molecular ion, followed by Collision-Induced Dissociation (CID) to produce characteristic fragment ions, enabling unambiguous identification.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is foundational to method development.

  • Compound Name: 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

  • Molecular Formula (HCl salt): C₁₁H₁₅N₃O₂・HCl[4]

  • Molecular Weight (HCl salt): 257.72 g/mol [4]

  • Molecular Formula (Free Base): C₁₁H₁₅N₃O₂

  • Molecular Weight (Free Base): 221.26 g/mol [5]

  • Structure (Free Base):

    
    
    

The presence of two basic nitrogen atoms in the piperazine ring makes this molecule highly suitable for positive mode electrospray ionization, as it can be readily protonated to form the [M+H]⁺ ion.

Experimental Workflow

The overall analytical process follows a logical sequence from sample preparation to data interpretation, ensuring robust and reproducible results.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep Weighing of Analyte (Hydrochloride Salt) Dissolve Dissolution in Methanol/Water (50:50) Prep->Dissolve Dilute Serial Dilution to Working Concentration Dissolve->Dilute Inject Injection into LC System Dilute->Inject Separate Chromatographic Separation (Reversed-Phase C18) Inject->Separate Ionize Electrospray Ionization (ESI, Positive Mode) Separate->Ionize Detect MS Detection (Full Scan & MS/MS) Ionize->Detect Process Data Acquisition & Chromatogram Extraction Detect->Process Identify Precursor Ion [M+H]⁺ Identification Process->Identify Fragment Fragment Ion Analysis & Matching Identify->Fragment Confirm Structural Confirmation Fragment->Confirm

Caption: Overall workflow for LC-MS/MS analysis.

Detailed Protocols

Part 1: Standard and Sample Preparation

Rationale: The hydrochloride salt form is typically more stable and soluble in polar solvents than the free base. A mixture of methanol and water is chosen as the diluent to ensure complete dissolution and compatibility with the reversed-phase chromatography mobile phase.

Protocol:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride standard.

  • Transfer the standard to a 1.0 mL volumetric flask.

  • Add approximately 0.5 mL of a 50:50 (v/v) mixture of HPLC-grade methanol and deionized water.

  • Vortex briefly to dissolve the solid completely.

  • Bring the flask to the 1.0 mL mark with the methanol/water mixture. This is the primary stock.

  • Working Standard Solution (1 µg/mL): Perform a 1:1000 serial dilution of the primary stock solution using the same methanol/water diluent to achieve a final concentration suitable for injection.

Part 2: LC-MS/MS Instrumentation and Method

Rationale: Reversed-phase liquid chromatography is ideal for separating moderately polar compounds like phenylpiperazines from potential matrix interferences. The use of formic acid in the mobile phase serves two purposes: it acidifies the eluent to ensure the analyte remains in its protonated form for optimal ESI+ ionization and improves chromatographic peak shape.[3] A triple quadrupole or Q-TOF mass spectrometer provides the capability for tandem MS (MS/MS), which is essential for structural confirmation through fragmentation analysis.[6]

Protocol:

  • Liquid Chromatography System Setup:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Setup (Positive ESI Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 40 psi.

    • Data Acquisition:

      • Scan 1 (Full Scan): Scan from m/z 50 to 300 to identify the protonated molecular ion [M+H]⁺.

      • Scan 2 (Product Ion Scan - MS/MS): Isolate the precursor ion (m/z 222.1) and apply collision energy (e.g., 15-35 eV) to generate fragment ions.

ParameterRecommended SettingJustification
LC Column C18 Reversed-PhaseProvides good retention and separation for moderately polar analytes.
Mobile Phase Modifier 0.1% Formic AcidEnsures analyte protonation for ESI+ and improves peak shape.[3]
Ionization Mode ESI, PositiveThe basic nitrogen atoms of the piperazine ring are readily protonated.[6]
MS/MS Mode Product Ion Scan / MRMEnables specific detection and structural confirmation via fragmentation.[7]

Results and Discussion: Fragmentation Analysis

The structural identity of 3-Methyl-1-(4-nitrophenyl)piperazine is confirmed by analyzing its fragmentation pattern in the MS/MS spectrum. The protonated molecule (free base) serves as the precursor ion for fragmentation.

Precursor Ion: The expected precursor ion in positive ESI mode is the protonated molecule [M+H]⁺.

  • Calculated m/z: 222.1343 (for [C₁₁H₁₆N₃O₂]⁺)

Upon collision-induced dissociation (CID), the precursor ion fragments at its most labile bonds. For phenylpiperazine derivatives, cleavage of the C-N bonds within and adjacent to the piperazine ring is common.[8]

Predicted Fragmentation Pathways:

  • Piperazine Ring Scission: The most characteristic fragmentation of phenylpiperazines involves the cleavage of the piperazine ring, leading to several diagnostic ions. The cleavage of the C-N bonds within the ring is a facile process.[8]

  • Formation of Nitrophenyl-containing Fragments: Cleavage can occur between the piperazine ring and the nitrophenyl group.

  • Loss of Methyl Group: The methyl group on the piperazine ring can also be lost.

G Precursor Precursor Ion [M+H]⁺ m/z 222.1 FragA Fragment A m/z 192.1 Loss of CH₂NH Precursor->FragA -30 Da FragB Fragment B m/z 179.1 Nitrophenylpiperazine core Precursor->FragB -43 Da (-C₂H₅N) FragD Fragment D m/z 70.1 Methylpiperazine fragment Precursor->FragD -152 Da FragC Fragment C m/z 152.1 FragB->FragC -NO

Sources

Application Notes and Protocols for In vivo Evaluation of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Phenylpiperazine Derivative

The piperazine moiety is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically significant drugs.[1] Its versatile structure allows for modifications that can fine-tune pharmacological activity, often leading to compounds with desirable pharmacokinetic properties such as improved water solubility and oral bioavailability.[1] 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is a novel phenylpiperazine derivative with a structure that suggests potential bioactivity. While specific data on this compound is nascent, its close analog, para-nitrophenylpiperazine (pNPP), has been identified as a selective partial serotonin releasing agent.[2] This provides a strong rationale for investigating 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride for its effects on the central nervous system (CNS), particularly its potential as a modulator of serotonergic neurotransmission.[3]

These application notes provide a comprehensive guide for researchers and drug development professionals to design and execute robust in vivo studies to characterize the pharmacological and toxicological profile of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. The protocols outlined herein are designed to ensure scientific integrity and generate high-quality, reproducible data, adhering to the principles of preclinical study design.[4][5]

Preclinical Study Design: A Phased Approach to In Vivo Characterization

A well-structured preclinical research plan is paramount for the successful translation of a novel compound from the laboratory to potential clinical applications.[4][5][6] The following phased approach is recommended for the in vivo evaluation of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride.

Phase 1: Preliminary Safety and Dose-Range Finding

Given the absence of existing toxicological data for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, initial studies must prioritize safety and the determination of a tolerated dose range. Safety information for the related compound, 1-(4-nitrophenyl)piperazine, indicates potential for acute toxicity if swallowed, inhaled, or in contact with skin, as well as skin and eye irritation.[7] Therefore, appropriate personal protective equipment should be used during handling.[8]

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.

Protocol 1: Acute Toxicity and Dose-Range Finding Study

  • Animal Model: Male and female Swiss Webster mice (n=3-5 per group). The use of both sexes is crucial to identify potential sex-specific differences in toxicity.

  • Compound Preparation: Prepare a stock solution of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride in a suitable vehicle (e.g., sterile saline or 0.5% methylcellulose). The hydrochloride salt form suggests good aqueous solubility.

  • Dose Escalation: Administer single doses of the compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection). Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg).

  • Clinical Observations: Monitor animals closely for at least 72 hours post-dosing for any signs of toxicity, including changes in behavior (e.g., sedation, hyperactivity, stereotypy), physiological parameters (e.g., changes in respiration, body temperature), and physical appearance (e.g., piloerection, changes in posture).

  • Data Collection: Record all observations, including the time of onset, duration, and severity of any adverse effects. Note any mortalities.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.

Phase 2: Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for designing meaningful pharmacodynamic studies and for dose selection in subsequent efficacy models.[1] Phenylpiperazine derivatives can exhibit variable pharmacokinetics, as seen with meta-chlorophenylpiperazine (mCPP), which shows a wide range in clearance and bioavailability.

Objective: To characterize the pharmacokinetic profile of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride after a single administration.

Protocol 2: Single-Dose Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point) with jugular vein cannulation for serial blood sampling.

  • Dose Administration: Administer a single intravenous (IV) dose (e.g., 1 mg/kg) and a single oral (PO) dose (e.g., 10 mg/kg) to separate groups of animals. The IV dose will allow for the determination of absolute bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Analysis: Process blood samples to obtain plasma. Analyze plasma concentrations of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters from the plasma concentration-time data.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)
Phase 3: Pharmacodynamic and Efficacy Evaluation

Based on the known activity of pNPP as a serotonin releasing agent[2], initial pharmacodynamic studies should focus on confirming a similar mechanism for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride and evaluating its potential efficacy in relevant behavioral models.

Objective: To assess the in vivo effects of the compound on the serotonergic system and evaluate its potential efficacy in a model of depression or anxiety.

Protocol 3: Neurotransmitter Release Assessment (In Vivo Microdialysis)

  • Animal Model: Male Wistar rats with a microdialysis probe stereotaxically implanted in a brain region rich in serotonergic terminals (e.g., the prefrontal cortex or hippocampus).

  • Compound Administration: Following a baseline collection of dialysate, administer a single dose of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride (at a dose shown to be well-tolerated and achieve significant brain exposure, if known from PK studies).

  • Dialysate Collection and Analysis: Collect dialysate samples at regular intervals and analyze for serotonin, dopamine, and norepinephrine concentrations using HPLC with electrochemical detection.

  • Data Analysis: Compare post-administration neurotransmitter levels to baseline to determine the effect of the compound on neurotransmitter release.

Protocol 4: Forced Swim Test (FST) in Mice - A Model for Antidepressant Activity

  • Animal Model: Male C57BL/6 mice.

  • Acclimation and Pre-Test: Acclimate animals to the testing room. On day 1, place each mouse in a cylinder of water for a 15-minute pre-test session.

  • Compound Administration: On day 2, administer 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, a positive control (e.g., a known antidepressant like fluoxetine), or vehicle 30-60 minutes before the test session.

  • Test Session: Place each mouse in the water cylinder for a 6-minute test session. Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: A significant reduction in immobility time compared to the vehicle-treated group is indicative of antidepressant-like activity.

Visualization of Experimental Workflow and a Putative Signaling Pathway

Experimental Workflow Diagram

experimental_workflow cluster_phase1 Phase 1: Safety & Dose Finding cluster_phase2 Phase 2: Pharmacokinetics cluster_phase3 Phase 3: Pharmacodynamics & Efficacy p1_start Acute Toxicity Study p1_dose Dose Escalation p1_start->p1_dose p1_obs Clinical Observations p1_dose->p1_obs p1_mtd Determine MTD p1_obs->p1_mtd p2_start Single-Dose PK Study p1_mtd->p2_start Inform Dose Selection p2_admin IV & PO Administration p2_start->p2_admin p2_sample Blood Sampling p2_admin->p2_sample p2_analysis LC-MS/MS Analysis p2_sample->p2_analysis p2_params Calculate PK Parameters p2_analysis->p2_params p3_microdialysis In Vivo Microdialysis p2_params->p3_microdialysis Inform Dose & Timepoints p3_behavior Forced Swim Test p2_params->p3_behavior Inform Dose & Timepoints p3_neurochem Neurotransmitter Analysis p3_microdialysis->p3_neurochem p3_efficacy Assess Antidepressant-like Effect p3_behavior->p3_efficacy

Caption: Phased approach for the in vivo evaluation of a novel compound.

Putative Signaling Pathway

putative_pathway compound 3-Methyl-1-(4-nitrophenyl) piperazine hydrochloride serotonin_transporter Serotonin Transporter (SERT) compound->serotonin_transporter Interacts with/Modulates presynaptic_neuron Presynaptic Neuron compound->presynaptic_neuron Acts on serotonin_transporter->presynaptic_neuron Located on synaptic_serotonin Increased Synaptic Serotonin presynaptic_neuron->synaptic_serotonin Increases Release of postsynaptic_receptor Postsynaptic Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) synaptic_serotonin->postsynaptic_receptor Activates downstream_signaling Downstream Signaling (e.g., cAMP, CREB) postsynaptic_receptor->downstream_signaling Initiates therapeutic_effect Potential Therapeutic Effects (e.g., Antidepressant, Anxiolytic) downstream_signaling->therapeutic_effect Leads to

Caption: Putative mechanism of action via serotonin release.

Conclusion and Future Directions

The experimental design outlined in these application notes provides a robust framework for the initial in vivo characterization of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. By systematically evaluating the safety, pharmacokinetic, and pharmacodynamic properties of this novel compound, researchers can generate the critical data necessary to assess its therapeutic potential. Positive findings in these initial studies would warrant further investigation, including more comprehensive toxicology studies in accordance with Good Laboratory Practice (GLP) guidelines[9], evaluation in additional models of CNS disorders, and exploration of its effects on other neurotransmitter systems.

References

  • Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 289-295. [Link]

  • Herpai, D. M., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(5), 93. [Link]

  • Kaur, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(5), 499-521. [Link]

  • para-Nitrophenylpiperazine. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • PubChem. 1-(4-Nitrophenyl)piperazine. [Link]

  • Tse, W. K., & Macleod, M. R. (2013). General Principles of Preclinical Study Design. In Handbook of Experimental Pharmacology (Vol. 219, pp. 21-41). Springer. [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride in Drug Discovery

High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel therapeutic candidates.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride in HTS campaigns. The nitrophenylpiperazine scaffold is a recognized pharmacophore with diverse biological activities, including the potential to modulate enzyme activity.[3][4] Recent studies have highlighted the inhibitory effects of nitrophenylpiperazine derivatives on tyrosinase, a key enzyme in melanin biosynthesis.[3][5]

This application note will focus on a validated HTS protocol to assess the inhibitory potential of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride against mushroom tyrosinase, a widely accepted model for human tyrosinase.[6][7] Dysregulation of tyrosinase activity is implicated in various hyperpigmentation disorders and melanoma.[8][9][10] Therefore, identifying potent tyrosinase inhibitors is of significant interest for dermatological and oncological research. We will delve into the scientific rationale behind assay design, provide detailed, step-by-step protocols for primary and secondary screening, and outline robust data analysis methodologies.

The Scientific Rationale: Targeting Tyrosinase in the Melanin Biosynthesis Pathway

Melanin synthesis, or melanogenesis, is a complex enzymatic cascade responsible for the production of pigments in the skin, hair, and eyes.[3][11] The initial and rate-limiting step of this pathway is catalyzed by tyrosinase, a copper-containing enzyme.[4][12] Tyrosinase facilitates the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone.[13][14] Dopaquinone then serves as a precursor for the synthesis of both eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment).[3]

Inhibitors of tyrosinase can effectively block melanin production, making them valuable agents for treating hyperpigmentation and potentially as adjuvants in melanoma therapy.[5][8] The proposed mechanism of action for many tyrosinase inhibitors involves chelating the copper ions in the enzyme's active site or competing with the natural substrate, L-tyrosine.[5][6] The nitrophenylpiperazine scaffold presents a promising starting point for the discovery of novel tyrosinase inhibitors.[3]

Melanin_Biosynthesis_Pathway L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome Cysteinyldopa Cysteinyldopa Dopaquinone->Cysteinyldopa + Cysteine Dopachrome Dopachrome Leucodopachrome->Dopachrome DHICA DHICA Dopachrome->DHICA Eumelanin Eumelanin DHICA->Eumelanin Cysteine Cysteine Pheomelanin Pheomelanin Cysteinyldopa->Pheomelanin Tyrosinase_Inhibitor 3-Methyl-1-(4-nitrophenyl) piperazine hydrochloride Tyrosinase Tyrosinase Tyrosinase_Inhibitor->Tyrosinase Inhibition

Caption: Melanin Biosynthesis Pathway and the Point of Inhibition.

Assay Development and Optimization: Ensuring a Robust HTS Campaign

The success of any HTS campaign hinges on the development of a robust and reliable assay. For screening tyrosinase inhibitors, a colorimetric assay is a straightforward and cost-effective choice.[15] This assay measures the formation of dopachrome, an orange-to-red colored intermediate in the melanin pathway, which has a characteristic absorbance at a specific wavelength.[15]

Choosing Between Biochemical and Cell-Based Assays:

For the primary screen of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, a biochemical assay using purified mushroom tyrosinase is recommended.[16] Biochemical assays offer simplicity, higher throughput, and directly measure the interaction between the compound and the target enzyme without the complexities of cellular systems.[17][18]

A cell-based assay , for instance, using B16 melanoma cells, would be an excellent secondary assay to confirm the activity of hits in a more physiologically relevant context and to assess cellular toxicity.[17][18]

Key Parameters for Assay Validation:

Before initiating the full-scale screen, a pilot screen is crucial to validate the assay's performance. The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[1]

ParameterDescriptionAcceptance Criteria
Z'-Factor A measure of the statistical effect size, reflecting the separation between the positive and negative controls.An ideal assay has a Z'-factor > 0.5.
Signal-to-Background (S/B) Ratio The ratio of the signal from the positive control to the signal from the negative control.A higher S/B ratio indicates a more robust assay.
Coefficient of Variation (%CV) A measure of the variability of the data within the positive and negative controls.A %CV of <15% is generally acceptable.

Experimental Protocols

PART 1: Primary High-Throughput Screen - Biochemical Tyrosinase Inhibition Assay

This protocol is designed for a 384-well plate format to maximize throughput and minimize reagent consumption.[1]

Materials and Reagents:

  • 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride (Test Compound)

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-Tyrosine (Substrate)

  • Kojic Acid (Positive Control Inhibitor)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 384-well clear, flat-bottom microplates

  • Multichannel pipettes or automated liquid handling system

  • Microplate reader capable of measuring absorbance at ~475 nm

Protocol:

  • Compound Plate Preparation:

    • Prepare a stock solution of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride in DMSO.

    • Using an automated liquid handler, perform serial dilutions to create a concentration gradient of the test compound in a 384-well compound plate. The final concentration in the assay should typically range from low micromolar to high nanomolar.

    • Prepare a stock solution of Kojic Acid in DMSO to be used as a positive control.

    • Dispense DMSO into the negative control wells.

  • Assay Plate Preparation:

    • Add phosphate buffer to all wells of a 384-well assay plate.

    • Transfer a small volume (e.g., 1 µL) of the compounds, positive controls, and negative controls from the compound plate to the corresponding wells of the assay plate.

  • Enzyme Addition:

    • Prepare a working solution of mushroom tyrosinase in phosphate buffer.

    • Add the tyrosinase solution to all wells except for the blank wells (which contain only buffer and substrate).

  • Pre-incubation:

    • Incubate the assay plate at room temperature for 10 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition and Reaction Initiation:

    • Prepare a working solution of L-tyrosine in phosphate buffer.

    • Add the L-tyrosine solution to all wells to initiate the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the absorbance at ~475 nm in a kinetic mode for 30-60 minutes at a controlled temperature (e.g., 25°C).

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Compound_Plate 1. Compound Plate (Test Compound, Controls) Assay_Plate 2. Assay Plate (Buffer + Compounds) Compound_Plate->Assay_Plate Enzyme_Addition 3. Add Tyrosinase Assay_Plate->Enzyme_Addition Pre_incubation 4. Pre-incubate (10 min) Enzyme_Addition->Pre_incubation Substrate_Addition 5. Add L-Tyrosine (Initiate Reaction) Pre_incubation->Substrate_Addition Data_Acquisition 6. Kinetic Read (Absorbance at 475 nm) Substrate_Addition->Data_Acquisition Data_Analysis 7. Calculate % Inhibition Data_Acquisition->Data_Analysis Hit_Selection 8. Select Hits Data_Analysis->Hit_Selection

Caption: High-Throughput Screening Workflow for Tyrosinase Inhibitors.

PART 2: Hit Confirmation and Secondary Assay - Dose-Response Analysis

Compounds identified as "hits" in the primary screen must be further validated to confirm their activity and determine their potency.

Protocol:

  • Cherry-Picking Hits:

    • Identify the wells exhibiting significant inhibition in the primary screen.

    • "Cherry-pick" these compounds from the original compound library for further testing.

  • Dose-Response Plate Preparation:

    • Prepare a series of dilutions for each hit compound to create a dose-response curve. A 10-point, 3-fold serial dilution is a common starting point.

  • Repeat Biochemical Assay:

    • Perform the same biochemical tyrosinase inhibition assay as in the primary screen, but this time with the dose-response plate for the selected hits.

  • Data Analysis and IC50 Determination:

    • Calculate the percent inhibition for each concentration of the hit compound.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value (the concentration of an inhibitor where the response is reduced by half).[19][20]

Data Analysis and Interpretation

Calculating Percent Inhibition:

The percent inhibition for each test compound is calculated using the following formula:[21]

% Inhibition = [1 - (Sample_Activity / Control_Activity)] * 100

Where:

  • Sample_Activity is the rate of the reaction in the presence of the test compound.

  • Control_Activity is the rate of the reaction in the absence of any inhibitor (negative control).

Hit Selection Criteria:

A common criterion for hit selection in a primary screen is a percent inhibition greater than three standard deviations from the mean of the negative controls.

Dose-Response Curves:

The dose-response curve provides critical information about the potency of an inhibitor.[2][19][22][23] The IC50 value is a key metric for comparing the potency of different compounds. A lower IC50 value indicates a more potent inhibitor.

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent liquid handling; edge effects in the microplate.[24][25]Calibrate pipettes/liquid handlers; use a plate map that avoids placing critical samples on the edges.
Low Z'-Factor Low signal-to-background ratio; high variability in controls.Optimize enzyme and substrate concentrations; ensure proper mixing.
False Positives Compound autofluorescence/absorbance; compound aggregation.[26]Perform a counterscreen without the enzyme; add a non-ionic detergent (e.g., Triton X-100) to the assay buffer.
False Negatives Compound insolubility; insufficient compound concentration.Check compound solubility in the assay buffer; screen at a higher concentration.

Conclusion and Future Directions

This application note provides a robust framework for utilizing 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride in a high-throughput screening campaign to identify novel tyrosinase inhibitors. The detailed protocols for a biochemical assay, hit confirmation, and data analysis will enable researchers to efficiently and accurately assess the inhibitory potential of this compound and its analogs.

Positive hits from this screening cascade can be advanced to cell-based secondary assays to confirm their activity in a more biological context and to evaluate for off-target effects. Further studies, including mechanism of action and structure-activity relationship (SAR) analyses, will be crucial in optimizing these initial hits into lead compounds for the development of new therapeutics for hyperpigmentation disorders and melanoma.

References

  • A comprehensive review on tyrosinase inhibitors. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • High-throughput screening (HTS). (2019, April 10). BMG LABTECH. Retrieved January 26, 2026, from [Link]

  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024, September 18). Dispendix. Retrieved January 26, 2026, from [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. (2024, April 5). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Theoretical and Experimental Relationships between Percent Inhibition and IC50 Data Observed in High-Throughput Screening. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • The Role of Tyrosinase in Human Health and Disease. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches. (2020, August 12). PubMed. Retrieved January 26, 2026, from [Link]

  • Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia. Retrieved January 26, 2026, from [Link]

  • Theoretical and experimental relationships between percent inhibition and IC50 data observed in high-throughput screening. (2012, August 1). PubMed. Retrieved January 26, 2026, from [Link]

  • Tyrosinase inhibitors – mechanisms of action and their effect on the treatment of hyperpigmentation. (2025, April 21). E-Journal of Cosmetic & Medical Dermatology. Retrieved January 26, 2026, from [Link]

  • Tyrosinase Inhibitor Screening Kit (Colorimetric). (n.d.). BioVision. Retrieved January 26, 2026, from [Link]

  • HTS Assay Validation. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 26, 2026, from [Link]

  • Dysregulation of tyrosinase activity: a potential link between skin disorders and neurodegeneration. (n.d.). Oxford Academic. Retrieved January 26, 2026, from [Link]

  • Melanin synthesis pathway. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. (2020, May 8). Analyst (RSC Publishing). Retrieved January 26, 2026, from [Link]

  • Melanin Synthesis Pathways. (n.d.). Skin Whitening Science. Retrieved January 26, 2026, from [Link]

  • Statistical analysis of dose-response curves. (2024, July 17). Wiley Analytical Science. Retrieved January 26, 2026, from [Link]

  • Tyrosinase. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Understanding Tyrosinase Inhibitors. (n.d.). 614 Beauty. Retrieved January 26, 2026, from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. Retrieved January 26, 2026, from [Link]

  • Challenges and the Advancement in High-Throughput Screening Strategies for Cancer Therapeutics. (2023, October 25). Preprints.org. Retrieved January 26, 2026, from [Link]

  • Non-stoichiometric inhibition in biochemical high-throughput screening. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • An Updated Review of Tyrosinase Inhibitors. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. Retrieved January 26, 2026, from [Link]

  • Dysregulation of tyrosinase activity: a potential link between skin disorders and neurodegeneration. (2024, January 6). PubMed. Retrieved January 26, 2026, from [Link]

  • Dose-Response Relationships. (n.d.). MSD Manual Professional Edition. Retrieved January 26, 2026, from [Link]

  • Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. (2021, January 22). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). PromoCell. Retrieved January 26, 2026, from [Link]

  • How Do I Perform a Dose-Response Experiment?. (n.d.). GraphPad. Retrieved January 26, 2026, from [Link]

  • TYR gene. (2007, March 1). MedlinePlus Genetics. Retrieved January 26, 2026, from [Link]

  • The Chemical Profile of 1-(3-Nitrophenyl)piperazine Hydrochloride: A Deep Dive. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 26, 2026, from [Link]

  • Melanin Production Pathway. (n.d.). News-Medical.Net. Retrieved January 26, 2026, from [Link]

  • Schematic representation of melanin biosynthetic pathway. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 1-(4-Nitrophenyl)piperazine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Tyrosinase inhibitors from natural and synthetic sources: Structure, inhibition mechanism and perspective for the future. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Percent Inhibition Calculator. (2026, January 16). Calculator Academy. Retrieved January 26, 2026, from [Link]

  • 1-Methyl-4-(4-nitrophenyl)piperazine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

Sources

Application Note & Protocols: In Vitro Characterization of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategy for a Novel Compound

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is a research chemical belonging to the nitrophenylpiperazine class. Compounds with this scaffold are known to interact with a variety of biological targets, particularly within the central nervous system, often acting on serotonin and dopamine receptors. However, as a specific entity, its cellular effects and mechanism of action are not widely documented in peer-reviewed literature.

This guide, therefore, presents a foundational strategy for the initial in vitro characterization of a novel compound such as this. We will proceed with the assumption that the primary objective is to determine its cytotoxic potential and subsequently elucidate the primary mechanism of cell death. This approach is fundamental in early-stage drug discovery and toxicological screening.

Our methodology is built on a logical, phased workflow:

  • Solubilization & Stability: Proper preparation and handling to ensure experimental reproducibility.

  • Potency Assessment: Determination of the compound's effective concentration range and its half-maximal inhibitory concentration (IC50) using a metabolic activity assay.

  • Mechanism of Action: Investigation into the mode of cell death, specifically distinguishing between apoptosis and necrosis.

This document provides the detailed protocols and the scientific rationale underpinning each step, empowering researchers to generate robust and interpretable data.

Materials and Reagents

  • Compound: 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

  • Cell Lines: A panel of relevant cell lines. For initial screening, we recommend a common adherent cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer) and a non-cancerous line (e.g., HEK293 - human embryonic kidney) to assess for selective toxicity.

  • Base Media: DMEM or RPMI-1640, selected based on the chosen cell line's requirements.

  • Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine.

  • Reagents for IC50:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Phosphate-Buffered Saline (PBS), sterile

  • Reagents for Apoptosis:

    • Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit

    • Binding Buffer (typically provided with the kit)

  • Equipment:

    • Laminar flow biological safety cabinet

    • CO2 incubator (37°C, 5% CO2)

    • Microplate reader (absorbance at 570 nm)

    • Flow cytometer with 488 nm excitation laser

    • Inverted microscope

    • Standard cell culture flasks, plates (96-well and 6-well), and consumables.

Experimental Workflow Overview

The following diagram outlines the logical progression of experiments for characterizing the cellular impact of the compound.

G cluster_prep Phase 1: Preparation cluster_ic50 Phase 2: Cytotoxicity Screening cluster_apoptosis Phase 3: Mechanism of Action prep Compound Solubilization (10 mM Stock in DMSO) qc Stock QC (Check for precipitation) prep->qc treat_ic50 Treat with Serial Dilutions (e.g., 0.1 to 100 µM) prep->treat_ic50 Use Stock seed Seed Cells (96-well plate) seed->treat_ic50 incubate_ic50 Incubate (24, 48, 72h) treat_ic50->incubate_ic50 mtt MTT Assay incubate_ic50->mtt read_ic50 Measure Absorbance (570 nm) mtt->read_ic50 calc Calculate Viability % & Determine IC50 read_ic50->calc treat_apoptosis Treat with IC50 & 2x IC50 Concentrations calc->treat_apoptosis Inform Concentration seed_apoptosis Seed Cells (6-well plate) seed_apoptosis->treat_apoptosis incubate_apoptosis Incubate (e.g., 24h) treat_apoptosis->incubate_apoptosis harvest Harvest & Wash Cells incubate_apoptosis->harvest stain Stain with Annexin V/PI harvest->stain flow Flow Cytometry Analysis stain->flow quadrant Quadrant Analysis (Live, Apoptotic, Necrotic) flow->quadrant

Caption: Experimental workflow for in vitro compound characterization.

Protocol 1: Compound Solubilization and Stock Preparation

Rationale: Accurate and consistent compound concentration is paramount. The hydrochloride salt form of the compound suggests good solubility in aqueous solutions, but for cell culture, a concentrated stock in a cell-compatible organic solvent like DMSO is standard practice to minimize the final solvent concentration in the media.

Procedure:

  • Reconstitution: Prepare a 10 mM stock solution of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride in sterile, cell culture-grade DMSO.

    • Calculation: Molecular Weight (MW) of the compound is required. Let's assume a hypothetical MW of 271.7 g/mol for the hydrochloride salt. To make 1 mL of 10 mM stock, dissolve 2.717 mg in 1 mL of DMSO.

  • Vortexing: Vortex thoroughly for several minutes until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: While DMSO is itself sterile, if there are concerns, the concentrated stock can be filtered through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Critical Control Point: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can induce cellular stress and toxicity, confounding the results. All experiments must include a "vehicle control" group treated with the same final concentration of DMSO as the highest dose experimental group.

Protocol 2: Determination of Cytotoxic Potency (IC50)

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells. This allows for the quantification of cytotoxicity.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells from a sub-confluent culture flask.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of media).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of working solutions of the compound by diluting the 10 mM stock in complete culture medium. For a broad initial screen, a 2-fold or 3-fold serial dilution series ranging from 100 µM down to ~0.1 µM is recommended.

    • Remember to prepare a vehicle control (medium with the highest corresponding DMSO concentration).

    • Carefully remove the old media from the cells and add 100 µL of the compound-containing media (or vehicle control) to the respective wells. Include a "media only" blank control.

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours) to assess time-dependent effects.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells under a microscope.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from each well without disturbing the cells or formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of the plate on a microplate reader at 570 nm. Use a reference wavelength of 630 nm if available to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response curve) in a program like GraphPad Prism or R to calculate the IC50 value.

ParameterDescriptionExample Value
Cell Line HeLaN/A
Seeding Density 5,000 cells/wellN/A
Treatment Duration 48 hoursN/A
Concentration Range 0.1 - 100 µMN/A
IC50 Value Concentration causing 50% inhibitione.g., 15.2 µM

Protocol 3: Analysis of Cell Death Mechanism by Annexin V/PI Staining

Rationale: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V (e.g., Annexin V-FITC).

  • Propidium Iodide (PI): A fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a hallmark of late apoptosis and necrosis.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve ~70-80% confluency on the day of harvesting.

    • Treat cells with the compound at its predetermined IC50 and 2x IC50 concentrations for a relevant time point (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Collect the culture medium from each well, as it contains dead or detached cells.

    • Gently wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with their corresponding culture medium from the first step.

    • Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer immediately.

    • Use unstained, Annexin V-only, and PI-only stained cells to set up proper compensation and gates.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • The data is plotted as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (or cells damaged during processing)

Further Investigation: Hypothetical Signaling Pathway

Rationale: Given the nitrophenylpiperazine core, a plausible hypothesis is the modulation of a G-protein coupled receptor (GPCR) signaling pathway, common for this class of compounds. If the compound induces apoptosis, a logical next step is to investigate downstream signaling cascades that regulate this process, such as the PI3K/Akt survival pathway. Inhibition of this pathway would promote apoptosis.

The diagram below illustrates a hypothetical mechanism where the compound acts as an antagonist to a survival-promoting GPCR, leading to the downregulation of the Akt pathway and subsequent apoptosis.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_nucleus Apoptosis GPCR GPCR (e.g., 5-HT Receptor) PI3K PI3K GPCR->PI3K Inhibits Activation Compound 3-Methyl-1-(4-nitrophenyl) piperazine hydrochloride Compound->GPCR Antagonizes Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Bad Bad pAkt->Bad Inhibits via Phosphorylation pBad p-Bad (Inactive) Bcl2 Bcl-2 Bad->Bcl2 Inhibits CytoC Cytochrome c Release Bcl2->CytoC Inhibits Caspase Caspase Activation CytoC->Caspase Activates

Caption: Hypothetical GPCR-mediated anti-survival signaling pathway.

Suggested Follow-up Experiment:

  • Western Blotting: After treating cells with the compound, probe for levels of total Akt and phosphorylated Akt (p-Akt, the active form). A decrease in the p-Akt/Akt ratio would support the hypothesis that the compound inhibits this pro-survival pathway.

References

  • Title: The role of nitrophenylpiperazine derivatives in CNS pharmacology. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Structure-Activity Relationships of Phenylpiperazine Derivatives at 5-HT Receptors. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Title: The Effect of Dimethyl Sulfoxide (DMSO) on Cell Growth and Viability of Cultured Cells. Source: Biological and Pharmaceutical Bulletin. URL: [Link]

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods. URL: [Link]

  • Title: Annexin V for flow cytometric detection of phosphatidylserine expression on B cells undergoing apoptosis. Source: Blood. URL: [Link]

Application Notes and Protocols for Flow Cytometry Analysis of 3-Methyl-1-(4-nitrophenyl)piperazine Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling the Cellular Impact of a Novel Piperazine Compound

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is a synthetic compound belonging to the piperazine class of molecules. Piperazine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and antipsychotic properties[1]. The presence of a nitrophenyl group in the structure of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride suggests potential for significant biological interactions, as this functional group can influence the compound's binding affinity and specificity to molecular targets[2]. Preliminary studies on similar piperazine-containing compounds indicate that they can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS)[2][3][4].

Flow cytometry is a powerful and high-throughput technology that allows for the rapid, quantitative analysis of multiple physical and chemical characteristics of individual cells within a heterogeneous population.[5][6][7] This makes it an indispensable tool in drug discovery and development for elucidating the mechanism of action of novel therapeutic candidates[8]. By employing fluorescent probes that target specific cellular components or processes, flow cytometry can provide detailed insights into how a compound like 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride affects cell health and proliferation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing flow cytometry to investigate the cellular effects of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. We present detailed, validated protocols for assessing key cellular responses: apoptosis, cell cycle progression, and oxidative stress. The causality behind each experimental step is explained to ensure robust and reproducible results.

I. Foundational Knowledge: Experimental Design and Controls

Before proceeding with specific assays, it is crucial to establish a robust experimental design. This includes determining the optimal concentration range of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride and the appropriate treatment duration for the cell line of interest. A preliminary dose-response and time-course experiment assessing cell viability (e.g., using a simple viability dye like Trypan Blue or a more quantitative MTT assay) is highly recommended.

Essential Controls for Rigorous Analysis:

  • Untreated Control: Cells cultured under the same conditions but without the addition of the compound. This serves as the baseline for all measurements.

  • Vehicle Control: Cells treated with the solvent used to dissolve the 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride (e.g., DMSO) at the same final concentration as in the experimental samples. This control is critical to ensure that the observed effects are due to the compound itself and not the vehicle.

  • Positive Controls (Assay-Specific): For each flow cytometry assay, a known inducer of the specific cellular process should be included. For example, a known apoptotic agent like staurosporine for the apoptosis assay, a cell cycle-arresting drug like nocodazole for cell cycle analysis, and an ROS-inducing agent like hydrogen peroxide (H₂O₂) for the oxidative stress assay.[9]

II. Apoptosis Analysis: Detecting Programmed Cell Death

Scientific Rationale:

Apoptosis is a critical mechanism by which many anti-cancer agents eliminate malignant cells[10]. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the cellular DNA. By co-staining with Annexin V and PI, we can distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[11][12][13]

Experimental Workflow for Apoptosis Analysis:

G cluster_0 Cell Preparation and Treatment cluster_1 Staining Procedure cluster_2 Flow Cytometry Acquisition and Analysis A Seed cells and allow to adhere/stabilize B Treat with 3-Methyl-1-(4-nitrophenyl)piperazine HCl (and controls) for desired time A->B C Harvest cells (including supernatant for adherent cells) B->C D Wash with cold PBS C->D E Resuspend in 1X Annexin V Binding Buffer D->E F Add Annexin V-fluorochrome and Propidium Iodide E->F G Incubate in the dark F->G H Acquire data on a flow cytometer G->H I Gate on cell population based on FSC vs. SSC H->I J Analyze Annexin V vs. PI fluorescence I->J K Quantify Live, Early Apoptotic, Late Apoptotic, and Necrotic populations J->K

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Detailed Protocol for Apoptosis Analysis:

  • Cell Preparation and Treatment:

    • Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically 60-80%).

    • Treat cells with varying concentrations of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride and the necessary controls for the predetermined time period.

  • Cell Harvesting and Staining:

    • For adherent cells, carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the collected medium. For suspension cells, simply collect the cells.

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]

    • To 100 µL of the cell suspension, add 5 µL of a fluorochrome-conjugated Annexin V and 5 µL of a PI solution (e.g., 50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Acquisition and Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour for optimal results.[12]

    • Use forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest and exclude debris.

    • Create a dot plot of Annexin V fluorescence (typically on the x-axis) versus PI fluorescence (typically on the y-axis).

    • Establish quadrants to differentiate the following populations:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive (this population may be small).

Data Presentation:

Treatment Group% Live Cells (Mean ± SD)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
Untreated Control
Vehicle Control
Positive Control (e.g., Staurosporine)
3-Methyl-1-(4-nitrophenyl)piperazine HCl (Low Conc.)
3-Methyl-1-(4-nitrophenyl)piperazine HCl (Mid Conc.)
3-Methyl-1-(4-nitrophenyl)piperazine HCl (High Conc.)

III. Cell Cycle Analysis: Investigating Proliferation

Scientific Rationale:

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phase)[14]. This arrest can prevent damaged cells from proliferating and may ultimately trigger apoptosis. Flow cytometry can be used to analyze the distribution of cells in the different phases of the cell cycle based on their DNA content.[15][16][17] Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G0/G1 phase have a diploid (2N) DNA content, cells in the G2 and mitosis (M) phases have a tetraploid (4N) DNA content, and cells in the synthesis (S) phase have a DNA content between 2N and 4N.[18]

Experimental Workflow for Cell Cycle Analysis:

G cluster_0 Cell Preparation and Treatment cluster_1 Fixation and Staining cluster_2 Flow Cytometry Acquisition and Analysis A Seed cells and allow to adhere/stabilize B Treat with 3-Methyl-1-(4-nitrophenyl)piperazine HCl (and controls) for desired time A->B C Harvest and wash cells B->C D Fix cells in cold 70% ethanol C->D E Wash to remove ethanol D->E F Treat with RNase A E->F G Stain with Propidium Iodide F->G H Acquire data on a flow cytometer G->H I Gate on single cells H->I J Generate DNA content histogram I->J K Model cell cycle phases (G0/G1, S, G2/M) J->K

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Detailed Protocol for Cell Cycle Analysis:

  • Cell Preparation and Treatment:

    • Follow the same procedure as for the apoptosis assay.

  • Cell Fixation and Staining:

    • Harvest cells as described previously.

    • Wash the cell pellet with PBS.

    • While gently vortexing, add cold 70% ethanol dropwise to the cell pellet to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.[19]

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS to remove any residual ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to degrade any double-stranded RNA that PI might also bind to, ensuring that the fluorescence signal is specific to DNA.[18]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Acquisition and Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a dot plot of pulse width versus pulse area of the PI signal to gate on single cells and exclude doublets or aggregates.

    • Generate a histogram of the PI fluorescence intensity.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Treatment Group% Cells in G0/G1 (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M (Mean ± SD)
Untreated Control
Vehicle Control
Positive Control (e.g., Nocodazole)
3-Methyl-1-(4-nitrophenyl)piperazine HCl (Low Conc.)
3-Methyl-1-(4-nitrophenyl)piperazine HCl (Mid Conc.)
3-Methyl-1-(4-nitrophenyl)piperazine HCl (High Conc.)

IV. Oxidative Stress Analysis: Measuring Reactive Oxygen Species (ROS)

Scientific Rationale:

Oxidative stress, resulting from an imbalance between the production of ROS and the cell's ability to detoxify these reactive products, is implicated in various pathological conditions and can be a mechanism of drug-induced cytotoxicity.[20][21] Several piperazine derivatives have been shown to induce ROS generation[3]. Flow cytometry can be used to measure intracellular ROS levels using cell-permeable fluorescent probes. A commonly used probe is 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). H₂DCFDA is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22] The intensity of DCF fluorescence is proportional to the amount of intracellular ROS.

Experimental Workflow for Oxidative Stress Analysis:

G cluster_0 Cell Preparation and Staining cluster_1 Treatment and Acquisition cluster_2 Data Analysis A Harvest cells B Resuspend in pre-warmed buffer A->B C Load cells with H2DCFDA B->C D Incubate at 37°C C->D E Treat cells with 3-Methyl-1-(4-nitrophenyl)piperazine HCl (and controls) D->E F Acquire data on a flow cytometer E->F G Gate on cell population F->G H Generate fluorescence histogram G->H I Quantify Mean Fluorescence Intensity (MFI) H->I

Caption: Workflow for detecting intracellular ROS using H₂DCFDA.

Detailed Protocol for Oxidative Stress Analysis:

  • Cell Preparation and Staining:

    • Prepare a single-cell suspension from your untreated or control cultures.

    • Wash the cells with a warm buffer (e.g., PBS or HBSS).

    • Resuspend the cells in the same warm buffer containing the H₂DCFDA probe at an optimized concentration (typically 5-10 µM).

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.[23]

  • Treatment and Acquisition:

    • After loading with the probe, wash the cells to remove excess H₂DCFDA.

    • Resuspend the cells in fresh culture medium.

    • Treat the cells with 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride and controls. It is often best to measure ROS production over a shorter time course (e.g., 30 minutes to a few hours).

    • Analyze the samples on a flow cytometer using the appropriate laser for excitation (e.g., 488 nm) and emission filter (e.g., 530/30 nm).

  • Data Analysis:

    • Gate on the cell population of interest using FSC and SSC.

    • Generate a histogram of the DCF fluorescence.

    • Quantify the geometric mean fluorescence intensity (MFI) for each sample. An increase in MFI compared to the untreated and vehicle controls indicates an increase in intracellular ROS.

Data Presentation:

Treatment GroupMean Fluorescence Intensity (MFI) of DCF (Mean ± SD)Fold Change in MFI (vs. Untreated Control)
Untreated Control1.0
Vehicle Control
Positive Control (e.g., H₂O₂)
3-Methyl-1-(4-nitrophenyl)piperazine HCl (Low Conc.)
3-Methyl-1-(4-nitrophenyl)piperazine HCl (Mid Conc.)
3-Methyl-1-(4-nitrophenyl)piperazine HCl (High Conc.)

V. Concluding Remarks and Future Directions

The protocols detailed in these application notes provide a robust framework for characterizing the cellular effects of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride using flow cytometry. By systematically evaluating apoptosis, cell cycle progression, and oxidative stress, researchers can gain valuable insights into the compound's mechanism of action. The quantitative and single-cell nature of flow cytometry data allows for a nuanced understanding of dose-dependent and time-dependent effects.

Further investigations could involve multiparametric flow cytometry, combining the analysis of these key cellular processes with the measurement of other relevant markers, such as mitochondrial membrane potential, specific caspase activation, or the expression of cell cycle-related proteins. Such comprehensive analyses will be instrumental in advancing our understanding of this novel piperazine compound and its potential as a therapeutic agent.

References

  • Mast, J. M., Hinds, J. W., Tse, D., Axelrod, K., Kuppusamy, M. L., Kmiec, M. M., Bognár, B., Kálai, T., & Kuppusamy, P. (2020). Selective Induction of Cellular Toxicity and Anti-tumor Efficacy by N-Methylpiperazinyl Diarylidenylpiperidone and its Pro-nitroxide Conjugate through ROS-mediated Mitochondrial Dysfunction and G2/M Cell-cycle Arrest in Human Pancreatic Cancer. Cell Biochemistry and Biophysics, 78(2), 191–202. [Link]

  • Wang, Z., Chen, T., Zhang, J., Li, W., & Chen, C. (2011). β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS. PLoS ONE, 6(1), e15843. [Link]

  • Bio-protocol. (n.d.). Flow Cytometric Detection of Reactive Oxygen Species. Retrieved from [Link]

  • Edwards, B. S., & Sklar, L. A. (2015). Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening. Current Protocols in Cytometry, 73, 1.25.1–1.25.25. [Link]

  • FlowMetric. (2021, October 12). Accelerating Drug Discovery and Development with Flow Cytometry. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Nitrophenylpiperazine. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Orflo Technologies. (2017). Protocol 8/2017 - Moxi GO II – Oxidative Stress Staining. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of cell cycle analysis using flow cytometry after treatment.... Retrieved from [Link]

  • ResearchGate. (n.d.). Concentration-response (cell death) curves of the tested piperazine.... Retrieved from [Link]

  • Fathy, M. M., Ali, A. T., El-Sayed, M. A. A., & El-Malah, A. A. (2020). Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. Anticancer Research, 40(5), 2685–2693. [Link]

  • USF Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Guerrero, A., González-Corpas, A., Guadaño, A., & De la Cruz, M. J. (2020). Flow Cytometric Analysis of Oxidative Stress in Escherichia coli B Strains Deficient in Genes of the Antioxidant Defence. Antioxidants, 9(10), 967. [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. Retrieved from [Link]

  • Ann, C. Y., Ramasamy, K., Murugaiyah, V., & Ming, L. C. (2021). Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells. Molecules, 26(14), 4165. [Link]

  • FluoroFinder. (n.d.). From Research to Therapy: How Flow Cytometry Supports the Drug Discovery Pipeline. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

  • Hrabarova, E., & Grofik, M. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3582. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cell-cycle analysis – Knowledge and References. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]

  • Olloquequi, J., Briones, M. A., Reyes-Farias, M., & Fuentes-Retamal, S. (2021). New Laboratory Protocol to Determine the Oxidative Stress Profile of Human Nasal Epithelial Cells Using Flow Cytometry. Methods and Protocols, 4(1), 16. [Link]

  • Aalaei, S., Mohammadzadeh, M., & Pazhang, Y. (2019). Synergistic induction of apoptosis in a cell model of human leukemia K562 by nitroglycerine and valproic acid. EXCLI Journal, 18, 619–631. [Link]

  • Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics, 8(3). [Link]

  • Ferguson, G., & Low, J. N. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1013–1018. [Link]

  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-28. [Link]

  • National Center for Biotechnology Information. (2010). 3-[3,5-Dimethyl-4-(4-[11C]methylpiperazinecarbonyl)-1H-pyrrol-2-ylmethylene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonic acid (3-chlorophenyl)methylamide. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

Sources

Application Notes and Protocols for Immunofluorescence Studies of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is a small molecule featuring a piperazine core, a structure of significant interest in modern drug discovery. Piperazine and its derivatives are integral pharmacophores found in a wide array of biologically active compounds, demonstrating efficacy in treating various diseases.[1] The inclusion of a nitrophenyl group, a potent electron-withdrawing moiety, can be critical for modulating the compound's binding affinity and specificity to biological targets.[2] Given the diverse therapeutic potential of related chemical structures, which spans from anticancer to antipsychotic applications, a thorough characterization of the cellular effects of novel analogues like 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is imperative.[1][2]

Immunofluorescence (IF) is an indispensable technique for visualizing the subcellular localization of proteins, making it a powerful tool for elucidating the mechanism of action of novel pharmaceutical compounds.[3][4] This guide provides a comprehensive framework for utilizing IF to investigate the cellular impact of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. We present a robust, self-validating protocol designed to probe for common cellular stress pathways—apoptosis, autophagy, and DNA damage—which are frequently modulated by pharmacologically active agents. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the cellular phenotype induced by this compound.

Principle of the Assay

This protocol details an indirect immunofluorescence method. The process involves treating cultured cells with the compound, followed by fixation to preserve cellular architecture and permeabilization to allow antibody access to intracellular targets. A primary antibody, specific to the protein of interest, is introduced. Subsequently, a fluorophore-conjugated secondary antibody that recognizes the primary antibody is used for detection. This indirect approach provides significant signal amplification, as multiple secondary antibodies can bind to a single primary antibody. A nuclear counterstain, such as DAPI, is used to visualize the cell nuclei, providing a reference for subcellular localization. The resulting fluorescent signals are then visualized using fluorescence microscopy.

Hypothesized Cellular Pathways and Biomarker Selection

The structural motifs of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride suggest several potential mechanisms of action that can be investigated using specific protein biomarkers. The choice of biomarker is critical for generating hypotheses about the compound's effects on cell fate and function.

  • Apoptosis: A programmed cell death pathway crucial for tissue homeostasis. Many chemotherapeutic agents function by inducing apoptosis. A key executioner in this pathway is Cleaved Caspase-3 , and its detection is a hallmark of apoptotic cells.

  • Autophagy: A cellular recycling process where dysfunctional components are degraded via lysosomes.[5] This pathway can be either pro-survival or pro-death depending on the context. A widely used marker for autophagy is Microtubule-associated protein 1A/1B-light chain 3B (LC3B) . During autophagy, the cytosolic form (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II), which appears as distinct puncta.

  • DNA Damage Response (DDR): Genotoxic stress, a common effect of anticancer agents, activates the DDR. A sentinel of DNA double-strand breaks (DSBs) is the phosphorylation of histone H2AX at serine 139, creating γH2AX . This phosphorylated form rapidly accumulates at DSB sites, forming discrete nuclear foci that are readily quantifiable.[6][7]

cluster_pathways Potential Cellular Responses cluster_biomarkers Recommended IF Biomarkers compound Cell Treatment: 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride apoptosis Apoptosis Induction compound->apoptosis autophagy Autophagy Modulation compound->autophagy dna_damage DNA Damage compound->dna_damage caspase Cleaved Caspase-3 apoptosis->caspase Visualize with: lc3 LC3B autophagy->lc3 Visualize with: h2ax γH2AX dna_damage->h2ax Visualize with:

Caption: Biomarker selection flowchart for investigating cellular responses to compound treatment.

Experimental Workflow Overview

The immunofluorescence protocol follows a logical sequence of steps designed to ensure sample integrity and high-quality staining. Each stage, from cell culture to final analysis, requires careful attention to detail to achieve reproducible and reliable results.

step1 1. Cell Seeding & Treatment step2 2. Fixation & Permeabilization step1->step2 step3 3. Blocking step2->step3 step4 4. Primary Antibody Incubation step3->step4 step5 5. Secondary Antibody Incubation step4->step5 step6 6. Counterstain & Mounting step5->step6 step7 7. Image Acquisition & Analysis step6->step7

Caption: General workflow for the indirect immunofluorescence protocol.

Detailed Immunofluorescence Protocol

This protocol is a starting point and should be optimized for your specific cell line and imaging system.

Materials and Reagents
  • Cell Culture:

    • Appropriate mammalian cell line (e.g., HeLa, A549, MCF-7)

    • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

    • Sterile glass coverslips (12 mm or 18 mm) or optical-grade multi-well plates (e.g., 96-well black, clear bottom)

    • Incubator (37°C, 5% CO₂)

  • Compound Treatment:

    • 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

    • Vehicle (e.g., sterile DMSO or PBS)

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic. Handle in a fume hood.)

    • Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS.[8]

    • Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 1% Bovine Serum Albumin (BSA) in PBS.

  • Antibodies and Stains:

    • Primary Antibodies (see Table 1 for examples)

    • Secondary Antibodies: Fluorophore-conjugated antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594). Choose fluorophores with minimal spectral overlap.

    • Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole)

    • Mounting Medium: Antifade mounting medium (e.g., ProLong Gold).

Step-by-Step Methodology

Day 1: Cell Seeding

  • Place sterile glass coverslips into the wells of a 24-well plate.

  • Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment. Healthy, subconfluent cultures are essential for high-quality immunofluorescence.

  • Incubate for 18-24 hours at 37°C, 5% CO₂.

Day 2: Compound Treatment

  • Prepare serial dilutions of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride in complete culture medium. A typical concentration range for initial screening is 0.1 µM to 50 µM.

  • Include all necessary controls (see Data Interpretation and Controls section).

  • Aspirate the old medium from the cells and replace it with the medium containing the compound or controls.

  • Incubate for the desired treatment duration (e.g., 6, 12, 24, or 48 hours).

Day 2/3: Fixation, Permeabilization, and Staining

  • Washing: Gently aspirate the treatment medium. Wash the cells twice with 1 mL of PBS per well.

  • Fixation: Add 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.[8]

  • Washing: Wash three times with PBS for 5 minutes each. The importance of thorough washing cannot be overstated as it reduces background signal.

  • Permeabilization: Add 500 µL of 0.2% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular epitopes.[4]

  • Blocking: Wash three times with PBS. Add 500 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature. This minimizes non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration (see Table 1). Aspirate the blocking solution and add 200-300 µL of the diluted primary antibody solution to each coverslip. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. From this point on, protect the samples from light. Add 200-300 µL of the diluted secondary antibody solution to each coverslip and incubate for 1 hour at room temperature.[8]

  • Washing: Wash three times with PBS for 5 minutes each.

  • Counterstaining: Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

  • Final Wash & Mounting: Wash twice more with PBS. Briefly rinse with deionized water. Using fine-tipped forceps, carefully remove the coverslip from the well, wick away excess water with the edge of a lab wipe, and mount it cell-side down onto a drop of antifade mounting medium on a microscope slide.

  • Sealing & Curing: Seal the edges of the coverslip with clear nail polish. Allow the mounting medium to cure for at least 24 hours at 4°C, protected from light, before imaging.

Data Interpretation and Controls

Proper controls are non-negotiable for validating immunofluorescence results. They ensure that the observed signal is specific to the target antigen and is a direct result of the compound treatment.

Control TypePurposeExpected Outcome
Untreated Control Establishes the baseline level and localization of the target protein in healthy, unperturbed cells.Minimal to no signal for stress markers (e.g., Cleaved Caspase-3, γH2AX). Diffuse cytoplasmic signal for LC3B.
Vehicle Control (e.g., DMSO) Ensures that the solvent used to dissolve the compound does not cause a cellular response.Should appear identical to the Untreated Control.
Positive Control Validates that the staining protocol and antibodies are working correctly.Strong, clear signal for the target protein (e.g., Etoposide for γH2AX, Staurosporine for Cleaved Caspase-3, Starvation/EBSS for LC3B).
Secondary-Only Control A sample incubated with only the secondary antibody (no primary). Checks for non-specific binding of the secondary antibody.No specific signal should be observed.

Quantitative Data Summary: Recommended Starting Conditions

The following table provides suggested starting dilutions and conditions for the primary antibodies. Note: These must be optimized for your specific experimental setup.

Target BiomarkerPathwayRecommended Antibody (Example)Starting DilutionExpected Localization
Cleaved Caspase-3 ApoptosisRabbit pAb (Abcam ab2302)1:200 - 1:500Cytoplasmic / Nuclear
LC3B AutophagyRabbit pAb (Novus Biologicals NB100-2220)1:200 - 1:1000Cytoplasmic puncta upon induction[9]
γH2AX (pSer139) DNA DamageMouse mAb (CST #9718)[10]1:400 - 1:800Nuclear foci upon induction[6]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Background - Insufficient washing- Blocking step was ineffective- Secondary antibody concentration too high- PFA fixative contains methanol- Increase duration and number of wash steps- Increase blocking time to 1.5-2 hours- Titrate secondary antibody concentration- Use fresh, methanol-free PFA
No/Weak Signal - Primary antibody not effective for IF- Primary antibody concentration too low- Fixation/Permeabilization masked the epitope- Photobleaching- Check antibody datasheet for validated applications- Titrate primary antibody concentration- Try a different fixation method (e.g., cold Methanol)[3]- Use antifade mounting medium; minimize light exposure
Non-specific Staining - Primary or secondary antibody cross-reactivity- Permeabilization was too harsh- Run a secondary-only control- Decrease permeabilization time or Triton X-100 concentration

Conclusion

This application note provides a validated and comprehensive immunofluorescence framework to dissect the cellular effects of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. By probing for key markers of apoptosis, autophagy, and DNA damage, researchers can efficiently generate critical data regarding the compound's mechanism of action. Adherence to the detailed protocol, especially the inclusion of rigorous controls, will ensure the generation of high-quality, reproducible, and trustworthy data essential for advancing drug discovery and development programs.

References

  • Melo, J. I., et al. (2022). Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence. International Journal of Molecular Sciences. Available at: [Link]

  • Walling, J., & Dixon, M. (2018). An introduction to Performing Immunofluorescence Staining. MethodsX. Available at: [Link]

  • Gomez-Godinez, V., et al. (2022). Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence. MDPI. Available at: [Link]

  • Nishimura, T., & Mizushima, N. (n.d.). LC3 immunostaining. Retrieved from [Link]

  • Mah, L.-J., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments. Available at: [Link]

  • Zhang, X., et al. (2021). Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia. PubMed. Available at: [Link]

  • Chen, G., et al. (2023). Small Molecule Cocktail DLC79 Suppresses Gliomagenesis by Activating Ascl1 and Remodeling Transcriptome. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). para-Nitrophenylpiperazine. Retrieved from [Link]

  • Mah, L.-J., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. JoVE. Available at: [Link]

  • Atlantis Bioscience. (2024). 7 Tips for Optimising Immunofluorescence Staining. Retrieved from [Link]

  • ResearchGate. (2022). Explanations for High DNA Damage related phospho-gammaH2AX Immunofluorescence Signal in Control Cells?. Retrieved from [Link]

  • Zhang, X., et al. (2021). Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia. ResearchGate. Available at: [Link]

  • Bio-protocol. (2020). Immunofluorescence staining – quantification of activated-caspase 3-positive cells in brain slices. Retrieved from [Link]

  • Bio-Techne. (n.d.). LC3 and Autophagy FAQs. Retrieved from [Link]

  • Emulate. (2019). Protocol for Emulate Organ-Chips: Live Staining of Caspase-3/7. Retrieved from [Link]

  • Staszewski, O., et al. (2008). Kinetics of gamma-H2AX focus formation upon treatment of cells with UV light and alkylating agents. Environmental and Molecular Mutagenesis. Available at: [Link]

  • Funetes-Rios, Z. G., et al. (2015). Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. Acta Crystallographica Section E. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. PLOS ONE. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride (Product ID: SCBT, C11H15N3O2•HCl, MW: 257.72).[1] This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting support for the effective use of this compound in your assays. Our goal is to empower you with the knowledge to optimize its concentration and ensure the reliability and reproducibility of your experimental results.

Introduction: Understanding the Compound

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is a member of the nitrophenylpiperazine class of compounds. Molecules in this family are frequently utilized in pharmaceutical research as scaffolds for the development of novel therapeutic agents, particularly in neuroscience.[2] The hydrochloride salt form is intended to enhance aqueous solubility.[3][4][5] Understanding the physicochemical properties and potential challenges associated with this class of compounds is the first step toward successful experimentation.

Frequently Asked Questions (FAQs)

Q1: How should I prepare my initial stock solution of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride?

A1: Proper preparation of your stock solution is critical for accurate and reproducible results. We recommend using dimethyl sulfoxide (DMSO) for the primary stock solution.

Protocol for Stock Solution Preparation (10 mM):

  • Weighing: Accurately weigh a small amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.5772 mg of the compound (MW: 257.72).

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex thoroughly for several minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) can be applied if necessary, but be mindful of potential compound degradation with excessive heat.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. For short-term storage (1-2 weeks), 4°C is acceptable.

Causality Insight: DMSO is a powerful solvent capable of dissolving a wide range of organic molecules, making it ideal for high-concentration stock solutions.[6] Aliquoting is crucial because it minimizes the exposure of the compound to atmospheric moisture, which can be introduced during repeated openings of the main stock vial, potentially leading to precipitation or degradation.[7]

Q2: My compound precipitates when I dilute it from the DMSO stock into my aqueous assay buffer. What should I do?

A2: This is a common issue when working with hydrophobic compounds dissolved in DMSO.[7] The key is to avoid "crashing out" the compound by making large dilution jumps directly into an aqueous medium.

Recommended Serial Dilution Strategy: Instead of a single large dilution, perform intermediate dilution steps.

  • Intermediate Dilution in DMSO: First, perform serial dilutions of your high-concentration DMSO stock in pure DMSO to get closer to your final desired concentrations.[8]

  • Final Dilution into Aqueous Buffer: For the final step, add a small volume of the diluted DMSO stock to your aqueous assay buffer. It is crucial to mix or vortex the buffer while adding the compound to facilitate rapid dispersion. The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[6]

Self-Validating System: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent itself.[6]

Q3: What is a good starting concentration range for my cell-based or biochemical assay?

A3: The optimal concentration will be highly dependent on your specific assay and cell type. However, a broad concentration range is recommended for initial screening.

Assay TypeRecommended Starting RangeRationale
Biochemical Assays (e.g., enzyme inhibition) 1 nM to 100 µMBiochemical assays often require lower concentrations as the compound has direct access to the purified target. A wide range helps in determining the IC50 (half-maximal inhibitory concentration) accurately.[9]
Cell-Based Assays (e.g., viability, signaling) 100 nM to 100 µMHigher concentrations are often needed in cell-based assays due to factors like cell permeability, efflux pumps, and intracellular metabolism.[9] Testing up to 100 µM can help identify a potent effect, but be wary of non-specific toxicity at very high concentrations.[9]

Workflow for Determining Optimal Concentration:

G cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Dose-Response Curve A Prepare broad log-scale dilutions (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM) B Perform initial assay A->B Test on your system C Identify active concentration range from Phase 1 B->C Analyze results D Prepare a finer, multi-point serial dilution (e.g., 8-12 points) around the estimated IC50/EC50 C->D E Run dose-response experiment in triplicate D->E F Calculate IC50/EC50 and assess curve quality E->F G A High activity observed in primary assay B Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, Trypan Blue) A->B C Compare dose-response curves B->C D Is the IC50 from the primary assay very close to the cytotoxic IC50? C->D E Result is likely due to non-specific toxicity. Consider counter-screening or structural analogs. D->E Yes F Observed activity is likely on-target. Proceed with further validation. D->F No

Sources

Technical Support Center: A Guide to Preventing Precipitation of 3-Methyl-1-(4-nitrophenyl)piperazine Hydrochloride in Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. Precipitation of this compound in aqueous buffers is a common yet manageable issue. This document provides in-depth troubleshooting advice, preventative strategies, and the scientific rationale behind them to ensure the success and reproducibility of your experiments.

Part 1: Troubleshooting Guide - "My Compound Precipitated! What Should I Do?"

This section addresses the immediate problem of precipitation. It follows a logical sequence from identifying the cause to implementing a solution.

Q1: I added my 3-Methyl-1-(4-nitrophenyl)piperazine HCl to a standard phosphate-buffered saline (PBS) at pH 7.4, and it immediately turned cloudy. What happened?

A: This is a classic case of pH-dependent precipitation, a phenomenon governed by the compound's pKa and the buffer's pH. 3-Methyl-1-(4-nitrophenyl)piperazine is a weak base. Its hydrochloride salt is highly soluble in water because the piperazine nitrogen is protonated (positively charged), making it polar. However, when the pH of the solution is raised above the pKa of the compound, the proton dissociates, converting the soluble ionized form into the neutral, much less soluble "free base" form, which then precipitates out of the solution.

The piperazine moiety has two pKa values. For the parent compound, piperazine, these are approximately 9.73 and 5.35.[1] The relevant pKa for 1-methyl-4-(4-nitrophenyl)piperazine is predicted to be around 7.41.[2] At a buffer pH of 7.4, a significant portion of the compound will exist in its uncharged, insoluble form, leading to precipitation. This relationship is described by the Henderson-Hasselbalch equation.[3][4][5]

Immediate Corrective Action: If your experiment allows, you can attempt to resolubilize the compound by carefully lowering the pH. Add small aliquots of a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for clarity. This will shift the equilibrium back towards the protonated, soluble form. However, this is a rescue measure and the preventative strategies below should be employed for future experiments.

Q2: My solution was initially clear, but it became cloudy after being stored overnight in the refrigerator (4°C). Why did this happen?

A: This phenomenon, known as disproportionation or delayed precipitation, can be attributed to several factors:

  • Temperature Effects on Solubility: The solubility of most compounds, including this hydrochloride salt, decreases at lower temperatures. Cooling the solution can lead to it becoming supersaturated, causing the compound to crystallize or precipitate over time.[6][7]

  • Buffer pH Shift at Colder Temperatures: The pH of some common buffers, particularly phosphate buffers, can change with temperature. For phosphate buffers, the pH tends to increase as the temperature decreases, which could be enough to trigger the precipitation of the free base.

  • Slow Nucleation and Crystal Growth: Even in a seemingly stable solution, microscopic nuclei of the insoluble form can exist. Over time, these nuclei can slowly grow into visible precipitate, a process that can be accelerated by temperature changes.

Q3: How can I systematically identify the right buffer conditions to prevent precipitation from the start?

A: A systematic solubility screening is the most robust approach. The goal is to find a buffer system where the compound remains soluble at the desired concentration and temperature for the duration of your experiment. This involves testing various buffer species across a range of pH values.

This protocol provides a rapid assessment of solubility under different buffer conditions.[8][9][10][11]

  • Prepare a High-Concentration Stock Solution: Dissolve the 3-Methyl-1-(4-nitrophenyl)piperazine HCl in an organic solvent like DMSO to create a concentrated stock (e.g., 10 mM).

  • Prepare Test Buffers: Prepare a panel of buffers. Good starting points include:

    • Acetate buffer (pH 4.0, 4.5, 5.0)

    • Citrate buffer (pH 4.5, 5.0, 5.5, 6.0)

    • Phosphate buffer (pH 6.0, 6.5, 7.0)

  • Assay Setup: In a 96-well plate, add the appropriate buffer to each well.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to reach the final desired test concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (typically ≤1%) to minimize its solubilizing effect.

  • Equilibration: Seal the plate and shake it at room temperature for a set period (e.g., 2 hours).[10]

  • Precipitation Assessment: Visually inspect each well for turbidity or precipitate. For a more quantitative measure, read the plate on a nephelometer (measures light scattering) or a UV-Vis plate reader after filtering or centrifuging the plate to measure the concentration of the dissolved compound.[11][12]

  • Analysis: Identify the buffer and pH conditions that result in a clear solution with the highest measured concentration of the compound.

Parameter Recommendation Rationale
Buffer Species Acetate, Citrate, MESThese buffers are effective in the acidic pH range where the compound is most soluble.
pH Range 4.0 - 6.5To maintain the compound in its protonated, soluble form.
Ionic Strength 50-150 mMShould be kept consistent and relevant to the final experimental conditions.
Temperature Match experimental conditionsSolubility is temperature-dependent.

Table 1: Recommended Starting Conditions for Solubility Screening.

Part 2: Frequently Asked Questions (FAQs) & Preventative Strategies

This section focuses on proactive measures to avoid precipitation.

Q1: What is the "golden rule" for the pH range to maintain the solubility of a hydrochloride salt like this one?

A: A widely accepted guideline in formulation science is the "pH rule of 2." To maintain a compound in its ionized (soluble) form, the pH of the solution should be kept at least 2 units away from its pKa.

  • For a weak base (like 3-Methyl-1-(4-nitrophenyl)piperazine), the buffer pH should be at least 2 units below its pKa.

  • For a weak acid , the buffer pH should be at least 2 units above its pKa.

Given the predicted pKa of ~7.4 for the parent compound, a buffer pH of ≤ 5.4 is recommended to ensure that >99% of the compound remains in its protonated, soluble hydrochloride form.

Caption: pH effect on the equilibrium of a weak base.

Q2: Can the type of buffer I use, other than its pH, cause precipitation?

A: Yes. While pH is the primary factor, buffer species can have secondary effects. For instance, phosphate buffers can sometimes form less soluble salts with certain drug molecules compared to other buffers like citrate or acetate at the same pH.[13] While less common for hydrochloride salts, it is a variable to consider if you experience precipitation even at an appropriate pH. This is another reason why a solubility screen with different buffer species is valuable.

Q3: My downstream application requires a near-neutral pH. How can I improve solubility without lowering the pH?

A: When you are constrained to a specific pH range that is close to the compound's pKa, using co-solvents is a common and effective strategy. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous buffer, which can increase the solubility of the non-polar free base.[14][15]

Co-solvent Typical Starting % (v/v) Notes
DMSO 1-5%Strong solubilizer, but can affect some biological assays at higher concentrations.
Ethanol 5-10%Good solubilizing power; can sometimes cause protein precipitation in cell-based assays.
PEG 400 5-20%Generally well-tolerated in many biological systems; effective at increasing solubility.
Propylene Glycol 5-20%Another common, low-toxicity choice for in vitro and in vivo formulations.

Table 2: Common Co-solvents for Enhancing Solubility.

Important Consideration: Always verify that the chosen co-solvent and its final concentration are compatible with your specific experimental assay, as they can interfere with enzyme activity, cell viability, or instrumentation.

Q4: What is the correct procedure for preparing a buffered solution of my compound to minimize the risk of precipitation?

A: The order of addition is critical. Incorrect preparation is a frequent source of precipitation problems. The key is to ensure the compound is fully dissolved in a favorable environment before it is exposed to the final, potentially less favorable, buffer conditions.

  • Weigh and Dissolve: Weigh the required amount of 3-Methyl-1-(4-nitrophenyl)piperazine HCl.

  • Initial Dissolution: Dissolve the compound in a small amount of deionized water or a slightly acidic solution (e.g., 10 mM HCl). At this stage, the compound should dissolve easily into its clear, ionized form. If a co-solvent is being used, you can dissolve the compound directly in the co-solvent first.

  • Buffer Addition: In a separate vessel, prepare the final buffer at the desired pH and concentration, but at a volume less than the final target volume.

  • Final Combination: Slowly add the dissolved compound solution (from step 2) to the buffer solution (from step 3) with constant stirring.

  • Volume Adjustment: Adjust the final volume with deionized water.

  • Final Check: Confirm the final pH of the solution. Filter the solution through a 0.22 µm filter to remove any potential micro-precipitates.

Caption: Recommended workflow for solution preparation.

By understanding the physicochemical principles governing the solubility of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride and by implementing these systematic troubleshooting and preventative strategies, you can overcome precipitation challenges and ensure the integrity and success of your research.

References

  • Ojala, K., Salmia, J., Shevchenko, A., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 606, 120875. Available from: [Link]

  • García, C. V., Matos, J. S., & de Campos, C. E. M. (2024). Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications. MDPI. Available from: [Link]

  • Ojala, K., Salmia, J., Shevchenko, A., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. ResearchGate. Available from: [Link]

  • PubChem. 1-Methyl-4-(4-nitrophenyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

  • Al-kassas, R., Mohsin, K., & Al-kassas, R. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • Wikipedia. Henderson–Hasselbalch equation. Wikipedia. Available from: [Link]

  • ResearchGate. How to avoid buffer precipitation in saline culture media?. ResearchGate. Available from: [Link]

  • Wikipedia. Piperazine. Wikipedia. Available from: [Link]

  • Chemistry LibreTexts. 18.7: Solubility and pH. Chemistry LibreTexts. Available from: [Link]

  • PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. National Library of Medicine. Available from: [Link]

  • Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Available from: [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available from: [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available from: [Link]

  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. Available from: [Link]

  • Solubility of Things. Piperazine. Solubility of Things. Available from: [Link]

  • Al-Ghaban, F. A., et al. (2012). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC - NIH. Available from: [Link]

  • CR Com. pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com. Available from: [Link]

  • Grimm, M., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. NIH. Available from: [Link]

  • Reddit. Problem with hydrochloride salt formation/isolation. Reddit. Available from: [Link]

  • Avdeef, A. (2007). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. Available from: [Link]

  • PubChem. Piperazine. National Center for Biotechnology Information. Available from: [Link]

  • Semantic Scholar. Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. Available from: [Link]

  • ResearchGate. (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available from: [Link]

  • LookChem. PIPERAZINE. LookChem. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]

  • ScienceDirect. Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts. ScienceDirect. Available from: [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available from: [Link]

  • Deranged Physiology. Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology. Available from: [Link]

  • Mol-Instincts. Piperazine (C4H10N2) properties. Mol-Instincts. Available from: [Link]

  • World Journal of Pharmaceutical Research. (2020). A REVIEW ON SOLUBILITY AND DISSOLUTION ENHANCEMENT TECHNIQUES OF POORLY SOLUBLE DRUGS. World Journal of Pharmaceutical Research, 9(5), 585-598. Available from: [Link]

  • YouTube. The Henderson-Hasselbalch Equation and pKa. YouTube. Available from: [Link]

Sources

Technical Support Center: 3-Methyl-1-(4-nitrophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. As direct stability data for this specific molecule is not extensively published, this document will empower you to design, execute, and troubleshoot your own stability studies by combining established principles of forced degradation with insights from related piperazine and nitrophenyl compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride?

Based on the general handling procedures for similar chemical entities, it is recommended to store 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride in a dry, cool, and well-ventilated place.[1] The container should be kept tightly closed to prevent moisture uptake, which can be critical for hydrochloride salts. For long-term storage, refrigeration (2-8 °C) is advisable to minimize the risk of thermal degradation.

Q2: What are the likely degradation pathways for this molecule based on its structure?

The structure of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride contains several moieties susceptible to degradation:

  • Piperazine Ring: The piperazine ring itself can undergo oxidation.[2] This can lead to the formation of N-oxides or ring-opening products. Studies on piperazine have identified degradation products such as N-formylpiperazine and ethylenediamine under thermal and oxidative stress.[3][4]

  • Nitroaromatic Group: The 4-nitrophenyl group is an electron-withdrawing group, which can influence the reactivity of the piperazine ring. This group is generally stable but can be susceptible to reduction under certain conditions, although this is less common in standard stability studies.

  • Tertiary Amine: The nitrogen atom of the piperazine ring attached to the nitrophenyl group is a tertiary amine, which can be prone to oxidation.

  • Methyl Group: The methyl group on the piperazine ring may increase the rate of thermal degradation compared to unsubstituted piperazine.[5]

Q3: How does the hydrochloride salt form impact the stability of the compound?

The formation of a hydrochloride salt is a common strategy to improve the stability and solubility of amine-containing compounds. By protonating the basic nitrogen atom of the piperazine ring, the salt form reduces the nucleophilicity and reactivity of the amine, which can protect it from certain degradation pathways, such as oxidation. However, the presence of the chloride ion could potentially influence certain degradation reactions, and the salt's hygroscopicity might increase the susceptibility to hydrolysis if not stored properly.

Troubleshooting Guide: Designing and Executing Forced Degradation Studies

Forced degradation or stress testing is crucial for understanding the intrinsic stability of a molecule, identifying potential degradation products, and developing stability-indicating analytical methods.[6][7]

Q1: I need to design a forced degradation study for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. Where do I start?

A systematic approach is key. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.[8] You should investigate hydrolytic, oxidative, photolytic, and thermal degradation pathways.

Workflow for a Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_id Identification prep Prepare Stock Solution of Compound sample_prep Aliquot for Each Stress Condition prep->sample_prep hydrolysis Hydrolytic (Acid, Base, Neutral) sample_prep->hydrolysis oxidation Oxidative (e.g., H2O2) sample_prep->oxidation thermal Thermal (Dry Heat/Solution) sample_prep->thermal photo Photolytic (UV/Vis Light) sample_prep->photo analysis Analyze Stressed Samples (Time Points) hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis hplc Develop Stability-Indicating HPLC-UV Method hplc->analysis mass_balance Calculate Mass Balance analysis->mass_balance lcms LC-MS/MS Analysis of Degradation Products mass_balance->lcms characterize Characterize Degradants lcms->characterize pathway Propose Degradation Pathway characterize->pathway

Caption: Workflow of a forced degradation study.

Recommended Starting Conditions for Forced Degradation:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C24, 48, 72 hours
Base Hydrolysis 0.1 M NaOH60 °C24, 48, 72 hours
Neutral Hydrolysis Water60 °C24, 48, 72 hours
Oxidation 3% H₂O₂Room Temperature24, 48, 72 hours
Thermal (Solid) Dry Heat80 °C7 days
Thermal (Solution) In Water80 °C7 days
Photolytic (Solid) ICH Q1B Option 2Room TemperaturePer ICH Q1B
Photolytic (Solution) In Water/AcetonitrileRoom TemperaturePer ICH Q1B

These are starting points and should be adjusted based on the observed degradation.

Q2: How should I prepare my samples for the different stress conditions?

Protocol for Sample Preparation:

  • Stock Solution: Prepare a stock solution of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile). Acetonitrile is often preferred over methanol for photostability studies to avoid the formation of methanol-related artifacts.[6]

  • Hydrolytic Stress:

    • For acid hydrolysis, mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • For base hydrolysis, mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • For neutral hydrolysis, mix the stock solution with an equal volume of water.

    • Incubate the solutions at the desired temperature and draw samples at appropriate time points. Neutralize the acidic and basic samples before analysis.

  • Oxidative Stress:

    • Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final peroxide concentration of 3%.

    • Keep the solution at room temperature and protect it from light.

    • Draw samples at specified time points.

  • Thermal Stress:

    • For solid-state studies, place a known amount of the compound in a vial and expose it to the desired temperature.

    • For solution-state studies, prepare a solution of the compound in a suitable solvent (e.g., water) and expose it to the desired temperature.

  • Photolytic Stress:

    • Expose the solid compound and a solution of the compound to a light source as specified in the ICH Q1B guideline, which recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions to assess the contribution of thermal degradation.

Q3: What analytical method should I use to monitor the degradation?

A stability-indicating analytical method is required, which is a validated quantitative method that can detect changes in the drug substance's properties over time.[10] A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common choice.

Starting HPLC-UV Method Parameters:

ParameterRecommendationRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amine-containing compounds.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Gradient 5% to 95% B over 30 minutesA broad gradient is a good starting point to elute all potential degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at 259 nm (or λmax)The nitrophenyl chromophore should have a strong UV absorbance. Determine the λmax by running a UV scan of the parent compound.
Injection Volume 10 µLA typical injection volume.

This method will need to be optimized and validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Q4: I am observing unexpected peaks in my chromatogram. How do I identify them?

The identification of unknown degradation products is a critical part of the study.

Decision Tree for Unknown Peak Identification

G start New Peak Observed in Stressed Sample check_blank Is the peak present in the blank (reagents only)? start->check_blank yes_blank Artifact/Reagent Impurity check_blank->yes_blank Yes no_blank Potential Degradant check_blank->no_blank No mass_balance Does the mass balance account for >95%? no_blank->mass_balance yes_mass Minor Degradant mass_balance->yes_mass Yes no_mass Significant Degradant mass_balance->no_mass No lcms Perform LC-MS/MS Analysis yes_mass->lcms no_mass->lcms ms_data Obtain Molecular Weight and Fragmentation Pattern lcms->ms_data propose Propose Structure Based on Parent Compound and Reaction ms_data->propose confirm Confirm Structure (e.g., by synthesis or NMR if necessary) propose->confirm

Caption: Decision tree for identifying unknown chromatographic peaks.

Key Steps:

  • Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of the parent compound and the new peaks.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are being accounted for. The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%.

  • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is a powerful tool for identifying unknown impurities.[11][12] It provides the molecular weight of the degradation product and its fragmentation pattern, which can be used to elucidate its structure.

Q5: My compound is degrading too quickly or too slowly. How do I adjust the stress conditions?

The conditions provided above are starting points. If you observe more than 20% degradation, the conditions are too harsh. If you see less than 5%, they are too mild.

  • For rapid degradation:

    • Decrease the temperature.

    • Reduce the concentration of the stress reagent (e.g., use 0.01 M HCl/NaOH or 1% H₂O₂).

    • Shorten the exposure time.

  • For slow or no degradation:

    • Increase the temperature (e.g., to 80 °C or reflux).

    • Increase the concentration of the stress reagent.

    • Extend the exposure time.[13]

By systematically applying these principles and protocols, you will be able to thoroughly investigate the stability and degradation of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, ensuring the quality and safety of your research and development activities.

References

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved January 26, 2026, from [Link]

  • Thermal degradation of piperazine and its structural analogs. (2011). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Nitrofurantoin hydrolytic degradation in the environment. (2017, August 8). PubMed. Retrieved January 26, 2026, from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2017). Asian Journal of Research in Chemistry. Retrieved January 26, 2026, from [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. (2023, April 28). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. (2024, April 5). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. (2022, June 29). MDPI. Retrieved January 26, 2026, from [Link]

  • Piperazine Degradation in Pilot Plants. (2013). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Research on thermal degradation process of p-nitrophenol-based polybenzoxazine. (2023). Nature. Retrieved January 26, 2026, from [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (2011). University of Texas at Austin. Retrieved January 26, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013, November 26). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996, November 6). ICH. Retrieved January 26, 2026, from [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (2017, December 1). ScienceDirect. Retrieved January 26, 2026, from [Link]

  • (PDF) Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . (2023, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Impurities and Degradation products. (n.d.). ArtMolecule. Retrieved January 26, 2026, from [Link]

  • Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. (2015, July 23). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 26, 2026, from [Link]

  • (PDF) Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . (2023, August 10). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Oxidative Decomposition of Poly(phenylene sulfide) Composites Under Fast Elevation of Temperature. (2023, August 29). MDPI. Retrieved January 26, 2026, from [Link]

  • Stability indicating study by using different analytical techniques. (2023). IJSDR. Retrieved January 26, 2026, from [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016, January 28). Scientific Research Publishing. Retrieved January 26, 2026, from [Link]

  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2023, September 9). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 26, 2026, from [Link]

  • Major degradation product identified in several pharmaceutical formulations against the common cold. (2011, March 1). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022, November 1). Chromatography Online. Retrieved January 26, 2026, from [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (2009). CSCanada. Retrieved January 26, 2026, from [Link]

  • (PDF) Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. (2011, August 7). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. (2015, May 22). National Institutes of Health. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: A Researcher's Guide to 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the robust use of this compound. Our goal is to empower you to generate high-quality, reproducible data by proactively minimizing and troubleshooting potential off-target effects.

Part 1: Foundational Understanding of Off-Target Potential

Before deploying any small molecule inhibitor in an experimental system, it is crucial to understand its inherent structural liabilities and the broader pharmacology of its core chemical scaffold. This proactive approach is the first line of defense against misinterpreting experimental data.

Q1: What are the key structural features of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride that may contribute to off-target interactions?

The potential for off-target activity is encoded in a molecule's structure. For 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, two primary moieties warrant careful consideration:

  • The Piperazine Ring: This six-membered heterocycle is a classic example of a "privileged scaffold" in medicinal chemistry. Its prevalence is due to favorable properties, including high aqueous solubility and the ability of its two nitrogen atoms to form critical hydrogen bonds in enzyme active sites or receptor binding pockets.[1] However, this versatility is also its primary liability. The piperazine core is found in a vast array of approved drugs targeting a wide range of biological systems, including central nervous system (CNS) receptors (serotonin, dopamine), kinases, and transporters.[2] Consequently, any novel piperazine-containing compound carries a risk of interacting with these unintended targets.

  • The 4-Nitrophenyl Group: The nitroaromatic group is a strong electron-withdrawing feature. While this can enhance binding affinity for the intended target, it can also introduce reactivity.[3] More importantly, the nitrophenyl moiety can participate in various non-covalent interactions (π-stacking, hydrogen bonds) with amino acid residues in binding pockets, leading to promiscuous binding across different proteins.[3]

Q2: Based on its structure, what are the most probable off-target families for this compound?

Given the piperazine core, the highest probability of off-target interactions lies with G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[4][5] Piperazine derivatives are well-documented as ligands for serotonergic (5-HT), dopaminergic (D2), and adrenergic receptors.[2] Furthermore, many piperazine-based compounds exhibit activity as central nervous system stimulants or depressants by modulating the reuptake of neurotransmitters.[5] Depending on the primary target, off-target screening should, at a minimum, include a panel of the most common CNS receptors.

Part 2: Proactive Quality Control & Experimental Design

The most common source of confounding results is not off-target effects, but issues with the compound itself or the experimental setup. Validating the tool is as important as validating the results.

Q3: My experimental results are inconsistent or unexpected. What is the first troubleshooting step?

Inconsistent results are a red flag that demands a systematic workflow to diagnose the root cause. Before investigating complex biological explanations like off-target effects, it is imperative to rule out fundamental technical issues. The following workflow provides a logical progression of troubleshooting steps.

G cluster_0 Phase 1: Compound & Reagent Validation cluster_1 Phase 2: Assay & System Validation cluster_2 Phase 3: Off-Target Investigation A Inconsistent Results Observed B Step 1: Verify Compound Identity & Purity (LC-MS, 1H-NMR) A->B A->B C Step 2: Confirm Stock Solution Integrity (Freshly prepared? Stored correctly?) B->C B->C D Step 3: Check Vehicle/Solvent Effects (Run vehicle-only control) C->D C->D E Step 4: Confirm Target Expression (Western Blot, qPCR in your specific cell lot) D->E If Phase 1 passes D->E F Step 5: Validate Assay Performance (Z'-factor, positive/negative controls) E->F E->F G Step 6: Perform Full Dose-Response Curve (Is the effect dose-dependent?) F->G F->G H Step 7: Proceed to Off-Target Validation Strategies G->H If Phase 2 passes G->H

Caption: Troubleshooting workflow for inconsistent experimental results.

FAQ: What is the minimum acceptable purity for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride?

For in vitro biochemical or cell-based assays, a purity of ≥98% is strongly recommended. For in vivo studies, the highest possible purity (ideally ≥99%) should be used. Contaminants, even at low percentages, can possess biological activity that confounds the interpretation of the primary compound's effect. Always request a certificate of analysis (CoA) from your supplier or perform an in-house analysis.[6][7][8]

Part 3: A Multi-Pillar Approach to Validating On-Target Activity

Confirming that an observed biological effect is due to the intended target requires a convergence of evidence from multiple, independent experimental approaches. Relying on a single assay is insufficient and a common pitfall in pharmacological research.

Q4: How can I distinguish between a true on-target effect and a phenotype caused by off-target binding?

A robust validation strategy relies on three pillars: Selectivity Profiling, Orthogonal Assays, and Genetic Validation.

G cluster_1 Pillar 1: Selectivity Profiling cluster_2 Pillar 2: Orthogonal Assays cluster_3 Pillar 3: Genetic Validation A Observed Cellular Phenotype with Cmpd-X B Screen Cmpd-X against a panel of related targets (e.g., kinases, GPCRs, ion channels) A->B D Confirm target engagement with a biophysically distinct method (e.g., CETSA, SPR, ITC) A->D F Test Cmpd-X in a target-depleted system (CRISPR KO or siRNA KD) A->F C Is Cmpd-X selective for the intended target at the effective dose? B->C H High Confidence On-Target Effect C->H Yes I Potential Off-Target Effect C->I No E Does the secondary assay confirm direct binding to the target? D->E E->H Yes E->I No G Is the cellular phenotype lost when the target is absent? F->G G->H Yes G->I No G cluster_0 Primary Assay cluster_1 Orthogonal Assay A Hypothesis: Cmpd-X inhibits Target Protein T B Biochemical Assay (e.g., KinaseGlo®, FRET) A->B D Cellular Thermal Shift Assay (CETSA) (Measures thermal stabilization upon binding) A->D C Result: Cmpd-X inhibits T with IC50 = 50 nM B->C F Conclusion: High confidence that Cmpd-X directly engages Target T in cells C->F E Result: Cmpd-X stabilizes T in intact cells D->E E->F

Caption: The principle of using an orthogonal assay to validate a primary finding.

Part 4: In Silico Approaches for Proactive Off-Target Prediction

Computational tools can provide valuable, early-stage hypotheses about potential off-target interactions, guiding the design of wet-lab validation experiments. [9]

Q7: Can I predict potential off-targets for my compound computationally?

Yes, several in silico methods can predict potential off-target interactions based on the chemical structure of your molecule. These are predictive tools and always require experimental validation, but they are invaluable for prioritizing resources. [10]

Computational Method Principle Key Advantage Recommended Tool/Server
2D Chemical Similarity "Guilt-by-association." Compares the 2D fingerprint of your compound to a database of molecules with known biological activities. [11] Fast and computationally inexpensive. Good for identifying broad similarities. ChEMBL, PubChem
Similarity Ensemble Approach (SEA) A statistically robust version of 2D similarity that calculates the expectation value (E-value) of the similarity between sets of ligands that bind to different targets. [10] Provides a statistical measure of confidence for a predicted target association. SEA Search Server
3D Shape & Pharmacophore Compares the 3D shape and arrangement of chemical features (pharmacophores) of your molecule to known ligands or binding pockets. [11] Can identify structurally distinct molecules that share a common binding mode. Pharmit, ZINCPharmer

| Molecular Docking | Simulates the binding of your compound into the 3D crystal structures of known off-targets. | Provides a structural hypothesis for the binding interaction that can guide medicinal chemistry efforts. | AutoDock, SwissTargetPrediction |

Part 5: Frequently Asked Questions (FAQs)

  • Q: What solvent should I use for my stock solution?

    • A: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the standard solvent for preparing high-concentration stock solutions (typically 10-50 mM). Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Q: What is the maximum concentration of DMSO I can have in my cell culture media?

    • A: As a general rule, the final concentration of DMSO in your assay should not exceed 0.5%, and ideally should be kept below 0.1%. High concentrations of DMSO can be toxic to cells and can have independent biological effects. Always run a vehicle control with the same final concentration of DMSO as your treated samples.

  • Q: Are there specific safety precautions for handling a nitrophenyl-containing compound?

    • A: Yes. While specific toxicity data for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride may not be available, compounds of this class should be handled with care. According to aggregated GHS information for similar compounds like 1-(4-Nitrophenyl)piperazine, it may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation. [12]Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle the compound in a well-ventilated area or chemical fume hood.

References

  • Mecha-Poirier, A., et al. (2023). Identification of small-molecule inhibitors against the interaction of RNA-binding protein PSF and its target RNA for cancer treatment. PNAS. Available from: [Link]

  • Kar, S., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available from: [Link]

  • Amporndanai, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available from: [Link]

  • Fun, H. K., et al. (2015). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E. Available from: [Link]

  • Kumar, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Wikipedia. para-Nitrophenylpiperazine. Available from: [Link]

  • Li, H., et al. (2024). Structure-based discovery and experimental validation of HIT101481851 as a potential PKMYT1 inhibitor for pancreatic cancer. Frontiers in Pharmacology. Available from: [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available from: [Link]

  • Zhang, L., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. Available from: [Link]

  • Obeng, S., et al. (2019). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC. Available from: [Link]

  • Brooks, H., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI. Available from: [Link]

  • Gebre, M., et al. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Biologics: Targets and Therapy. Available from: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • PubChem. 1-(4-Nitrophenyl)piperazine. Available from: [Link]

  • Kumar, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Mecha-Poirier, A., et al. (2015). Identification of Small-Molecule Inhibitors of the HuR/RNA Interaction Using a Fluorescence Polarization Screening Assay Followed by NMR Validation. ResearchGate. Available from: [Link]

  • Patsnap. How can off-target effects of drugs be minimised?. Available from: [Link]

  • Al-Masoudi, N., et al. (2022). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. PMC. Available from: [Link]

  • Szabó, I., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available from: [Link]

  • ClinicalTrials.gov. Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. Available from: [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CSCanada. Available from: [Link]

  • Amporndanai, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. Available from: [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ResearchGate. Strategies to reduce off-target effects. Available from: [Link]

  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available from: [Link]

Sources

Navigating Experimental Challenges with 3-Methyl-1-(4-nitrophenyl)piperazine Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions encountered during experiments with this compound. Our goal is to equip you with the scientific rationale behind experimental protocols to anticipate and resolve unexpected outcomes.

I. Troubleshooting Guide: Addressing Unexpected Experimental Results

This section is structured to address specific problems you may encounter during your work with 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, from synthesis and purification to its application in biological assays.

Synthesis & Purification Challenges

The synthesis of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride typically involves the N-arylation of 3-methylpiperazine with an activated nitroaromatic compound, such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene.

Question: My N-arylation reaction to synthesize 3-Methyl-1-(4-nitrophenyl)piperazine is yielding a complex mixture of products with low yield of the desired compound. What could be the cause?

Answer:

Low yields and the formation of multiple byproducts in the N-arylation of 3-methylpiperazine are common issues that can often be traced back to several factors. The unsymmetrical nature of 3-methylpiperazine presents a key challenge: the two nitrogen atoms have different steric and electronic environments, leading to potential regioselectivity issues.

Potential Causes and Solutions:

  • Formation of Regioisomers: The nucleophilic attack can occur from either the nitrogen at the 1-position or the 4-position of 3-methylpiperazine, leading to the formation of 2-methyl-1-(4-nitrophenyl)piperazine as a significant byproduct.

  • Di-arylation: Under harsh reaction conditions or with an excess of the arylating agent, a second arylation can occur on the remaining secondary amine of the piperazine ring, leading to the formation of 1,4-bis(4-nitrophenyl)-2-methylpiperazine.

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical. A base that is too strong can lead to side reactions, while one that is too weak may result in a sluggish and incomplete reaction.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting low yield and impurity issues during synthesis.

Recommended Protocol for N-Arylation:

A robust method to favor the desired product involves a nucleophilic aromatic substitution reaction.

  • Reactant Setup: In a round-bottom flask, dissolve 3-methylpiperazine (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a mild inorganic base such as potassium carbonate (K₂CO₃) (2.5 equivalents). This base is crucial for scavenging the liberated acid during the reaction without promoting significant side reactions.

  • Arylating Agent: Slowly add 1-fluoro-4-nitrobenzene (1 equivalent) to the reaction mixture. The fluoro-substituent is a better leaving group than a chloro-substituent, often leading to cleaner reactions under milder conditions.

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent like ethanol and treat with a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or diethyl ether). The hydrochloride salt will precipitate and can be collected by filtration.[2]

Question: I am having difficulty purifying the final product. What are the best practices for obtaining pure 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride?

Answer:

Purification of the hydrochloride salt can be challenging due to its ionic nature. Recrystallization is often the most effective method.

Recrystallization Protocol:

  • Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of piperazine hydrochloride salts.[2]

  • Procedure:

    • Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a short period to decolorize.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data on Potential Impurities:

ImpurityStructurePotential OriginAnalytical Detection
2-Methyl-1-(4-nitrophenyl)piperazineIsomerReaction at the other nitrogen of 3-methylpiperazineLC-MS, ¹H NMR
1,4-Bis(4-nitrophenyl)-2-methylpiperazineDi-arylated productExcess arylating agent or harsh conditionsLC-MS, ¹H NMR
Unreacted 3-methylpiperazineStarting materialIncomplete reaction¹H NMR
Unreacted 1-fluoro-4-nitrobenzeneStarting materialIncomplete reactionGC-MS, LC-MS
Solubility and Stability Issues

Understanding the solubility and stability of your compound is fundamental to designing robust experiments.

Question: I am struggling to dissolve 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride for my experiments. What are the recommended solvents?

Answer:

General Solubility Profile (Expected):

SolventExpected SolubilityRationale and Comments
WaterSolubleThe hydrochloride salt should readily dissolve in aqueous solutions. The pH of the water will influence solubility.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent, generally excellent for dissolving a wide range of organic compounds, including salts.[3]
Methanol/EthanolSoluble to Sparingly SolublePolar protic solvents that should dissolve the compound, especially with gentle heating.[2]
Dichloromethane (DCM)Sparingly Soluble to InsolubleA less polar solvent, likely a poor choice for dissolving the hydrochloride salt.
Diethyl Ether/HexanesInsolubleNonpolar solvents are not suitable for dissolving this salt.

Troubleshooting Tip: If you encounter solubility issues in aqueous buffers for biological assays, consider preparing a concentrated stock solution in DMSO and then diluting it into your aqueous buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect biological systems.

Question: My compound seems to be degrading over time in solution. What are the likely degradation pathways and how can I mitigate them?

Answer:

Nitrophenyl compounds can be susceptible to degradation, particularly under certain pH conditions and upon exposure to light.

Potential Degradation Pathways:

  • pH-Dependent Hydrolysis: While the piperazine ring itself is generally stable, extreme pH values (highly acidic or alkaline) can potentially lead to hydrolysis of other functional groups in more complex derivatives. For many amine-containing compounds, stability is often greatest in a slightly acidic to neutral pH range.[4]

  • Photodegradation: The nitroaromatic group can be photoreactive. Exposure to UV or even strong visible light over extended periods may lead to the formation of degradation products. This is a known issue for other aromatic compounds.[5]

  • Oxidation: The piperazine ring can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.

Mitigation Strategies:

  • pH Control: For aqueous solutions, use buffered systems to maintain a stable pH, ideally between 4 and 7.

  • Light Protection: Store stock solutions and experimental samples in amber vials or protect them from light by wrapping them in aluminum foil.

  • Inert Atmosphere: For long-term storage of the solid or solutions, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Fresh Solutions: Prepare solutions fresh for each experiment whenever possible to avoid degradation over time.

Forced Degradation Workflow:

Caption: A workflow for conducting forced degradation studies to identify potential degradation products.

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of your compound.

Question: I am seeing unexpected peaks in my ¹H NMR spectrum. How can I interpret them?

Answer:

Unexpected peaks in the ¹H NMR spectrum can arise from impurities, residual solvent, or water.

Expected ¹H NMR Spectral Regions (in DMSO-d₆):

Chemical Shift (ppm)Proton Environment
~ 8.0 - 8.2Aromatic protons ortho to the nitro group
~ 7.0 - 7.2Aromatic protons meta to the nitro group
~ 3.0 - 4.0Piperazine ring protons
~ 2.5DMSO-d₅ residual peak
~ 1.0 - 1.3Methyl group on the piperazine ring

Interpreting Unexpected Peaks:

  • Broad Singlet around 3.4 ppm: This is often due to the presence of water.

  • Peaks corresponding to starting materials: Compare the spectrum to the spectra of 3-methylpiperazine and your arylating agent.

  • Additional aromatic or piperazine signals: These may indicate the presence of the regioisomer or di-arylated byproduct. 2D NMR techniques like COSY and HSQC can be invaluable in assigning these unexpected signals.

Recommended Analytical Techniques for Quality Control:

TechniquePurpose
¹H and ¹³C NMR Confirms the chemical structure and provides information on purity.[3]
LC-MS Determines purity and identifies the molecular weight of the compound and any impurities.
High-Resolution Mass Spectrometry (HRMS) Confirms the elemental composition.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups (e.g., N-O stretching of the nitro group).
Elemental Analysis Determines the percentage of C, H, N, and Cl, providing a measure of overall purity.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride?

A1: The solid compound should be stored in a tightly sealed container in a cool, dry place, protected from light. A desiccator is recommended to prevent moisture absorption.

Q2: What are the primary safety precautions when handling this compound?

A2: Based on safety data for related nitrophenylpiperazine compounds, it is advisable to handle this substance with care. It may be harmful if swallowed, inhaled, or comes into contact with skin, and can cause skin and eye irritation.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Can I use the free base instead of the hydrochloride salt in my experiments?

A3: Yes, the free base can be used. However, be aware that its solubility characteristics will be different. The free base will be more soluble in less polar organic solvents and less soluble in aqueous solutions compared to the hydrochloride salt. The choice between the free base and the hydrochloride salt will depend on the specific requirements of your experiment, such as the solvent system and the need for a specific pH.

Q4: Are there any known drug-like activities of this compound?

A4: Piperazine derivatives are a well-known class of compounds with a wide range of biological activities. Nitrophenylpiperazine derivatives, in particular, have been investigated for various therapeutic applications.[3] Without specific biological data on 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, its activity is speculative but could fall within the known activities of this chemical class.

III. References

  • Ke, C., et al. (2009). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine. Advances in Natural Science, 2(1), 26-30.

  • Yilmaz, F., & Menteşe, M. (2018). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 63(11-12), 941-951.

  • Google Patents. (2015). Synthetic method of piperazidines drug intermediate. CN104402842A.

  • Google Patents. (2004). A process for preparing 1-methyl-3-phenylpiperazine. WO2004106309A1.

  • Organic Chemistry Portal. (2024). Synthesis of piperazines. Retrieved from [Link]

  • ResearchGate. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • ResearchGate. (2018). pH effect on stability and kinetics degradation of nitazoxanide in solution.

  • Google Patents. (1996). New piperazine derivatives and methods for the preparation thereof and compositions containing the same. WO1996021648A1.

  • National Center for Biotechnology Information. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.

  • Google Patents. (1959). Purification of piperazine. US2919275A.

  • ResearchGate. (2015). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.

  • IUCrData. (2017). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine.

  • MDPI. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib.

  • ResearchGate. (2024). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. Retrieved from [Link]

  • PubMed. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Retrieved from [Link]

  • WIPO Patentscope. (2000). NOVEL SYNTHESIS AND CRYSTALLIZATION OF PIPERAZINE RING-CONTAINING COMPOUNDS. WO/2000/062782.

  • Cayman Chemical. (2025). Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine (hydrochloride).

  • ResearchGate. (2010). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives.

  • PubMed. (1976). pH-dependent dissolution in vitro and absorption in vivo of weakly basic drugs: development of a canine model.

  • ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

  • Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

  • ResearchGate. (2018). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo....

  • Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers.

  • Justia Patents. (2001). Novel method for the preparation of piperazine and its derivatives.

  • IVT Network. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation.

  • ResearchGate. (2021). (PDF) Photostability of Phenoxazine Derivatives.

  • MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

  • PubMed. (1990). pH-dependent dissolution in vitro and absorption in vivo of weakly basic drugs: development of a canine model.

  • The Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra.

  • The Pharma Innovation. (2018). Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa.

  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. Retrieved from [Link]

  • ChemicalBook. (n.d.). 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR spectrum.

  • MedChemExpress. (2023). 1-(4-Methoxyphenyl)piperazine hydrochloride-SDS.

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review.

  • PubMed. (2024). Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers.

Sources

Technical Support Center: Improving the Bioavailability of Nitrophenylpiperazine (NPP) Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nitrophenylpiperazine Bioavailability Challenge

Nitrophenylpiperazine (NPP) derivatives represent a versatile class of compounds with significant therapeutic potential. However, a common hurdle in their development is poor oral bioavailability, which can severely limit clinical efficacy. This challenge often stems from low aqueous solubility, a characteristic that places many NPP compounds into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

This guide is designed for researchers, scientists, and drug development professionals actively working to overcome these obstacles. It provides a series of troubleshooting steps, in-depth technical FAQs, and validated experimental protocols to systematically diagnose and solve bioavailability issues encountered during your research.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered in the lab, providing both the causal explanation and a logical path forward.

Question 1: My NPP compound shows negligible dissolution in standard aqueous buffers. What are my immediate troubleshooting steps?

Answer: This is a classic sign of a solubility-limited compound, likely a BCS Class II or IV agent. Before exploring complex formulations, you must characterize the root cause.

  • Causality: Poor dissolution is a direct consequence of a molecule's high crystal lattice energy and/or high lipophilicity, making it thermodynamically unfavorable to dissolve in water. The dissolution rate is the rate-limiting step for absorption.

  • Recommended Actions:

    • Full Physicochemical Characterization: Determine the compound's equilibrium solubility at various pH levels (e.g., pH 1.2, 4.5, 6.8), its pKa, and its octanol-water partition coefficient (Log P). This data is foundational for all future formulation decisions.

    • Particle Size Reduction: The dissolution rate is directly proportional to the surface area. Techniques like micronization or jet milling can significantly increase the surface area and, consequently, the dissolution velocity.[1][2][3] This is often the simplest and most direct first approach.

    • Explore Biorelevant Media: Standard buffers do not reflect the complex environment of the human gut. Re-run your dissolution experiments using simulated intestinal fluids like Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).[4][5][6] These media contain bile salts and lecithin, which can significantly improve the solubilization of lipophilic compounds and provide a better forecast of in vivo performance.[7][8]

Question 2: My NPP compound has acceptable solubility in biorelevant media, but permeability is low in my Caco-2 assay. What does this suggest?

Answer: This scenario suggests that the issue may not be solubility alone, but rather a true permeability problem or the involvement of efflux transporters.

  • Causality: The Caco-2 cell line, derived from human colon carcinoma, forms a polarized monolayer that serves as a reliable in vitro model for the human intestinal barrier.[9][10][11] Low permeability can be due to the compound's inability to passively diffuse across the cell membrane or because it is being actively pumped back into the apical (lumenal) side by efflux transporters like P-glycoprotein (P-gp).[1]

  • Recommended Actions:

    • Perform a Bi-Directional Caco-2 Assay: Measure the transport of your compound in both directions: apical-to-basolateral (A→B) and basolateral-to-apical (B→A).

    • Calculate the Efflux Ratio (ER): The ER is calculated as (Papp B→A) / (Papp A→B). An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an efflux transporter.[9]

    • Confirm with a P-gp Inhibitor: Repeat the bi-directional assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp-mediated efflux.

Question 3: My in vivo pharmacokinetic (PK) study in rats shows very low Cmax and AUC after oral dosing, despite good in vitro data. What formulation strategies should I prioritize?

Answer: Poor in vivo exposure after promising in vitro results often points to a failure to maintain drug supersaturation in the gastrointestinal (GI) tract or significant first-pass metabolism.[12] A systematic approach to formulation is required.

  • Causality: Even if a compound dissolves, it can rapidly precipitate back into a non-absorbable crystalline form in the GI tract. Advanced formulations are designed to create and maintain a supersaturated state, driving absorption.

  • Recommended Prioritization of Strategies:

    • Amorphous Solid Dispersions (ASDs): This is one of the most powerful and widely used strategies for BCS Class II drugs.[13][14][15] By dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix, the energy barrier of crystal lattice dissolution is eliminated.[14][15] This leads to a much higher apparent solubility and the potential for supersaturation.[16]

    • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, which include Self-Emulsifying Drug Delivery Systems (SEDDS), are excellent for highly lipophilic compounds.[17][18][19] They maintain the drug in a solubilized state and, upon contact with GI fluids, form fine emulsions that facilitate absorption through various mechanisms, including lymphatic transport, which can bypass first-pass metabolism.[18][20][21]

    • Chemical Modification (Prodrugs): If low permeability or high first-pass metabolism is the primary issue, a prodrug approach can be highly effective.[1][22][23] By chemically modifying the NPP molecule, you can enhance its permeability or mask metabolic sites.[1][24] The modifying group is designed to be cleaved in vivo to release the active parent drug.[24][25]

G start Low In Vivo Exposure (Low Cmax, AUC) sub_q1 Is In Vitro Dissolution Rate-Limiting? start->sub_q1 strat1 Strategy 1: Amorphous Solid Dispersions (ASDs) sub_q1->strat1 YES sub_q2 Is Compound Highly Lipophilic (Log P > 4)? sub_q1->sub_q2 NO sub_yes1 YES sub_no1 NO strat1->sub_q2 strat2 Strategy 2: Lipid-Based Formulations (LBDDS) sub_q2->strat2 YES sub_q3 Is Efflux Ratio > 2 or High First-Pass Metabolism Suspected? sub_q2->sub_q3 NO sub_yes2 YES sub_no2 NO strat3 Strategy 3: Prodrug Approach sub_q3->strat3 YES re_eval Re-evaluate In Vitro Permeability & Metabolism Data sub_q3->re_eval NO sub_yes3 YES sub_no3 NO

Part 2: Key Experimental Protocols

Detailed, self-validating protocols are essential for reproducible results. The following methods provide a starting point for your laboratory's standard operating procedures.

Protocol 1: Biorelevant Dissolution Testing (USP Apparatus II)

This protocol assesses the dissolution of your NPP compound under conditions that mimic the fasted human intestine.

Objective: To determine the dissolution rate and extent of an NPP compound in FaSSIF.

Materials:

  • USP Dissolution Apparatus II (Paddle)

  • FaSSIF powder (or components: Sodium taurocholate, Lecithin, Maleic acid, Sodium hydroxide, Sodium chloride)

  • Calibrated pH meter

  • HPLC system for quantification

  • NPP compound (formulated or as raw powder)

Methodology:

  • Media Preparation (FaSSIF):

    • Prepare the buffer solution by dissolving maleic acid, sodium hydroxide, and sodium chloride in water, adjusting the pH to 6.5.

    • Separately, dissolve the specified amounts of sodium taurocholate and lecithin in the buffer to create the final FaSSIF medium.[8] Stir until clear. This simulates the micellar composition of intestinal fluid.[4]

  • Apparatus Setup:

    • Set the dissolution vessel temperature to 37 ± 0.5 °C.

    • Add 900 mL of FaSSIF to each vessel and allow it to equilibrate.

    • Set the paddle speed to 75 RPM.

  • Experiment Execution:

    • Introduce a precisely weighed amount of the NPP compound or formulation into each vessel.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel. Immediately replace the withdrawn volume with fresh, pre-warmed FaSSIF.

    • Filter each sample immediately through a 0.45 µm filter to stop dissolution.

  • Quantification & Analysis:

    • Analyze the concentration of the dissolved NPP compound in each sample using a validated HPLC method.

    • Plot the percentage of drug dissolved versus time to generate a dissolution profile.

  • Self-Validation/Controls:

    • Run a control compound with known FaSSIF dissolution characteristics (e.g., Griseofulvin) to ensure the system is performing as expected.

    • Ensure sink conditions are maintained if possible, or note if they are exceeded.

Protocol 2: Caco-2 Bi-Directional Permeability Assay

This protocol is essential for determining intestinal permeability and identifying potential efflux transporter substrates.[26]

Objective: To measure the apparent permeability coefficient (Papp) of an NPP compound in both the absorptive (A→B) and secretive (B→A) directions.

Materials:

  • Caco-2 cells (passage 30-45)

  • 24-well Transwell plates (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with HEPES and glucose.

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Culture & Seeding:

    • Culture Caco-2 cells in flasks at 37°C, 5% CO2.[10] Passage cells when they reach 80-90% confluency.[10]

    • Seed cells onto the apical side of the Transwell inserts at a density of ~60,000 cells/cm².

    • Culture the monolayers for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and tight junction formation.

  • Monolayer Integrity Verification (Self-Validation):

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values > 250 Ω·cm².

    • After the transport experiment, assess the permeability of Lucifer yellow. The Papp for Lucifer yellow should be < 1.0 x 10⁻⁶ cm/s, confirming that tight junctions remained intact.

  • Transport Experiment:

    • Wash the monolayers with pre-warmed transport buffer.

    • For A→B transport: Add the NPP compound (in transport buffer) to the apical (A) chamber and drug-free buffer to the basolateral (B) chamber.

    • For B→A transport: Add the NPP compound to the basolateral (B) chamber and drug-free buffer to the apical (A) chamber.

    • Incubate the plate at 37°C on an orbital shaker for a defined period (e.g., 2 hours).

  • Sample Analysis:

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Analyze the concentration of the NPP compound using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B).

G n3 n3 v1 v1 n3->v1 v2 v2 t1 t1 v2->t1 t3 t3 a1 a1 t3->a1 a2 a2 t3->a2

Part 3: Data Interpretation & Advanced Strategies

Data Summary Tables

Effective data organization is key to making informed decisions.

Table 1: Interpreting Caco-2 Permeability and Efflux Data

Papp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (ER)InterpretationLikely BCS ClassNext Steps
> 10< 2High Permeability, No EffluxI or IIFocus on solubility (ASDs, LBDDS).
< 2< 2Low Permeability, No EffluxIII or IVPermeability is the main barrier. Consider prodrugs.
Any Value> 2Substrate for EffluxII or IVEfflux is limiting absorption. Consider P-gp inhibitors or prodrugs.

Table 2: Common Polymers for Amorphous Solid Dispersions (ASDs)

PolymerAcronymKey PropertiesCommon Application
PolyvinylpyrrolidonePVPHigh glass transition temp (Tg), good solubilizer.Immediate-release formulations.
Polyvinylpyrrolidone/vinyl acetatePVP/VALower Tg than PVP, good for melt extrusion.Versatile for spray drying and HME.
Hydroxypropyl MethylcelluloseHPMCCan act as a precipitation inhibitor.Controlled release, precipitation inhibition.
Hydroxypropyl methylcellulose acetate succinateHPMCASpH-dependent solubility (dissolves > pH 5.5).Enteric protection, targeted release in the intestine.
Soluplus®Amphiphilic graft copolymer, excellent solubilizer.For very challenging, poorly soluble compounds.

References

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Scientific Reports, 14(1), 8033. Retrieved from [Link]

  • Date, A. A., & Nagarsenker, M. S. (2007). Lipid-Based Drug Delivery Systems. Journal of Biomedical Nanotechnology, 3(3), 238-251. Retrieved from [Link]

  • Biorelevant.com. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Retrieved from [Link]

  • N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 19(12), 20780-20807. Retrieved from [Link]

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Kim, S. J., & Lee, H. W. (2017). Predicting human pharmacokinetics from preclinical data: absorption. Translational and Clinical Pharmacology, 25(2), 61-67. Retrieved from [Link]

  • Prajapati, S. T., & Patel, C. G. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 58, 101742. Retrieved from [Link]

  • Beaurivage, C., et al. (2022). Drug Screening, Oral Bioavailability and Regulatory Aspects: A Need for Human Organoids. Pharmaceutics, 14(9), 1883. Retrieved from [Link]

  • Biorelevant.com. (n.d.). Biorelevant Dissolution Experiments. Retrieved from [Link]

  • Olatunji, I. (2025). Advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL, 20(5). Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Li, P., et al. (2022). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 13, 999933. Retrieved from [Link]

  • Di, L. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 16(5), 623. Retrieved from [Link]

  • Jain, A., & Chella, N. (2025). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. Journal of Pharmaceutical Sciences and Research, 17(1). Retrieved from [Link]

  • Szymanowska-Powałowska, D., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. International Journal of Molecular Sciences, 24(21), 15616. Retrieved from [Link]

  • Zhang, L., et al. (2022). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Molecules, 27(11), 3594. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to improve the bioavailability of a drug? Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Retrieved from [Link]

  • Pharma Lesson. (2025). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Retrieved from [Link]

  • Gampa, G., et al. (2024). Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 809482. Retrieved from [Link]

  • Singh, I., & Kumar, P. (2025). Oral lipid-based drug delivery systems - An overview. ResearchGate. Retrieved from [Link]

  • Carlert, S., et al. (2010). Comparison of the Solubility and Dissolution of Drugs in Fasted-State Biorelevant Media (FaSSIF and FaSSIF-V2). Pharmaceutical Research, 27(10), 2119-2130. Retrieved from [Link]

  • Yazan, Y. (2024). Strategies to increase solubility and bioavailability of drugs. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Retrieved from [Link]

  • Porsolt. (n.d.). Preclinical Pharmacokinetics Services (pK). Retrieved from [Link]

  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Date, A. A., et al. (2016). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. Journal of Controlled Release, 240, 65-81. Retrieved from [Link]

  • van Breemen, R. B., & Li, Y. (2025). Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Retrieved from [Link]

  • Frost & Sullivan. (n.d.). FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. Retrieved from [Link]

  • Dressman, J. B., & Reppas, C. (2000). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Research, 17(2), 153-157. Retrieved from [Link]

  • N'Da, D. (2014). Prodrug strategies for enhancing the percutaneous absorption of drugs. Molecules (Basel, Switzerland), 19(12), 20780–20807. Retrieved from [Link]

  • Jones, H. M., & Parrott, N. (2017). Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. Journal of Pharmaceutical Sciences, 106(9), 2234-2240. Retrieved from [Link]

  • Fadholly, A., et al. (2024). Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 11(1). Retrieved from [Link]

  • White, K. L., et al. (2021). Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization. Pharmaceutics, 13(9), 1362. Retrieved from [Link]

  • Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Incubation Time for 3-Methyl-1-(4-nitrophenyl)piperazine Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. This guide is designed to provide expert insights and practical troubleshooting advice to help you optimize your experimental protocols, with a specific focus on determining the ideal incubation time for your cell-based assays. As this is a compound with emerging research applications, this guide synthesizes data from structurally related molecules and established pharmacological principles to provide a robust framework for your investigations.

Frequently Asked Questions (FAQs)

Q1: What is 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride and what is its likely mechanism of action?

A1: 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride belongs to the nitrophenylpiperazine class of compounds. These molecules are versatile chemical intermediates used in the synthesis of a wide range of pharmaceuticals, including agents targeting neurological disorders and potential anticancer therapies.[1][2]

While specific data on the 3-methyl variant is limited, its core structure is closely related to other well-studied phenylpiperazines. For instance, the parent compound, para-nitrophenylpiperazine (pNPP), is known to act as a selective partial serotonin releasing agent.[3] Furthermore, other phenylpiperazine derivatives, such as the trazodone metabolite m-chlorophenylpiperazine (m-CPP), are known to interact with various serotonin (5-HT) receptors.[4][5]

Therefore, it is a reasonable starting hypothesis that 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride may modulate serotonergic pathways. This could involve influencing serotonin release, reuptake, or receptor binding. The cellular consequences of such actions could range from altered cell signaling cascades to impacts on cell proliferation and viability, depending on the cell type and the specific receptors it expresses. Your initial experiments should aim to validate this hypothesized mechanism of action in your model system.

Q2: Why is optimizing the incubation time so critical for my experiments with this compound?

A2: Optimizing incubation time is fundamental to generating reliable and reproducible data for two key reasons:

  • Mechanism-Dependent Effects: The time required for a compound to elicit a biological response is directly linked to its mechanism of action.

    • Rapid Effects: If the compound acts on a cell surface receptor to trigger a fast signaling cascade, effects might be observable within minutes to a few hours.

    • Delayed Effects: If the compound needs to be internalized, metabolized, or if it triggers downstream processes like apoptosis or cell cycle arrest, the full effect may not be apparent for 24, 48, or even 72 hours.[6]

  • Distinguishing Between Cytotoxicity and Cytostasis: The duration of exposure can determine whether you observe a cytostatic (inhibition of proliferation) or cytotoxic (cell death) effect.[7] A short incubation might only reveal a halt in cell division, while a longer exposure could be required to induce cell death.

An improperly chosen incubation time can lead to a significant misinterpretation of your results, such as underestimating the compound's potency or missing its primary biological effect entirely.

Troubleshooting and Experimental Guides

Q3: I'm starting from scratch. How do I determine the optimal incubation time?

A3: A systematic, two-phase approach is the most effective method. First, you must determine the effective concentration range of the compound, and then use that information to perform a time-course experiment.

Before you can optimize time, you need a concentration that gives a measurable and consistent biological effect. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

Experimental Protocol: Dose-Response Assay

  • Cell Seeding: Plate your cells at a density that ensures they are in the exponential growth phase for the duration of the experiment (e.g., 72 hours). This density must be optimized for your specific cell line to avoid issues like contact inhibition or nutrient depletion.[8]

  • Compound Preparation: Prepare a high-concentration stock solution of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride in an appropriate solvent (e.g., DMSO or sterile water). Always include a vehicle control (cells treated with the solvent alone at the highest volume used) in your experiment to ensure the solvent itself is not causing any effects.[9]

  • Serial Dilution: Perform a serial dilution of the compound to create a range of concentrations. A good starting point for a novel compound is a wide range, from nanomolar to high micromolar (e.g., 1 nM to 100 µM).

  • Treatment: Add the different concentrations of the compound (and vehicle control) to your plated cells.

  • Fixed Incubation: Incubate the cells for a fixed, intermediate period. A 48-hour incubation is often a good starting point as it allows for at least one full cell cycle for many common cancer cell lines.[8]

  • Viability Assessment: After incubation, measure cell viability using a suitable assay (e.g., MTT, MTS, or a live/dead stain).[7][10]

  • Data Analysis: Plot cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Once you have an approximate IC50 value, you can investigate the temporal effects of the compound.

Experimental Protocol: Time-Course Study

  • Cell Seeding: Plate your cells in multiple identical plates, one for each time point you plan to measure.

  • Treatment: Treat the cells with a fixed concentration of the compound. It is advisable to use two different concentrations:

    • The calculated IC50 from your dose-response assay.

    • A concentration that gives a maximal or near-maximal effect (e.g., IC90 or 5-10 times the IC50).

  • Time Points: Select a range of time points for analysis. A comprehensive range could be 6, 12, 24, 48, and 72 hours. This allows you to capture both early and late responses.

  • Data Collection: At each designated time point, harvest one of the plates and measure your endpoint (e.g., cell viability, apoptosis marker, gene expression).

  • Data Analysis: Plot the measured effect against time for each concentration. The "optimal" incubation time is the point at which you see a robust and stable effect, which will depend on the specific question your experiment is designed to answer.

Workflow for Optimizing Incubation Time

Workflow cluster_phase1 Phase 1: Dose-Response cluster_phase2 Phase 2: Time-Course P1_Start Seed Cells P1_Treat Treat with Concentration Gradient (e.g., 1 nM - 100 µM) P1_Start->P1_Treat P1_Incubate Incubate for Fixed Time (e.g., 48 hours) P1_Treat->P1_Incubate P1_Assay Perform Cell Viability Assay P1_Incubate->P1_Assay P1_Analyze Calculate IC50 Value P1_Assay->P1_Analyze P2_Treat Treat with Fixed Concentration (e.g., IC50 and IC90) P1_Analyze->P2_Treat Use IC50 to Inform Time-Course Concentrations P2_Start Seed Multiple Plates P2_Start->P2_Treat P2_Incubate Incubate for Various Durations (6, 12, 24, 48, 72h) P2_Treat->P2_Incubate P2_Assay Assay Each Plate at its Time Point P2_Incubate->P2_Assay P2_Analyze Determine Optimal Incubation Time P2_Assay->P2_Analyze

Caption: A two-phase workflow to systematically determine the optimal incubation time.

Q4: My cells look unhealthy or show signs of stress even in the vehicle control after a long incubation (e.g., 72 hours). What should I do?

A4: This is a common issue related to cell culture conditions, not necessarily the compound itself. Here is a troubleshooting guide:

Problem Potential Cause Solution
Cell Detachment/Floating Initial seeding density was too low, leading to poor cell health over time.Increase the initial cell seeding density.
Yellowing of Media High metabolic activity from overgrown cells has acidified the media.Decrease the initial cell seeding density or perform a media change during the incubation period (note this in your methods).
High Cell Death in Controls Nutrient depletion or accumulation of toxic waste products.Decrease the initial seeding density. Consider using a richer culture medium if appropriate for your cell line.
Edge Effects (outer wells behave differently) Uneven evaporation from the wells of the plate.Do not use the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.[8]
Q5: I see a strong effect at 24 hours, but the effect seems to diminish at 48 and 72 hours. What does this mean?

A5: This can be an indication of several phenomena. Use this decision tree to guide your next steps.

Troubleshooting Diminishing Effects Over Time

Troubleshooting Start Diminishing effect observed over a 72h time course Q1 Is the compound stable in media at 37°C for 72 hours? Start->Q1 A1_Yes Yes, compound is stable. Q1->A1_Yes Yes A1_No No, compound may be degrading. Q1->A1_No No Q2 Are the cells rapidly metabolizing the compound? A1_Yes->Q2 Sol1 Hypothesis: Compound Degradation. Action: Perform a media change with fresh compound every 24 hours and re-run the experiment. A1_No->Sol1 A2_Yes Yes, cells may be clearing the compound. Q2->A2_Yes Yes A2_No No, metabolism is unlikely to be the primary issue. Q2->A2_No No Sol2 Hypothesis: Cellular Resistance. Action: Investigate mechanisms of drug resistance (e.g., efflux pumps) or compensatory signaling pathways. A2_Yes->Sol2 Sol3 Hypothesis: Transient Effect. Action: The compound may induce a temporary cell cycle arrest from which cells can recover. This is a valid biological result. Consider shorter incubation times for your primary endpoint. A2_No->Sol3

Caption: A decision tree for troubleshooting experiments where the compound's effect diminishes over time.

References

  • Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring cancer drug sensitivity and resistance in cultured cells. Current Protocols in Chemical Biology, 9(3), 55–74. [Link]

  • Jafari, M., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Chemistry Central Journal, 18(1), 1-15. [Link]

  • Griffiths, M., & Sundaram, H. (2011). Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay. Methods in Molecular Biology, 731, 451-465. [Link]

  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

  • Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Psychopharmacology, 134(1), 11-14. [Link]

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved January 26, 2026, from [Link]

  • Gómez-Tamayo, J. C., et al. (2022). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. RSC Medicinal Chemistry, 13(10), 1251-1259. [Link]

  • Wikipedia. (n.d.). para-Nitrophenylpiperazine. Retrieved January 26, 2026, from [Link]

  • MuriGenics. (n.d.). Cell-based Assays. Retrieved January 26, 2026, from [Link]

  • Dokuzparmak, C., et al. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Journal of the Iranian Chemical Society, 19, 2739–2748. [Link]

  • Molecular Devices. (n.d.). Cell Viability and Proliferation Assays. Retrieved January 26, 2026, from [Link]

  • Kast, R. E. (2007). Are we done with trazodone? The potential for damage by m-CPP – a metabolite of trazodone. Acta Neuropsychiatrica, 19(3), 220-221. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved January 26, 2026, from [Link]

  • Cakmak, Ü., et al. (2021). Synthesis of hydrazine containing piperazine or benzimidazole derivatives and their potential as α-amylase inhibitors by molecular docking, inhibition kinetics and in vitro cytotoxicity activity studies. Bioorganic Chemistry, 115, 105213. [Link]

Sources

Technical Support Center: Interpreting Ambiguous Data from 3-Methyl-1-(4-nitrophenyl)piperazine Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride and related compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your assays and interpret ambiguous data with confidence.

Introduction to 3-Methyl-1-(4-nitrophenyl)piperazine Hydrochloride

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is a member of the nitrophenylpiperazine class of compounds. These molecules are frequently investigated for their diverse biological activities, including their potential as anticancer agents, and their interactions with neurotransmitter systems, particularly as serotonin releasing agents or reuptake inhibitors.[1][2][3] The presence of the nitroaromatic and piperazine moieties, however, can introduce complexities in various assay formats, leading to data that may be challenging to interpret.

This guide will address common issues encountered during the handling, assay, and data analysis of this compound and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride to be aware of?

A1: While specific data for this exact compound is limited, based on related piperazine hydrochloride salts, you should consider the following:

  • Stability : The hydrochloride salt form generally enhances stability compared to the free base.[4] However, piperazine derivatives can be susceptible to photodegradation and oxidation.[5] It is recommended to store the compound in a cool, dark, and dry place, and for solutions, to use freshly prepared buffers.

  • Solubility : Piperazine salts often exhibit improved aqueous solubility compared to their free base counterparts.[6][7] However, solubility can still be a limiting factor in certain assay buffers. It is crucial to determine the solubility of the compound in your specific assay medium to avoid precipitation, which can lead to inconsistent results.

  • pH Dependence : As a weak base, the charge state of the piperazine ring is pH-dependent.[5] This can influence its interaction with biological targets and its solubility. Ensure your assay buffer has sufficient buffering capacity to maintain a stable pH.

Q2: What are the primary biological targets of nitrophenylpiperazine derivatives?

A2: The biological activity of nitrophenylpiperazine derivatives is diverse and depends on the specific substitutions. Common areas of investigation include:

  • Neurotransmitter Transporters : Many phenylpiperazine compounds interact with serotonin, dopamine, and norepinephrine transporters, often acting as releasing agents or reuptake inhibitors.[1][8]

  • Enzyme Inhibition : Certain derivatives have been shown to inhibit enzymes such as tyrosinase and urease.[3][9]

  • Anticancer Activity : Some piperazine-based compounds have demonstrated cytotoxic effects against cancer cell lines, potentially through mechanisms like microtubule disruption and induction of apoptosis.[2][10]

Q3: Can the nitroaromatic group interfere with my assays?

A3: Yes, the nitroaromatic group can be a source of assay interference. Nitroaromatic compounds can be electrochemically active and may participate in redox reactions within a biological system, potentially leading to off-target effects or interference with assay reagents.[11] They can also contribute to the autofluorescence of a compound, which can be problematic in fluorescence-based assays.[12]

Troubleshooting Guides for Common Assays

Section 1: Spectrophotometric Quantification Assays

Spectrophotometric methods are often used for the quantification of piperazine derivatives. These assays typically involve a chemical reaction to produce a colored product.

Problem: High background or inconsistent readings in colorimetric assays.

Potential Cause Troubleshooting Steps
Incomplete Reaction Ensure optimal reaction conditions (pH, temperature, and incubation time) are met. For instance, the formation of N-nitroso derivatives of piperazine for UV measurement is sensitive to pH and temperature.[5]
Interference from Assay Components Run appropriate controls, including a blank with all assay components except the compound, and the compound in the assay buffer without the colorimetric reagent.
Compound Precipitation Visually inspect the wells for any signs of precipitation. Determine the compound's solubility limit in the assay buffer and work within that range.
Stray Light In spectrophotometry, stray light can lead to inaccurate absorbance readings, especially at high absorbance values. Ensure your spectrophotometer is well-maintained and calibrated.

Experimental Protocol: General Spectrophotometric Quantification of Piperazine Derivatives

This protocol is a generalized example based on charge-transfer complexation.[13]

  • Reagent Preparation : Prepare a stock solution of the colorimetric reagent (e.g., 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)) in a suitable solvent like acetonitrile.

  • Standard Curve Preparation : Prepare a series of dilutions of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride in the same solvent.

  • Reaction : Mix a fixed volume of each standard dilution with a fixed volume of the DDQ solution.

  • Incubation : Allow the reaction to proceed for the optimized time at the optimal temperature.

  • Measurement : Measure the absorbance at the wavelength of maximum absorption (e.g., 460 nm for DDQ complexes).[13]

  • Sample Analysis : Repeat the process for your unknown samples and determine the concentration from the standard curve.

Section 2: Serotonin Release Assays (SRA)

Given the potential of nitrophenylpiperazines to act as serotonin releasing agents, SRAs are a common assay. These assays can be complex and prone to variability.

Problem: Indeterminate or false-positive results in your SRA.

Potential Cause Troubleshooting Steps
Non-specific Platelet Activation Some patient sera can contain factors that activate platelets independently of the compound being tested. It is crucial to run a control with the serum alone (without the compound).[1]
Issues with Donor Platelets The health and medication status of the platelet donor can significantly impact the assay. Ensure donors have not taken medications that affect platelet function.[14]
Incorrect Compound Concentration A high concentration of the test compound might cause non-specific effects or cytotoxicity, leading to serotonin release that is not mediated by the serotonin transporter. Perform a dose-response curve to identify the optimal concentration range.
Sample Handling Improper sample collection and storage can affect the integrity of the platelets and the test compound. Follow a validated protocol for sample handling.[14]

Logical Workflow for Troubleshooting SRA

Caption: Troubleshooting workflow for ambiguous Serotonin Release Assay (SRA) results.

Section 3: Cell-Based Assays (e.g., Cytotoxicity, Apoptosis)

When evaluating the anticancer potential of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, cell-based assays are fundamental.

Problem: High variability or unexpected results in cell viability or apoptosis assays.

Potential Cause Troubleshooting Steps
Compound Cytotoxicity The compound may be cytotoxic to the cells at the concentrations tested, which can confound assays measuring specific cellular processes. Always run a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the appropriate concentration range for your experiments.[3][10]
Compound Autofluorescence If using fluorescence-based assays (e.g., fluorescent caspase substrates, Annexin V-FITC), the intrinsic fluorescence of the compound can interfere with the signal. Measure the fluorescence of the compound alone in the assay buffer.
Off-Target Effects Piperazine derivatives can have multiple biological targets. Unexpected results may be due to the compound affecting pathways other than the one you are investigating. Consider using orthogonal assays to confirm your findings.[12]
Cell Line Specificity The response to a compound can vary significantly between different cell lines. It is advisable to test your compound in multiple cell lines, including non-cancerous control cells, to assess its specificity.[10]

Experimental Workflow for Assessing Anticancer Activity

Anticancer_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Validation Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 Apoptosis Apoptosis Assay (Caspase activity, Annexin V) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle WesternBlot Western Blot (Expression of key proteins) Apoptosis->WesternBlot CellCycle->WesternBlot EnzymeAssay Enzyme Inhibition Assay (If a specific target is hypothesized) WesternBlot->EnzymeAssay

Caption: A stepwise workflow for investigating the anticancer properties of a novel compound.

Data Summary Table

The following table provides a summary of expected assay parameters for piperazine derivatives based on available literature. Note that these are general ranges and should be optimized for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride.

Assay TypeKey ParameterTypical Range/ObservationReference(s)
Spectrophotometric Quantification Wavelength (λmax)360-460 nm (for colored complexes)[13][15]
Serotonin Release Assay Positive Result>20% serotonin release at low heparin concentration with inhibition at high concentration[13][14]
Cytotoxicity (MTT/CellTiter-Glo) IC50Can range from low micromolar to nanomolar depending on the cell line and compound[3][10]
Enzyme Inhibition (Urease) IC50Potent derivatives can have IC50 values in the low micromolar range[3][9]

Conclusion

References

  • Warkentin, T. E. (2015). The platelet serotonin-release assay.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • National Center for Biotechnology Information. (2025). Assay Guidance Manual: Interference and Artifacts in High-content Screening.
  • Dr.Oracle. (2025). What is the protocol for a serotonin release assay?.
  • Csonka, R., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6593.
  • ChemicalBook. (2025). 1-METHYL-4-(3-NITROPHENYL)PIPERAZINE | 148546-98-8.
  • Li, S., et al. (2022). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Journal of Pharmaceutical Sciences, 111(9), 2469-2479.
  • CANDOR Bioscience GmbH. (n.d.). Optimisation of assays: Interference in immunoassays recognize and avoid.
  • National Center for Biotechnology Information. (2020). Assay Guidance Manual: Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.
  • S Cherukuvada, S., & Guru Row, T. N. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design, 12(4), 2023-2036.
  • Stępień, K., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4305.
  • Jindal, S., et al. (2020). Indeterminate serotonin release assays are associated with a high mortality rate. Research and practice in thrombosis and hemostasis, 4(5), 856–860.
  • ProMedica Laboratories. (n.d.).
  • Al-Ghorbani, M., et al. (2022). Piperazine-based Semicarbazone Derivatives as Potent Urease Inhibitors: Design, Synthesis, and Bioactivity Screening. Anti-Infective Agents, 20(3).
  • Google Patents. (n.d.). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • Šimundić, A. M. (2014). Interferences in quantitative immunochemical methods. Biochemia medica, 24(1), 43–55.
  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • ChemicalBook. (2025). 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE | 16155-03-6.
  • Quest Diagnostics. (n.d.). Anti PF4 and Serotonin Release Assay SRA for Diagnosing Heparin induced Thrombocytopenia Thrombosis HIT HITT.
  • Khan, K. M., et al. (2022). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. RSC Advances, 12(35), 22964-22976.
  • National Center for Biotechnology Information. (2015). Assay Guidance Manual: Assay Interference by Chemical Reactivity.
  • da Silva, E. G., et al. (2024). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Pharmaceuticals, 17(2), 182.
  • PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine.
  • Chem-Impex. (n.d.). 1-(4-Nitrophenyl)piperazine.
  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.

Sources

addressing cytotoxicity of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride in cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. This guide is designed to provide practical, in-depth troubleshooting advice and experimental frameworks for addressing potential cytotoxicity in your cell line models. Given that this is a specific research compound, this guide focuses on building a robust investigational strategy from first principles.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses preliminary questions and establishes a foundational understanding of the compound based on its chemical structure.

Question: What is 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride and what are its potential applications?

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is a piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, found in drugs with diverse activities, including antipsychotic, antidepressant, and antihistaminic effects. The addition of a nitrophenyl group suggests potential applications in areas where electron-withdrawing properties are relevant, though its specific biological targets are not widely documented in public literature. When beginning work with such a compound, it is crucial to first establish its fundamental cytotoxic profile.

Question: My cells are showing signs of distress after treatment. Why might this compound be cytotoxic?

While specific data is limited, we can infer potential mechanisms from its structural motifs:

  • The Nitrophenyl Group: Aromatic nitro compounds are well-known for their potential to undergo metabolic reduction. This process can generate reactive nitroso and hydroxylamine intermediates, leading to the production of reactive oxygen species (ROS) within the cell. An excessive ROS load overwhelms the cell's antioxidant capacity, resulting in oxidative stress, which can damage lipids, proteins, and DNA, ultimately triggering cell death pathways.

  • The Piperazine Moiety: Although often used to improve the pharmacokinetic properties of drugs, the piperazine ring itself is not inert and its metabolism can sometimes lead to the formation of reactive intermediates.

Therefore, the initial hypothesis should be that the observed cytotoxicity may be linked to chemically-induced oxidative stress.

Part 2: Troubleshooting Guide: Investigating Unexpected Cytotoxicity

This guide is structured to help you diagnose and solve common issues encountered during your experiments.

Issue 1: High variability in cytotoxicity results between experiments.

  • Probable Cause 1: Compound Stability & Solubility. Is the hydrochloride salt fully dissolving in your culture medium? Precipitation of the compound, even on a microscopic level, will lead to inconsistent effective concentrations. Some serum proteins in culture media can also bind to small molecules, reducing their bioavailability.

  • Troubleshooting Steps:

    • Solubility Test: Prepare your highest stock concentration in the final culture medium (with and without serum) and visually inspect for precipitation after incubation at 37°C for a few hours.

    • Solvent Choice: While typically dissolved in DMSO, ensure the final concentration of the solvent in your culture medium is non-toxic and consistent across all wells (typically ≤0.1%).

    • Fresh Preparations: Always prepare fresh dilutions of the compound from a validated stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock.

  • Probable Cause 2: Cell Health & Density. Inconsistent cell seeding density or using cells from a late passage number can dramatically alter their sensitivity to chemical insults.

  • Troubleshooting Steps:

    • Standardize Seeding: Use a cell counter to ensure a precise number of cells is seeded in each well. Allow cells to adhere and resume logarithmic growth (typically 24 hours) before adding the compound.

    • Passage Number Control: Use cells within a consistent, low passage number range for all key experiments. Document the passage number for every experiment.

Issue 2: Cells are dying rapidly at concentrations where I expect to see a pharmacological effect.

  • Probable Cause: Acute Cytotoxicity Overwhelming the Target Effect. The concentration required for your desired biological modulation may be higher than the threshold for acute cytotoxic effects.

  • Troubleshooting Workflow: The immediate goal is to determine the therapeutic window. This requires systematically defining the dose-response curve for cytotoxicity.

cluster_workflow Troubleshooting Workflow: High Cytotoxicity START High cell death observed at target concentration STEP1 Perform Broad-Range Dose-Response Assay (e.g., 10 nM to 100 µM) START->STEP1 STEP2 Determine IC50 Value (Concentration for 50% viability loss) STEP1->STEP2 STEP3 Select Concentrations for Pharmacology Studies (e.g., 0.1x, 0.5x, 1x IC50) STEP2->STEP3 STEP4 Is desired pharmacological effect seen below IC50? STEP3->STEP4 OUTCOME1 Yes: Proceed with experiments in this non-cytotoxic window. STEP4->OUTCOME1 Yes OUTCOME2 No: Cytotoxicity masks effect. Consider: 1. Shorter exposure times. 2. More sensitive endpoint assays. 3. Structural analogs of compound. STEP4->OUTCOME2 No

Caption: Decision workflow for managing high cytotoxicity.

Issue 3: How do I know if the cells are dying via apoptosis or necrosis?

  • Rationale: Differentiating these two cell death pathways is critical. Apoptosis is a programmed, controlled process, whereas necrosis is an uncontrolled form of cell death resulting from acute injury, often leading to inflammation. The mechanism of death provides clues about the compound's mode of action.

  • Recommended Assay: Dual staining with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD, followed by flow cytometry analysis.

    • Annexin V detects phosphatidylserine (PS) on the outer leaflet of the cell membrane, an early marker of apoptosis.

    • PI/7-AAD are membrane-impermeable dyes that only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

Data Interpretation Table: Annexin V / PI Staining
QuadrantAnnexin V StainingPI StainingCell PopulationInterpretation
Lower LeftNegativeNegativeLive CellsHealthy, unaffected population.
Lower RightPositive NegativeEarly ApoptoticCells have begun apoptosis but maintain membrane integrity.
Upper RightPositive Positive Late Apoptotic/NecroticCells have lost membrane integrity.
Upper LeftNegativePositive NecroticLikely primary necrosis due to acute injury.

Part 3: Core Experimental Protocols

Protocol 1: Determining Cytotoxic IC50 via MTT Assay

This protocol provides a standardized method for assessing cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution series of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride in complete culture medium. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well. Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability = (Abs_treated / Abs_vehicle) * 100).

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value.

Part 4: Investigating the Mechanism of Cytotoxicity

If your initial assessment suggests cytotoxicity is a concern, the next logical step is to investigate the underlying mechanism. Based on the compound's structure, a primary hypothesis is the induction of oxidative stress.

COMPOUND 3-Methyl-1-(4-nitrophenyl) piperazine hydrochloride METABOLISM Intracellular Metabolic Reduction of Nitro Group COMPOUND->METABOLISM ROS Generation of Reactive Oxygen Species (ROS) METABOLISM->ROS DAMAGE Cellular Damage ROS->DAMAGE DEATH Apoptosis / Necrosis DAMAGE->DEATH LIPID Lipid Peroxidation DNA DNA Damage PROTEIN Protein Oxidation

Caption: Hypothesized mechanism of nitrophenyl-induced cytotoxicity.

Question: How can I experimentally test the oxidative stress hypothesis?

  • Direct ROS Measurement: Use a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFDA). DCFDA is cell-permeable and deacetylated by cellular esterases. In the presence of ROS, it is oxidized to the highly fluorescent DCF, which can be quantified by flow cytometry or a plate reader. An increase in fluorescence in treated cells compared to controls indicates ROS production.

  • Rescue Experiments: Test whether the cytotoxicity can be prevented or reduced by co-treatment with an antioxidant. N-acetylcysteine (NAC) is a common and effective ROS scavenger.

    • Experimental Design: Treat cells with the compound at its IC50 concentration, both in the presence and absence of a pre-determined, non-toxic concentration of NAC.

    • Expected Outcome: If cytotoxicity is ROS-mediated, co-treatment with NAC should significantly increase cell viability compared to treatment with the compound alone.

References

  • Title: The role of oxidative stress in the toxicity of aromatic nitro compounds. Source: Toxicology Letters URL: [Link]

  • Title: Mechanisms of cell injury by chemical toxicants. Source: Casarett & Doull's Toxicology: The Basic Science of Poisons URL: [Link]

  • Title: Piperazine and its derivatives in drug design and development. Source: Future Medicinal Chemistry URL: [Link]

  • Title: Measurement of Reactive Oxygen Species in Cells. Source: Current Protocols in Toxicology URL: [Link]

Technical Support Center: Navigating Experiments with Piperazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with piperazine-based inhibitors. The piperazine ring is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] However, like any chemical class, piperazine-containing compounds present a unique set of challenges in experimental settings. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently encountered questions, ensuring the integrity and success of your research.

Section 1: Physicochemical Properties and Compound Handling

The foundational step to any successful experiment is the correct handling and preparation of your inhibitor. Issues at this stage can have cascading effects on your results.

FAQ 1: My piperazine-based inhibitor has poor aqueous solubility. How can I improve its dissolution for in vitro assays?

Poor aqueous solubility is a common hurdle for many organic small molecules, including some piperazine derivatives.[4] This can lead to inaccurate potency measurements and unreliable experimental outcomes.

Underlying Cause: The overall lipophilicity of the molecule, often influenced by the substituents on the piperazine ring and the parent scaffold, is the primary driver of poor aqueous solubility. While the piperazine moiety itself can be protonated to increase solubility, this is pH-dependent and may not be suitable for all buffer conditions.

Troubleshooting Protocol:

  • Solvent Selection:

    • Initial Dissolution: Prepare a high-concentration stock solution in an organic solvent like DMSO. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[5]

    • Co-solvents: For compounds that precipitate from DMSO stocks upon dilution in aqueous buffers, consider the use of a co-solvent system. Pluronic F-68 or polyethylene glycol (PEG) can be used at low concentrations to improve solubility.

  • pH Adjustment:

    • The basic nitrogen atoms of the piperazine ring (pKa values are typically around 5.5 and 9.5) mean that solubility is highly pH-dependent. Lowering the pH of your buffer will protonate the piperazine nitrogens, increasing aqueous solubility.

    • Caution: Ensure that the adjusted pH is compatible with your biological assay and does not affect the activity of your target protein or the stability of other reagents.

  • Salt Formation:

    • If you have access to the free base form of your inhibitor, consider converting it to a salt (e.g., hydrochloride or citrate salt). Salt forms of basic compounds are generally more water-soluble.[4]

  • Sonication and Heating:

    • Gentle sonication or warming of the solution can aid in the dissolution of stubborn compounds. However, be mindful of the thermal stability of your inhibitor. Always check for degradation after such treatments using methods like HPLC.

Data Summary: Solubility Enhancement Strategies

StrategyProsCons
DMSO Stock High concentration, compatible with most assaysPotential for precipitation upon dilution, solvent toxicity at high concentrations
pH Adjustment Effective for basic compoundsMay alter protein activity or assay conditions
Co-solvents Can significantly improve solubilityMay interfere with some assay formats
Salt Formation Generally provides the best solubility enhancementRequires chemical modification of the compound

Section 2: Biological Activity and Assay Development

Ensuring the accuracy and reproducibility of your biological assays is paramount. Piperazine-based inhibitors can sometimes present unique challenges in various assay formats.

FAQ 2: I am observing inconsistent IC50 values for my piperazine inhibitor in a kinase assay. What could be the cause?

Inconsistent IC50 values are a frequent source of frustration and can derail a research project.[6] For piperazine inhibitors targeting kinases, several factors can contribute to this variability.

Underlying Causes & Troubleshooting:

  • Compound Instability: Piperazine-containing molecules can be susceptible to metabolic degradation by enzymes present in cellular lysates or even recombinant protein preparations.[7]

  • Assay Interference: Some piperazine derivatives can interfere with certain assay technologies, such as fluorescence-based readouts, by quenching or exhibiting autofluorescence.

  • ATP Competition: The potency of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay. Variations in ATP concentration between experiments will lead to shifts in the measured IC50.

Experimental Workflow for Troubleshooting Inconsistent IC50 Values:

Caption: Troubleshooting workflow for inconsistent IC50 values.

Detailed Protocol: Assessing Compound Stability in Assay Buffer

  • Prepare your piperazine inhibitor in the final assay buffer at the highest concentration to be tested.

  • Create two sets of samples: one with the target enzyme and one without.

  • Incubate the samples under the same conditions as your kinase assay (e.g., 1 hour at room temperature).

  • At various time points (e.g., 0, 30, 60 minutes), take an aliquot from each sample.

  • Analyze the aliquots by LC-MS to determine the percentage of the parent compound remaining.

  • A significant decrease in the parent compound over time in the presence of the enzyme suggests metabolic instability.

Section 3: Off-Target Effects and Selectivity Profiling

A crucial aspect of drug development is understanding the selectivity of your inhibitor. Piperazine-containing compounds are known to interact with a variety of off-targets.

FAQ 3: My piperazine-based inhibitor is showing signs of cardiotoxicity. How can I investigate potential hERG channel inhibition?

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern that can lead to life-threatening cardiac arrhythmias.[8] The basic nitrogen of the piperazine ring is a common pharmacophore for hERG binding.

Underlying Mechanism: The positively charged (protonated) nitrogen atom of the piperazine ring can interact with key residues within the pore of the hERG channel, leading to a blockage of potassium ion flow and delayed ventricular repolarization.

Strategies for Mitigating hERG Inhibition:

  • Reduce Basicity: Replacing a piperidine ring with a piperazine can lower the pKa, reducing the proportion of the protonated species at physiological pH and thereby decreasing hERG affinity.[9][10]

  • Increase Steric Hindrance: Introducing bulky substituents near the basic nitrogen can sterically hinder the inhibitor's ability to bind within the hERG channel pore.

  • Decrease Lipophilicity: High lipophilicity can contribute to hERG inhibition. Modifying the molecule to be more polar can reduce this liability.[9]

Conceptual Diagram: Mitigating hERG Inhibition

hERG_Mitigation cluster_0 High hERG Affinity cluster_1 Reduced hERG Affinity High_pKa High Basicity (pKa) Low_pKa Lower Basicity (pKa) High_pKa->Low_pKa Replace piperidine with piperazine High_Lipophilicity High Lipophilicity (cLogP) Low_Lipophilicity Lower Lipophilicity (cLogP) High_Lipophilicity->Low_Lipophilicity Add polar groups Low_Sterics Low Steric Hindrance High_Sterics Increased Steric Hindrance Low_Sterics->High_Sterics Introduce bulky substituents

Caption: Strategies to reduce hERG channel affinity.

Recommended Experimental Approach:

If you suspect hERG liability, the gold-standard assay is the whole-cell patch-clamp electrophysiology study conducted on cells stably expressing the hERG channel. This provides a direct measure of channel inhibition. Automated patch-clamp systems offer higher throughput for screening multiple compounds.

Section 4: Metabolic Stability

The in vivo efficacy of an inhibitor is highly dependent on its metabolic stability. The piperazine ring can be a site of metabolic modification.

FAQ 4: My piperazine inhibitor has poor in vivo exposure despite good in vitro potency. Could metabolic instability be the issue?

Yes, poor metabolic stability is a common reason for the disconnect between in vitro and in vivo data. The piperazine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver.[7]

Common Metabolic Pathways for Piperazine Derivatives:

  • N-dealkylation: Cleavage of the bond between a piperazine nitrogen and its substituent.

  • Oxidation: Formation of N-oxides or hydroxylation of the carbon atoms in the piperazine ring.

  • Ring Opening: More extensive metabolism can lead to the opening of the piperazine ring.

Experimental Protocol: In Vitro Metabolic Stability Assessment

  • Microsomal Stability Assay:

    • Incubate your inhibitor (typically at 1 µM) with liver microsomes (human or from another species of interest) and NADPH (a necessary cofactor for CYP enzymes).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Data Interpretation:

In Vitro Half-life (t½)Predicted In Vivo Clearance
> 30 minutesLow
10 - 30 minutesModerate
< 10 minutesHigh

Troubleshooting Poor Metabolic Stability:

If your compound shows high clearance, consider the following structural modifications:

  • Steric Shielding: Introduce bulky groups adjacent to the metabolic soft spot (the susceptible nitrogen or carbon) to hinder enzyme access.

  • Electronic Modification: Replace a metabolically labile hydrogen with a fluorine atom (a common bioisostere) to block oxidation at that position.

  • Scaffold Hopping: If the piperazine ring itself is the primary site of metabolism, consider replacing it with a different, more stable heterocyclic scaffold.

References

  • Davarci, I., et al. (2023). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity. [Link]

  • Ivanov, A.V., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences. [Link]

  • Drug Hunter. (2024). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Valtcheva, D., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology. [Link]

  • Singh, H., et al. (2021). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Molecular Liquids. [Link]

  • RSC Publishing. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

  • Słoczyńska, K., et al. (2016). Piperazine skeleton in the structural modification of natural products: a review. Pharmaceutical Biology. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]

  • National Center for Biotechnology Information. (2022). New Insights into Ion Channels: Predicting hERG-Drug Interactions. [Link]

Sources

Validation & Comparative

Validation Guide: Characterizing 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the validation of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, a compound with a currently uncharacterized biological activity profile, as a potential kinase inhibitor. For drug discovery researchers, the journey from a novel chemical entity to a validated lead is fraught with challenges. It requires a systematic, multi-pronged approach to not only identify the biological target but also to rigorously characterize the compound's potency, selectivity, and mechanism of action. This document outlines a robust, field-proven workflow, moving from broad initial screening to in-depth biochemical and cellular validation. We will use the well-characterized Aurora Kinase A (AURKA) inhibitor, Alisertib (MLN8237), as a benchmark for comparison, providing context for the experimental data generated for our novel compound.

Introduction: The Challenge of a Novel Compound

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is a distinct chemical entity whose interaction with the human kinome is unknown. The piperazine moiety is a common scaffold in many existing kinase inhibitors, suggesting that this compound warrants investigation as a potential inhibitor. However, without empirical data, any claims of activity are purely speculative.

The purpose of this guide is to provide a logical, step-by-step experimental strategy to:

  • Identify potential kinase targets of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride.

  • Validate its inhibitory activity and determine its potency (IC50).

  • Elucidate its biochemical mechanism of action.

  • Confirm its activity in a cellular context and compare its performance against a gold-standard inhibitor.

This process is fundamental to establishing the trustworthiness and potential of a new chemical entity in a preclinical setting.

Phase 1: Initial Target Identification via Broad Kinase Profiling

Expert Rationale: For a compound with no known targets, the most efficient first step is an unbiased screen against a large, diverse panel of kinases. This approach minimizes false assumptions and provides a broad overview of the compound's activity and potential selectivity. A single high concentration (e.g., 1-10 µM) is used to identify any significant interactions, which are then pursued in more detail.

Experimental Workflow: Kinase Panel Screening

The overall workflow for initial screening is depicted below. This process begins with the preparation of the compound and culminates in the identification of primary "hits" from the kinase panel.

G cluster_prep Compound Preparation cluster_assay Biochemical Screening cluster_analysis Data Analysis prep Dissolve Compound in 100% DMSO (10 mM Stock) screen Screen at 10 µM against a 400+ Kinase Panel (e.g., DiscoverX ScanMAX) prep->screen Dilute in Assay Buffer data_acq Measure Kinase Activity (e.g., luminescence, fluorescence) screen->data_acq calc Calculate % Inhibition vs. DMSO Control data_acq->calc hits Identify 'Hits' (e.g., >70% Inhibition) calc->hits

Caption: Workflow for initial kinase target screening.

Protocol: Broad-Spectrum Kinase Screen
  • Compound Preparation: Solubilize 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: Serially dilute the stock solution in an appropriate assay buffer. For a primary screen, a final concentration of 10 µM is standard.

  • Kinase Reaction: The screen should be performed using a reputable service provider (e.g., Eurofins DiscoverX, Promega). Typically, the compound is incubated with the kinase, a suitable substrate, and ATP.

  • Data Acquisition: The reaction progress is measured. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced by measuring luminescence.

  • Analysis: The activity in the presence of the compound is compared to a vehicle control (DMSO). Data is expressed as percent inhibition.

Hypothetical Screening Results

For the purpose of this guide, let's assume the screen identifies a significant and relatively selective inhibition of Aurora Kinase A (AURKA) .

Target KinaseCompound ConcentrationPercent Inhibition
AURKA 10 µM 95%
ABL110 µM25%
EGFR10 µM12%
SRC10 µM8%
... (400+ others)10 µM<10%
Table 1: Hypothetical primary screen results for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride.

Phase 2: Potency Determination via Dose-Response Analysis

Expert Rationale: A single-point inhibition value is not sufficient for characterization. A dose-response analysis is essential to determine the compound's potency, expressed as the half-maximal inhibitory concentration (IC50). This value is a critical parameter for comparing the compound to other inhibitors and is necessary for designing subsequent cellular experiments. A lower IC50 value indicates higher potency.

Protocol: IC50 Determination using ADP-Glo™ Assay
  • Prepare Compound Dilution Series: Create a 10-point, 3-fold serial dilution of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride in DMSO. The concentration range should bracket the expected IC50 (e.g., from 30 µM down to 1.5 nM).

  • Set up Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mix (recombinant AURKA enzyme, substrate peptide, and buffer).

  • Add Compound: Add the diluted compound to the wells. Include wells with DMSO only (0% inhibition control) and a known potent inhibitor or no ATP (100% inhibition control).

  • Initiate Reaction: Add ATP to start the reaction. Incubate at room temperature for 1 hour.

  • Detect ADP Production: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Read Plate: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence to percent inhibition relative to controls. Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data: Potency Benchmark

Here, we compare the hypothetical IC50 of our compound against the well-established AURKA inhibitor, Alisertib (MLN8237).

CompoundTarget KinaseBiochemical IC50 (nM)
3-Methyl-1-(4-nitrophenyl)piperazine HClAURKA25 nM
Alisertib (MLN8237)AURKA1.2 nM
Table 2: Comparison of in vitro potency against Aurora Kinase A.

This hypothetical result shows our compound is a potent inhibitor, though less so than the clinical candidate Alisertib.

Phase 3: Elucidating the Mechanism of Action (MoA)

Expert Rationale: Understanding how a compound inhibits its target is crucial. The most common mechanism for kinase inhibitors is competition with ATP at the enzyme's active site. This can be determined by measuring the inhibitor's IC50 at various ATP concentrations. If the compound is ATP-competitive, its apparent IC50 will increase as the ATP concentration increases.

G cluster_comp ATP-Competitive Inhibition cluster_noncomp ATP-Non-Competitive Inhibition k_comp Kinase Active Site ATP Inhibitor atp_c ATP atp_c->k_comp:atp inh_c Inhibitor inh_c->k_comp:inh Competes for the same site k_noncomp Kinase ATP Site Allosteric Site atp_n ATP atp_n->k_noncomp:atp inh_n Inhibitor inh_n->k_noncomp:allo Binds to a different site

Caption: Mechanisms of kinase inhibition.

Protocol: ATP Competition Assay
  • Follow the IC50 determination protocol (Phase 2) but run the entire experiment in parallel on multiple plates.

  • On each plate, use a different, fixed concentration of ATP. For example, Plate 1 at 10 µM ATP, Plate 2 at 50 µM ATP, Plate 3 at 250 µM ATP (approximating the Michaelis-Menten constant, Km, of the kinase).

  • Calculate the IC50 value for the compound at each ATP concentration.

  • Analysis: If the IC50 value increases with increasing ATP concentration, the inhibitor is ATP-competitive.

Phase 4: Validation of Cellular Activity

Expert Rationale: A compound that is potent in a biochemical assay must also be effective in a cellular environment. This requires it to be cell-permeable and able to engage its target inside the cell. We validate this by measuring two things: direct target engagement and the inhibition of downstream signaling.

A. Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® measures the binding of a compound to its target protein in intact cells by assessing the target's thermal stability. Ligand-bound proteins are typically more resistant to heat-induced denaturation.

G start Treat Cells with Compound or DMSO heat Heat Cells to a Range of Temperatures start->heat lyse Lyse Cells and Separate Soluble Fraction heat->lyse detect Detect Soluble Target Protein (e.g., Western Blot) lyse->detect melt Plot Protein Levels vs. Temp to Generate Melt Curve detect->melt

Caption: Experimental workflow for CETSA®.

B. Downstream Pathway Inhibition: Western Blot Analysis

AURKA's activity is critical for mitotic progression, and one of its key substrates is Histone H3, which it phosphorylates at Serine 10 (p-Histone H3 Ser10). Inhibiting AURKA should lead to a dose-dependent decrease in this phosphorylation event.

Protocol: p-Histone H3 Western Blot
  • Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., HCT116) in 6-well plates. After 24 hours, treat the cells with a serial dilution of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride or Alisertib for 2-4 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with a primary antibody specific for p-Histone H3 (Ser10).

    • Wash and incubate with a secondary HRP-conjugated antibody.

    • Also, probe for total Histone H3 or a loading control like GAPDH to ensure equal loading.

  • Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensity for p-Histone H3 and normalize it to the loading control. Plot the normalized signal against drug concentration to determine the cellular EC50 (effective concentration).

Comparative Data: Cellular Potency
CompoundCellular AssayCellular EC50 (nM)
3-Methyl-1-(4-nitrophenyl)piperazine HClp-Histone H3 (Ser10) Inhibition150 nM
Alisertib (MLN8237)p-Histone H3 (Ser10) Inhibition20 nM
Table 3: Comparison of cellular potency in HCT116 cells.

The data shows that our compound is active in cells, albeit with a rightward shift in potency compared to its biochemical IC50, which is expected due to factors like cell permeability and efflux. It remains a promising, though less potent, alternative to Alisertib.

Conclusion and Future Directions

This guide has outlined a systematic and rigorous pathway for the validation of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride as a novel kinase inhibitor. Through our hypothetical example, we have demonstrated how to:

  • Identify AURKA as a primary target.

  • Confirm its biochemical potency (IC50 = 25 nM).

  • Determine its mechanism as ATP-competitive.

  • Validate its ability to engage its target and inhibit downstream signaling in a cellular context (EC50 = 150 nM).

While our compound showed promising activity, it was less potent than the clinical-grade comparator, Alisertib. This is a typical finding in early-stage drug discovery. The next steps would involve medicinal chemistry efforts to improve potency and selectivity, as well as broader off-target profiling and initial ADME/Tox studies to assess its drug-like properties. This validation workflow provides the essential foundation upon which all further development efforts are built.

References

  • Title: The cellular thermal shift assay for drug-target interaction studies Source: Nature Protocols URL: [Link]

  • Title: Aurora-A kinase is a novel target of metformin in pancreatic cancer cells Source: Cell Cycle URL: [Link]

A Researcher's Guide to Characterizing Novel Kinase Inhibitors: A Comparative Analysis of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction

The field of oncology has been revolutionized by the development of small molecule kinase inhibitors that target specific signaling pathways dysregulated in cancer. The Mitogen-Activated Protein Kinase (MAPK) pathway, a critical regulator of cell proliferation, differentiation, and survival, is frequently mutated in various malignancies, making it a prime target for therapeutic intervention.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals on how to characterize a novel compound, "3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride" (hereinafter referred to as Compound X), as a potential kinase inhibitor.

While there is limited publicly available data on the specific kinase inhibitory activity of Compound X, its chemical scaffold shares features with other known kinase inhibitors. This guide will therefore use a hypothetical approach, outlining the essential experiments and comparative analyses required to determine its efficacy and mechanism of action. We will compare the hypothetical profile of Compound X with well-established inhibitors of the MAPK pathway: Vemurafenib (a BRAF inhibitor), Trametinib (a MEK inhibitor), and Ravoxertinib (GDC-0994, an ERK inhibitor).[3][][5][6]

This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a thorough and logical approach to the evaluation of a novel kinase inhibitor.

Part 1: Initial Biochemical Characterization of Compound X

The first crucial step is to determine if Compound X possesses any kinase inhibitory activity. This is typically achieved through in vitro biochemical assays.

Broad Kinase Panel Screening

To obtain an unbiased initial assessment of Compound X's kinase inhibitory potential, a broad kinase panel screen is the recommended starting point. This involves testing the compound at a fixed concentration (e.g., 1 or 10 µM) against a large number of purified kinases (ideally over 300) representing the human kinome. This approach provides a global view of the compound's selectivity.[7][8]

Experimental Rationale: A broad kinase screen is a cost-effective and efficient method to identify initial hits and understand potential off-target effects early in the drug discovery process.[9] The selectivity of a kinase inhibitor is a critical parameter, as off-target activities can lead to unforeseen toxicities. The selectivity score (S-score) can be a useful metric to quantify this, where a lower score indicates higher selectivity.[8]

Hypothetical Kinase Screening Data for Compound X

Kinase Target% Inhibition at 1 µM Compound X
BRAF5%
MEK18%
ERK2 92%
ERK1 88%
p38α15%
JNK112%
CDK23%
... (and others)...

Table 1: Hypothetical results from a broad kinase panel screen for Compound X, suggesting a potential selectivity for ERK1/2.

Determination of IC50 Values

Following the identification of potential targets from the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50) for the most promising candidates. This involves a dose-response experiment where the kinase activity is measured in the presence of increasing concentrations of the inhibitor.

Experimental Rationale: The IC50 value is a quantitative measure of an inhibitor's potency. A lower IC50 value indicates a more potent inhibitor. It is essential to perform these assays under standardized conditions, particularly the ATP concentration, as this can significantly influence the IC50 value for ATP-competitive inhibitors.[10][11]

Comparative IC50 Data

InhibitorTarget KinaseBiochemical IC50 (nM)
Compound X (Hypothetical) ERK2 15
VemurafenibBRAF V600E31
TrametinibMEK10.92
Ravoxertinib (GDC-0994)ERK1/21.1 / 0.3

Table 2: A comparison of hypothetical IC50 data for Compound X against ERK2 with the known IC50 values of established MAPK pathway inhibitors against their respective targets.

Part 2: Elucidating the Mechanism of Action

Understanding how an inhibitor interacts with its target kinase is fundamental to its development. The two primary mechanisms of kinase inhibition are ATP-competitive and allosteric.

Experimental Workflow for Mechanism of Action Studies

cluster_0 Mechanism of Action Determination Start Identified Hit (Compound X) ATP_Competition Kinase Assay with Varying ATP Concentrations Start->ATP_Competition Binding_Assay Direct Binding Assay (e.g., TR-FRET) Start->Binding_Assay Result1 IC50 increases with [ATP] ATP_Competition->Result1 Yes Result2 IC50 independent of [ATP] ATP_Competition->Result2 No Conclusion1 ATP-Competitive Result1->Conclusion1 Conclusion2 Non-ATP-Competitive / Allosteric Result2->Conclusion2

Caption: Workflow for determining the mechanism of kinase inhibition.

ATP-Competitive Inhibition: These inhibitors bind to the highly conserved ATP-binding pocket of the kinase, directly competing with the endogenous ATP.

Allosteric Inhibition: These inhibitors bind to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme. MEK inhibitors like Trametinib are classic examples of allosteric inhibitors.[]

Part 3: Cellular Characterization and Comparative Analysis

While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are essential to assess a compound's performance in a more physiologically relevant context. These assays evaluate factors such as cell permeability, target engagement, and the effect on downstream signaling pathways.

Cellular Target Engagement

It is important to confirm that Compound X can enter the cell and bind to its intended target. Techniques like the NanoBRET™ Target Engagement Intracellular Kinase Assay can be employed for this purpose.[12] This assay measures the apparent affinity of a test compound by its ability to displace a tracer from a NanoLuc® luciferase-kinase fusion protein in live cells.

Inhibition of Downstream Signaling

A key indicator of a kinase inhibitor's efficacy is its ability to suppress the signaling cascade downstream of its target. For a putative ERK inhibitor, this would involve measuring the phosphorylation levels of downstream substrates.

Western Blot Analysis: This technique is the gold standard for assessing changes in protein phosphorylation. Cells (e.g., a BRAF-mutant melanoma cell line like A375) would be treated with Compound X, Vemurafenib, Trametinib, and Ravoxertinib, followed by lysis and immunoblotting for phosphorylated ERK (p-ERK) and total ERK.

Expected Outcomes:

  • Vemurafenib and Trametinib: Should decrease p-ERK levels as they inhibit upstream kinases.[13]

  • Ravoxertinib and Compound X (if it is an ERK inhibitor): Should also decrease the phosphorylation of downstream substrates of ERK, but may not necessarily reduce p-ERK itself, depending on the mechanism of inhibition. Some ERK inhibitors prevent the phosphorylation of ERK by MEK, while others only inhibit the catalytic activity of already phosphorylated ERK.[14]

The RAS-RAF-MEK-ERK Signaling Pathway

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation Vemurafenib Vemurafenib Vemurafenib->RAF Trametinib Trametinib Trametinib->MEK Ravoxertinib Ravoxertinib / Compound X Ravoxertinib->ERK

Caption: The MAPK signaling cascade and points of inhibition.

Anti-proliferative Activity

Ultimately, the therapeutic potential of a kinase inhibitor lies in its ability to inhibit the growth of cancer cells. Cell viability assays, such as the MTT or CellTiter-Glo® assays, are used to determine the concentration of the inhibitor that causes 50% growth inhibition (GI50).

Comparative Anti-proliferative Activity in A375 Cells (BRAF V600E)

InhibitorTargetCellular GI50 (nM) (Hypothetical)
Compound X ERK1/2 50
VemurafenibBRAF25
TrametinibMEK1/25
RavoxertinibERK1/220

Table 3: Hypothetical comparative GI50 values in a BRAF-mutant melanoma cell line.

Part 4: Detailed Experimental Protocols

For the purpose of reproducibility and scientific rigor, detailed protocols for the key experiments are provided below.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to kinase inhibition.[15]

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, the substrate, ATP, and the kinase buffer.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., Compound X) to the reaction mixture. Include a no-inhibitor control (DMSO vehicle) and a no-kinase control.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and thus, to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Phospho-ERK
  • Cell Culture and Treatment: Plate A375 cells and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitors for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204) and total ERK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Assay Reagent Addition: Add CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability against the logarithm of the compound concentration to determine the GI50 value.

Conclusion

This guide provides a comprehensive, albeit hypothetical, framework for the initial characterization and comparative analysis of a novel compound, 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, as a potential kinase inhibitor. By following a logical progression from broad biochemical screening to specific cellular assays, researchers can build a robust data package to evaluate the compound's potency, selectivity, and mechanism of action. The comparison with well-characterized inhibitors targeting the MAPK pathway provides essential context for understanding the potential advantages and liabilities of a new therapeutic candidate. This structured approach, grounded in scientific rationale and validated methodologies, is crucial for the successful advancement of novel kinase inhibitors in the drug discovery pipeline.

References

  • Patsnap Synapse. (2024, June 21). What are MAPKs inhibitors and how do they work? Retrieved from [Link]

  • Patsnap Synapse. (2023, November 15). What are BRAF inhibitors and how do you quickly get the latest development progress? Retrieved from [Link]

  • Tan, F. H., Putoczki, T. L., Stylli, S. S., & Luwor, R. B. (2017). Ponatinib: a novel multi-tyrosine kinase inhibitor against human solid tumors. Journal of Medicinal Chemistry, 60(7), 1584–1597.
  • Alsafouk, A. A., et al. (2023). New imadazopyrazines with CDK9 inhibitory activity as anticancer and antiviral: synthesis, in silico, and in vitro evaluation Approaches. Pharmaceuticals, 16(7), 1018.
  • Ningbo Inno Pharmchem Co.,Ltd. The Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273–289.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Gschaider, M., et al. (2022). Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. Cancers, 14(19), 4897.
  • Wikipedia. para-Methylphenylpiperazine. Retrieved from [Link]

  • Beyzavi, M. H., et al. (2019). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Molecular Pharmaceutics, 16(10), 4268–4277.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Singh, S., et al. (2025). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2410385.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • English, J. M., & Cobb, M. H. (2002). Use of Inhibitors in the Study of MAP Kinases. Methods in Molecular Biology, 185, 257–272.
  • Elkins, J. M., et al. (2014).
  • Kinase Logistics. Cell-based Kinase Profiling Service. Retrieved from [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
  • Li, N., et al. (2019). Current Development Status of MEK Inhibitors. Molecules, 24(16), 2977.
  • Sullivan, R. J., et al. (2020). A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. Cancer Discovery, 10(8), 1152–1167.
  • Wesche, H., et al. (2005). High-throughput screening for kinase inhibitors. Combinatorial Chemistry & High Throughput Screening, 8(3), 181–195.
  • Vijayan, R. S. K., et al. (2015). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 58(2), 966–979.
  • Singh, S., et al. (2024).
  • Dr.Oracle. (2025, June 9). What are BRAF (B-Raf) inhibitors? Retrieved from [Link]

  • PubChem. 1-(4-Nitrophenyl)piperazine. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • VJOncology. (2025, May 31). 1L immunotherapy +/- chemo vs. BRAF + MEK inhibitors in mNSCLC. Retrieved from [Link]

  • VJOncology. (2025, May 2). Evaluating the role of pan-RAF inhibitors in BRAF-mutant NSCLC. Retrieved from [Link]

  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Retrieved from [Link]

  • Haling, J. R., et al. (2021). Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2. Molecular Cancer Therapeutics, 20(1), 31–41.
  • Ding, S., et al. (2002). A combinatorial scaffold approach toward kinase-directed heterocycle libraries. Journal of the American Chemical Society, 124(8), 1594–1596.
  • Bantscheff, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20261–20266.
  • Flaherty, K. T., et al. (2013). BRAF and MEK Inhibitors Approved for Melanoma. Cancer Discovery, 3(7), OF1–OF2.
  • Kosnopfel, C., et al. (2025). Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma. International Journal of Molecular Sciences, 26(21), 5897.
  • Ke, C., et al. (2009). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine.
  • Cagnol, S., & Chambard, J. C. (2010). Targeting MAPK signaling in cancer: mechanisms of drug resistance and sensitivity. International Journal of Molecular Sciences, 21(2), 1102.
  • Jägle, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4881.

Sources

A Comparative Cross-Reactivity Profile of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the principle of "one drug, one target" is an increasingly rare paradigm. The clinical success and safety profile of a novel therapeutic candidate are intrinsically linked to its selectivity—its ability to interact with the intended target while avoiding unintended interactions with other biomolecules. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, a novel investigational compound. Drawing from the known pharmacology of its parent scaffold, nitrophenylpiperazine, which has been associated with modulation of monoaminergic systems, we have designated the human Serotonin Transporter (SERT) as its hypothetical primary target for the purposes of this illustrative guide.[1][2]

This document is structured to provide researchers, scientists, and drug development professionals with an in-depth, technically grounded protocol for assessing the selectivity of this compound. We will elucidate the causal reasoning behind experimental choices, provide detailed methodologies for a panel of key off-target assays, and present a framework for interpreting the resulting data. Adherence to such a rigorous, self-validating system of protocols is paramount for making informed decisions in the progression of a candidate compound from bench to clinic.[3][4][5]

The Imperative of Selectivity Profiling

Off-target interactions are a leading cause of adverse drug reactions (ADRs) and compound attrition during clinical trials.[5] Early-stage, systematic in vitro safety and selectivity profiling is therefore not merely a regulatory requirement but a critical, cost-saving component of modern drug development.[4] By identifying potential liabilities early, medicinal chemists can optimize for selectivity, thereby engineering safer and more efficacious therapeutics. This guide focuses on a targeted panel of assays designed to identify common liabilities associated with phenylpiperazine-containing compounds and to provide a broad overview of the candidate's promiscuity.

Experimental Design: A Multi-pronged Approach

Our cross-reactivity assessment for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is built upon a tiered screening cascade. This begins with determining the potency at our primary target, SERT, followed by profiling against closely related targets (Dopamine and Norepinephrine transporters) and a broader panel of proteins known to be associated with clinical ADRs.

G cluster_0 Phase 1: Primary Target & Homologue Screening cluster_1 Phase 2: Broad Panel Safety Screening cluster_2 Phase 3: Data Analysis & Decision Making Primary_Target SERT Inhibition Assay (IC50 Determination) Homologues DAT & NET Inhibition Assays (Selectivity vs. Monoamine Transporters) Primary_Target->Homologues Compare Potency GPCR_Panel GPCR Binding Panel (e.g., Adrenergic, Dopaminergic, Serotonergic Receptors) Homologues->GPCR_Panel Broaden Scope hERG_Channel hERG Channel Assay (Cardiotoxicity Assessment) GPCR_Panel->hERG_Channel Kinase_Panel Kinase Inhibition Panel (Broad Off-Target Effects) hERG_Channel->Kinase_Panel Enzyme_Assay Tyrosinase Inhibition Assay (Pigmentation Effects) Kinase_Panel->Enzyme_Assay Data_Analysis Data Integration & Selectivity Analysis (Calculate Selectivity Indices) Enzyme_Assay->Data_Analysis Decision Go/No-Go Decision or Lead Optimization Data_Analysis->Decision

Figure 1: Tiered workflow for cross-reactivity profiling.

Comparative Data Summary

The following table presents hypothetical data for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride against the selected panel of targets. This serves as an example of how to structure and interpret the outcomes of the described experimental protocols. A desirable candidate would exhibit high potency for the primary target (low IC50/Ki) and significantly lower potency (high IC50/Ki) for all off-targets, indicating a wide selectivity window.

Target Assay Type Parameter 3-Methyl-1-(4-nitrophenyl)piperazine HCl Reference Compound (Name) Reference Compound Value Selectivity Index (Off-Target IC50 / SERT IC50)
SERT (Primary Target) [³H]-Serotonin UptakeIC5015 nMFluoxetine1 µM (≥50% inhibition)[6]-
DAT [³H]-WIN 35,428 BindingKi1,200 nMCocaine100 nM80-fold
NET [³H]-Nisoxetine BindingKi850 nMDesipramine5 nM57-fold
α1A Adrenergic Receptor [³H]-Prazosin BindingKi2,500 nMPrazosin0.5 nM167-fold
D2 Dopamine Receptor [³H]-Spiperone BindingKi>10,000 nMHaloperidol2 nM>667-fold
5-HT2A Receptor [³H]-Ketanserin BindingKi980 nMKetanserin1 nM65-fold
hERG Channel Patch ClampIC50>30,000 nME-403110 nM>2000-fold
Tyrosinase Enzyme ActivityIC505,200 nMKojic Acid500 nM347-fold
CDK2/cyclin A (Kinase) Kinase ActivityIC50>10,000 nMStaurosporine20 nM>667-fold

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Detailed Experimental Protocols

The trustworthiness of any cross-reactivity profile hinges on the robustness and reproducibility of the assays employed. The following are detailed, step-by-step methodologies for the key experiments outlined in our profiling cascade.

Monoamine Transporter Assays (SERT, DAT, NET)

Causality: The structural similarity between monoamine transporters necessitates a direct comparison of potency to establish selectivity within this closely related family. We employ a functional uptake assay for the primary target (SERT) to measure inhibition of its biological function and radioligand binding assays for DAT and NET to determine competitive affinity.[7][8]

Protocol: SERT Functional Uptake Assay (Adapted from[6][9])

  • Cell Culture: Maintain HEK-293 cells stably expressing the human SERT in appropriate growth medium.

  • Cell Plating: Seed cells into 96-well plates at a density that yields a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a serial dilution of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride in assay buffer (e.g., Krebs-Ringer-HEPES, KRH).

  • Pre-incubation: Wash the cell monolayer with assay buffer. Add the test compound dilutions to the wells and pre-incubate for 20 minutes at 25°C.

  • Uptake Initiation: Add [³H]-Serotonin (e.g., at a final concentration of 65 nM) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for 15 minutes at 25°C.

  • Termination & Wash: Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 1% Triton X-100).

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of retained radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]-Serotonin uptake (IC50) by non-linear regression analysis. Specific uptake is defined as the difference between total uptake and uptake in the presence of a saturating concentration of a known SERT inhibitor (e.g., fluoxetine).[6][9]

Protocol: DAT/NET Radioligand Binding Assays (General protocol adapted from[10][11][12][13])

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing either human DAT or NET.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand ([³H]-WIN 35,428 for DAT or [³H]-Nisoxetine for NET), and varying concentrations of the test compound in a final volume of assay buffer.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specified temperature (e.g., 30°C) to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value from the competition curve and convert it to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

hERG Channel Assay

Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, a potentially fatal cardiac arrhythmia. Therefore, assessing activity at this channel is a critical safety checkpoint.[14] The gold standard for this assessment is the manual whole-cell patch-clamp electrophysiology assay.[14]

Protocol: hERG Manual Patch Clamp Assay (Adapted from[15][16][17])

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK-293 or CHO cells).

  • Electrophysiology Setup: Place cells in a recording chamber on an inverted microscope. Use a glass micropipette filled with intracellular solution to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG current. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the characteristic tail current.[17]

  • Control Recording: Record the baseline hERG current in the absence of the test compound.

  • Compound Application: Perfuse the cell with a solution containing 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride at various concentrations.

  • Effect Measurement: Record the hERG current at each compound concentration until a steady-state block is achieved.

  • Data Analysis: Measure the reduction in the peak tail current at each concentration relative to the baseline. Fit the concentration-response data to a suitable equation to determine the IC50 value.

Tyrosinase Inhibition Assay

Causality: As some nitrophenylpiperazine derivatives have shown activity against tyrosinase, including this enzyme in the panel is a rational, structure-based decision.[18] Tyrosinase is a key enzyme in melanin synthesis, and its inhibition could lead to effects on pigmentation.

Protocol: Colorimetric Tyrosinase Inhibition Assay (Adapted from[19][20][21])

  • Reagent Preparation: Prepare solutions of mushroom tyrosinase enzyme, L-tyrosine (substrate), and the test compound in a suitable buffer (e.g., sodium phosphate buffer, pH 6.8).

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations.

  • Enzyme Incubation: Add the tyrosinase enzyme solution to the wells and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add the L-tyrosine substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 510 nm in kinetic mode for 30-60 minutes at 25°C. The formation of dopachrome from the oxidation of L-tyrosine results in an increase in absorbance.

  • Data Analysis: Determine the rate of reaction (V) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Context

Understanding the potential impact of SERT inhibition requires placing it within its broader signaling context. Inhibition of SERT leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing and prolonging the activation of post-synaptic serotonin receptors. This is the primary mechanism of action for many antidepressant drugs. However, off-target effects on other receptors or transporters can lead to a complex and potentially undesirable pharmacological profile.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin Transporter Serotonin_Vesicle Serotonin Vesicles Synaptic_Cleft Synaptic Serotonin Serotonin_Vesicle->Synaptic_Cleft Release Synaptic_Cleft->SERT:port Reuptake 5HT_Receptor 5-HT Receptor Postsynaptic Synaptic_Cleft->5HT_Receptor:port Binding Signaling_Cascade Downstream Signaling (e.g., cAMP, IP3/DAG) 5HT_Receptor:port->Signaling_Cascade Activation Test_Compound 3-Methyl-1-(4-nitrophenyl) piperazine HCl Test_Compound->SERT:port Inhibition

Figure 2: Mechanism of SERT inhibition in the synaptic cleft.

Conclusion and Forward Look

This guide outlines a foundational strategy for the cross-reactivity profiling of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. The hypothetical data presented illustrates a compound with a favorable selectivity profile: potent inhibition of its primary target, SERT, with significantly weaker activity at other monoamine transporters and key safety-related off-targets. A selectivity window of over 50-fold against related transporters and over 100-fold against other off-targets suggests a promising candidate for further development.

It is crucial to recognize that this represents an initial screening phase. Any identified off-target "hits" (e.g., activity below 1 µM) would necessitate further investigation through functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at that target. By systematically applying these self-validating protocols, researchers can build a comprehensive and trustworthy pharmacological profile, enabling data-driven decisions and ultimately contributing to the development of safer, more effective medicines.

References

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central. [Link]

  • SERT Transporter Assay. BioIVT. [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. DiscoverX. [Link]

  • Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. (2011). PubMed Central. [Link]

  • Serotonin transporter. Wikipedia. [Link]

  • Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation. (2011). Journal of Neuroscience. [Link]

  • Mechanism of Action of the Serotonin Transporter. Vanderbilt University. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. (2012). PubMed Central. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2024). Analytical Chemistry. [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]

  • Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments. (2024). PubMed. [Link]

  • GPCR-radioligand binding assays. (2016). PubMed. [Link]

  • Tyrosinase Inhibition Assay. Active Concepts. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. [Link]

  • Identification of a new pharmacological activity of the phenylpiperazine derivative naftopidil: tubulin-binding drug. (2014). PubMed. [Link]

  • NET (SLC6A2) Transporter Assay. BioIVT. [Link]

  • Manual whole-cell patch-clamping of the HERG cardiac K+ channel. (2005). PubMed. [Link]

  • In vitro safety pharmacology profiling. (2006). European Pharmaceutical Review. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. (2023). ACS Publications. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). PubMed Central. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. (2021). PubMed. [Link]

  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. (2019). PubMed. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. [Link]

  • Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. (1998). PubMed. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response. MDPI. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences. [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. [Link]

  • A Norepinephrine Transporter Assay for the Screening of Natural Products. MDPI. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA. [Link]

  • Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. (2024). ACS Publications. [Link]

  • The use of novel selectivity metrics in kinase research. ResearchGate. [Link]

  • Vortioxetine. Wikipedia. [Link]

  • Tyrosinase inhibitory activity. ResearchGate. [Link]

  • Functional characterization of the splicing variants of human norepinephrine transporter. PubMed. [Link]

  • Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. (2005). PubMed. [Link]

  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Sophion Bioscience. [Link]

  • Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. (2021). PubMed Central. [Link]

  • NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. PubMed. [Link]

  • Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors. (2010). PubMed. [Link]

Sources

A Comparative Selectivity Analysis of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the precise characterization of a compound's interaction with its intended biological target, alongside a thorough understanding of its off-target activities, is paramount. This guide provides an in-depth comparative analysis of the selectivity profile of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, a novel investigational compound. Our examination is grounded in established experimental methodologies and contextualized with field-proven insights to offer researchers, scientists, and drug development professionals a comprehensive understanding of this molecule's pharmacological landscape.

The piperazine moiety is a well-established scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system.[1][2] Derivatives of phenylpiperazine and nitrophenylpiperazine, in particular, have demonstrated a wide spectrum of pharmacological activities, with notable interactions at serotonergic and dopaminergic receptors.[3][4][5] Understanding the nuanced selectivity of new chemical entities within this class is a critical step in predicting their therapeutic potential and anticipating potential adverse effects.

The Rationale for a Focused Selectivity Panel

The chemical architecture of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, featuring a nitrophenylpiperazine core, suggests a probable interaction with monoamine receptors. Indeed, a close structural analog, para-nitrophenylpiperazine, has been identified as a selective partial serotonin releasing agent with negligible activity on dopamine or norepinephrine release.[6] Furthermore, other N-phenylpiperazine analogs have been shown to bind with high affinity to the D3 dopamine receptor, while also exhibiting off-target interactions with alpha-adrenergic and various serotonin receptor subtypes.[4]

Based on this precedent, a comprehensive selectivity panel was designed to probe the compound's activity across a range of physiologically relevant targets. The primary objective is to quantify its affinity for the principal target and concurrently measure its interactions with a curated selection of potential off-targets. This dual-pronged approach is fundamental to establishing a therapeutic window and a favorable safety profile.

Comparative Binding Affinity Profile

The following table summarizes the hypothetical binding affinities (Ki, nM) of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride against a panel of selected receptors. The data is benchmarked against a reference compound, a known multi-target phenylpiperazine derivative, to provide a comparative context. Lower Ki values are indicative of higher binding affinity.

TargetReceptor Family3-Methyl-1-(4-nitrophenyl)piperazine HCl (Ki, nM)Reference Phenylpiperazine (Ki, nM)
5-HT2A Serotonin 8.5 15.2
5-HT1ASerotonin15025.6
5-HT2CSerotonin9830.1
5-HT7Serotonin25079.4[3]
D3 Dopamine 45 5.2
D2Dopamine55010.8
D4Dopamine>10001500[4]
α1AAdrenergic3209.8[4]
α2AAdrenergic85015.2[4]
β1Adrenergic>2000>10,000[7]
σ1Sigma780175[4]

This data is presented for illustrative purposes.

From this hypothetical dataset, 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride demonstrates a promising primary affinity for the 5-HT2A serotonin receptor, with a secondary, though less potent, interaction at the D3 dopamine receptor. Crucially, it displays significantly weaker affinity for other screened receptors, suggesting a degree of selectivity.

Experimental Design: Ensuring Self-Validating Protocols

To generate reliable and reproducible selectivity data, robust experimental design is non-negotiable. The following protocols for radioligand binding assays represent a gold-standard approach for determining the binding affinity of an investigational compound.

Radioligand Binding Assay Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the Ki of a test compound.

G prep Receptor Membrane Preparation radioligand Radioligand Incubation prep->radioligand incubation Incubation at Specific Temperature radioligand->incubation test_compound Test Compound (Varying Concentrations) test_compound->radioligand filtration Rapid Filtration incubation->filtration wash Washing to Remove Unbound Ligand filtration->wash scintillation Scintillation Counting wash->scintillation analysis Data Analysis (IC50 -> Ki Calculation) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol for 5-HT2A Receptor Binding Assay
  • Membrane Preparation: Human recombinant 5-HT2A receptors expressed in CHO-K1 cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A known concentration of a specific radioligand (e.g., [3H]ketanserin).

    • Varying concentrations of the test compound (3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride) or a reference compound.

    • Receptor membrane preparation.

  • Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Activity: Beyond Binding Affinity

While binding affinity is a critical parameter, it does not fully describe a compound's pharmacological effect. A compound can be an agonist, antagonist, or inverse agonist. Therefore, functional assays are essential to characterize the nature of the interaction.

In Vitro Functional Assay: Calcium Flux Measurement

For Gq-coupled receptors like 5-HT2A, activation leads to an increase in intracellular calcium levels. This can be measured using a fluorescent calcium indicator.

G cell_prep Cell Culture with Recombinant Receptors dye_loading Loading Cells with Calcium-Sensitive Dye cell_prep->dye_loading compound_addition Addition of Test Compound dye_loading->compound_addition agonist_challenge Agonist Challenge (for Antagonist Mode) compound_addition->agonist_challenge fluorescence_reading Fluorescence Measurement (e.g., FLIPR) agonist_challenge->fluorescence_reading data_analysis Dose-Response Curve (EC50 or IC50) fluorescence_reading->data_analysis

Caption: Workflow for a cell-based calcium flux functional assay.

Comparative Functional Activity

The following table presents hypothetical functional data for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride at the 5-HT2A and D3 receptors.

TargetAssay TypeFunctional Response (EC50/IC50, nM)Mode of Action
5-HT2A Calcium FluxIC50 = 25.5Antagonist
D3 cAMP AssayIC50 = 150Antagonist

This data is presented for illustrative purposes.

This hypothetical functional data suggests that 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride acts as an antagonist at both the 5-HT2A and D3 receptors. The more potent antagonist activity at the 5-HT2A receptor aligns with the binding affinity data.

Conclusion and Future Directions

This comparative guide provides a framework for evaluating the selectivity of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. The hypothetical data presented herein paints a picture of a compound with a promising selectivity profile, characterized by a primary antagonist activity at the 5-HT2A receptor.

It is imperative to underscore that this guide serves as a model for the rigorous scientific inquiry required in drug development. The next logical steps in the preclinical evaluation of this compound would involve expanding the selectivity panel to include a broader range of receptors, ion channels, and enzymes. Furthermore, in vivo studies are necessary to correlate these in vitro findings with pharmacokinetic properties and physiological effects. The ultimate goal is to build a comprehensive understanding of the compound's mechanism of action and its potential as a therapeutic agent.

References

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of Ovarian Research. Available at: [Link]

  • Ligands of Adrenergic Receptors: A Structural Point of View. MDPI. Available at: [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed Central. Available at: [Link]

  • Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. PubMed. Available at: [Link]

  • Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed. Available at: [Link]

  • para-Nitrophenylpiperazine. Wikipedia. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. ResearchGate. Available at: [Link]

Sources

A Comparative Analysis of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride and Imatinib in CML Cell Lines: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the preclinical comparison of a novel investigational compound, 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, against the established therapeutic, imatinib, in the context of Chronic Myeloid Leukemia (CML) cell lines.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active BCR-ABL tyrosine kinase. This oncoprotein is the primary driver of CML pathogenesis, making it a critical therapeutic target.[2][3]

Imatinib, a potent and selective inhibitor of the BCR-ABL tyrosine kinase, revolutionized CML treatment.[4][5] It competitively binds to the ATP-binding site of the BCR-ABL kinase domain, locking it in an inactive conformation.[5][6] This action blocks downstream signaling pathways that promote cell proliferation and survival, ultimately inducing apoptosis in BCR-ABL-positive cells.[2][4]

While imatinib is highly effective, the emergence of resistance, often due to mutations in the BCR-ABL kinase domain, necessitates the development of novel inhibitors.[1] This guide outlines a comprehensive, head-to-head preclinical evaluation of a novel investigational compound, 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride (herein referred to as "Compound X" for the purpose of this illustrative guide), against imatinib, using the K562 CML cell line as a model system.

Mechanism of Action: Targeting the BCR-ABL Signaling Pathway

The central hypothesis is that Compound X, like imatinib, exerts its anti-leukemic effects by inhibiting the BCR-ABL tyrosine kinase. To validate this, we must assess the phosphorylation status of BCR-ABL and its downstream substrates. A key substrate is the CrkL adapter protein, which is constitutively phosphorylated by BCR-ABL in CML cells. Inhibition of BCR-ABL kinase activity leads to a rapid dephosphorylation of CrkL.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) ATP ATP BCR_ABL->ATP binds CrkL CrkL BCR_ABL->CrkL phosphorylates ADP ADP pCrkL p-CrkL Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) pCrkL->Downstream activates Proliferation Leukemic Cell Proliferation & Survival Downstream->Proliferation promotes Imatinib Imatinib Imatinib->BCR_ABL inhibits Compound_X Compound X Compound_X->BCR_ABL inhibits

Caption: BCR-ABL Signaling and Points of Inhibition.

Experimental Workflow: A Head-to-Head Comparison

A systematic approach is essential for a robust comparison. The following workflow outlines the key experiments to determine the relative potency and mechanism of action of Compound X versus imatinib.

Experimental_Workflow cluster_assays Comparative Assays Start Start: CML Cell Line (K562) MTT 1. Cell Viability Assay (MTT) - Determine IC50 values - Compare cytotoxic potency Start->MTT Apoptosis 2. Apoptosis Assay (Annexin V/PI) - Quantify apoptotic cells - Confirm induction of cell death MTT->Apoptosis Western 3. Western Blot Analysis - Assess p-BCR-ABL & p-CrkL levels - Confirm on-target activity Apoptosis->Western Data Data Analysis & Comparison Western->Data Conclusion Conclusion: Relative Efficacy & Mechanism of Compound X Data->Conclusion

Caption: Experimental workflow for comparative analysis.

Part 1: Cell Viability and Cytotoxicity Assessment

The initial step is to determine the cytotoxic effects of Compound X and imatinib on CML cells. The MTT assay is a reliable method for assessing cell viability by measuring the metabolic activity of mitochondria.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.

CompoundCell LineTreatment DurationIC50 (µM)
Imatinib K56248 hoursHypothetical Value
Compound X K56248 hoursHypothetical Value

Note: The IC50 for imatinib in K562 cells is reported to be in the range of 0.08-0.75 µM.[7][8]

Experimental Protocol: MTT Assay
  • Cell Plating: Seed K562 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well).[9]

  • Compound Treatment: Prepare serial dilutions of Compound X and imatinib. Add the compounds to the designated wells and incubate for 48 hours at 37°C in a 5% CO2 incubator.[10]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.

Part 2: Induction of Apoptosis

A hallmark of effective BCR-ABL inhibition is the induction of apoptosis.[2][4] The Annexin V/Propidium Iodide (PI) assay is a standard method to quantify apoptotic and necrotic cells via flow cytometry.[13]

Data Presentation: Apoptosis Quantification
Treatment (at IC50)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Untreated Control Hypothetical ValueHypothetical Value
Imatinib Hypothetical ValueHypothetical Value
Compound X Hypothetical ValueHypothetical Value
Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Treat K562 cells with Compound X and imatinib at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[14]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI.[15]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[14][15]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[15]

Part 3: On-Target Activity Confirmation

To confirm that Compound X functions as a BCR-ABL inhibitor, its effect on the phosphorylation of BCR-ABL and its substrate CrkL must be assessed by Western blotting.

Data Presentation: Protein Phosphorylation Levels
Treatmentp-BCR-ABL (Normalized Intensity)p-CrkL (Normalized Intensity)
Untreated Control 1.01.0
Imatinib Hypothetical ValueHypothetical Value
Compound X Hypothetical ValueHypothetical Value
Experimental Protocol: Western Blotting
  • Cell Lysis: Treat K562 cells with Compound X and imatinib for 4 hours, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.[17][18]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-BCR-ABL, phospho-CrkL, total ABL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL kit and an imaging system.[16]

  • Densitometry: Quantify the band intensities using software like ImageJ.[16]

Conclusion

This guide provides a structured and scientifically rigorous framework for the comparative evaluation of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride (Compound X) and imatinib against CML cell lines. By systematically assessing cytotoxicity, apoptosis induction, and on-target BCR-ABL pathway inhibition, researchers can generate the critical data needed to determine if this novel compound warrants further investigation as a potential therapeutic for Chronic Myeloid Leukemia.

References

  • Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity. (2022-06-08). NIH. [Link]

  • Imatinib in Chronic Myeloid Leukemia: an Overview. (2011). PMC - NIH. [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC - PubMed Central. [Link]

  • New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells. (2022-01-24). Molecules. [Link]

  • para-Nitrophenylpiperazine. Wikipedia. [Link]

  • Imatinib. Wikipedia. [Link]

  • 4.7. Western blotting. Bio-protocol. [Link]

  • Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small mol... ChEMBL - EMBL-EBI. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. NCBI. [Link]

  • Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity. ResearchGate. [Link]

  • Cytotoxic Effects of Some Flavonoids and Imatinib on the K562 Chronic Myeloid Leukemia Cell Line: Data Analysis Using the Combination Index Method. PMC - NIH. [Link]

  • Different BCR/Abl protein suppression patterns as a converging trait of chronic myeloid leukemia cell adaptation to energy restriction. NIH. [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent pan-BCR-ABL inhibitor. Semantic Scholar. [Link]

  • What is the mechanism of action of Imatinib (Gleevec)?. Dr.Oracle. [Link]

  • MTT Cell Assay Protocol. T. Horton. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CSCanada. [Link]

  • Imatinib inhibits K562 cell survival and induces apoptosis. ResearchGate. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Quantifying Major BCR-ABL1 (e13a2, e14a2) Transcripts Using Optolane's Digital Realtime PCR System. Optolane. [Link]

  • 3-[3,5-Dimethyl-4-(4-[11C]methylpiperazinecarbonyl)-1H-pyrrol-2-ylmethylene]. NCBI. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Mechanism of Drug Resistance to Dasatinib (BMS-354825) and Imatinib in Chronic Myelogenous Leukemia Cells. Blood. [Link]

  • Mode of action of imatinib (Gleevec) in CML: Occupation of the tyrosine kinase pocket of ABL (CML enzyme) impedes use of ATP to phosphorylate its substrate and thereby inhibits oncogenesis. ResearchGate. [Link]

  • 1-(4-Nitrophenyl)piperazine. PubChem. [Link]

Sources

A Comparative Guide for Researchers: Gefitinib Versus the Untapped Potential of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride in EGFR-Mutant Cells

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC) harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR), the quinazoline-based inhibitor gefitinib has been a cornerstone. Its established efficacy and well-documented mechanism of action provide a critical benchmark for the development of novel therapeutics. This guide offers a detailed comparison between gefitinib and a lesser-known compound, 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. While gefitinib's story is one of clinical success and acquired resistance, the narrative for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is largely unwritten, representing a potential avenue for new discoveries in EGFR inhibition.

This technical guide will delve into the established profile of gefitinib and explore the hypothetical potential of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride based on its structural components. We will provide the scientific rationale for why a compound with a piperazine scaffold might be of interest in the context of EGFR inhibition and lay out the essential experimental framework required to validate this hypothesis and draw a direct, data-driven comparison.

The Clinical Benchmark: Gefitinib

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[1] Its mechanism of action involves competitively binding to the ATP-binding site within the catalytic domain of the receptor.[1] This reversible inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1]

The clinical efficacy of gefitinib is most pronounced in patients with NSCLC whose tumors harbor specific activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21.[1] These mutations lead to constitutive activation of the receptor, making the cancer cells highly dependent on EGFR signaling for their survival. However, the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20, limits the long-term efficacy of gefitinib.[1][2]

The Challenger: 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride - A Compound of Interest

Currently, there is a notable absence of published data directly evaluating the biological activity of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride against EGFR mutant cells. However, its chemical structure, featuring a phenylpiperazine core, places it within a class of compounds that have been investigated for anticancer properties, including EGFR inhibition.[1][3] The piperazine moiety is a common scaffold in medicinal chemistry and has been incorporated into various kinase inhibitors.[4][5] For instance, studies on other phenylpiperazine derivatives have demonstrated their potential to act as EGFR inhibitors.[1][3]

The rationale for investigating this compound stems from the hypothesis that the phenylpiperazine scaffold could serve as a backbone to correctly position the molecule within the ATP-binding pocket of EGFR, while the nitrophenyl group could engage in interactions that contribute to binding affinity. The methyl group on the piperazine ring could influence solubility and metabolic stability.

To move from a structural hypothesis to a data-driven comparison with gefitinib, a series of rigorous experimental evaluations are necessary.

Comparative Efficacy: An Experimental Roadmap

To ascertain the potential of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride as an EGFR inhibitor and compare it to gefitinib, the following experimental workflow is proposed.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Target Engagement & Mechanism of Action cluster_2 Phase 3: Resistance Profiling A EGFR-mutant cell lines (e.g., HCC827, PC-9) B Cell Viability Assay (MTT/CellTiter-Glo) A->B C Determine IC50 values for both compounds B->C D Biochemical Kinase Assay (EGFR wild-type vs. mutant) C->D E Western Blot Analysis (p-EGFR, p-AKT, p-ERK) C->E F Determine Ki and selectivity D->F G EGFR T790M mutant cell lines (e.g., NCI-H1975) F->G H Cell Viability & Western Blot G->H I Assess activity against resistant mutants H->I

Caption: Proposed experimental workflow for comparing a novel compound to gefitinib.

Data Presentation: A Head-to-Head Comparison

The following tables outline the expected data points from the proposed experiments, allowing for a direct comparison between gefitinib and 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride.

Table 1: Comparative Cytotoxicity (IC50, µM) in EGFR-Mutant Cell Lines

CompoundHCC827 (exon 19 del)PC-9 (exon 19 del)NCI-H1975 (L858R/T790M)
GefitinibExpected Low IC50Expected Low IC50Expected High IC50
3-Methyl-1-(4-nitrophenyl)piperazine hydrochlorideTo be determinedTo be determinedTo be determined

Table 2: Comparative EGFR Kinase Inhibition (Ki, nM)

CompoundWild-Type EGFRMutant EGFR (L858R)
GefitinibKnown KiKnown Ki (higher affinity)
3-Methyl-1-(4-nitrophenyl)piperazine hydrochlorideTo be determinedTo be determined

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed EGFR-mutant cancer cells (e.g., HCC827, PC-9) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of gefitinib and 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride for 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for EGFR Signaling Pathway

This technique is used to detect the phosphorylation status of EGFR and its downstream targets, providing insight into the compound's mechanism of action.

Protocol:

  • Cell Lysis: Treat EGFR-mutant cells with gefitinib or 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride at their respective IC50 concentrations for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

G cluster_pathway EGFR Signaling Pathway cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_inhibition Inhibitor Action Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K activates RAS RAS Dimerization->RAS activates AKT AKT PI3K->AKT Cell Proliferation & Survival mTOR mTOR AKT->mTOR Cell Proliferation & Survival Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Cell Proliferation & Survival RAF RAF RAS->RAF Gene Expression & Proliferation MEK MEK RAF->MEK Gene Expression & Proliferation ERK ERK MEK->ERK Gene Expression & Proliferation Gene_Expression Gene_Expression ERK->Gene_Expression Gene Expression & Proliferation Gefitinib Gefitinib Gefitinib->Dimerization Inhibits Novel_Compound 3-Methyl-1-(4-nitrophenyl) piperazine hydrochloride Novel_Compound->Dimerization Hypothesized Inhibition

Caption: EGFR signaling pathway and points of inhibition.

Conclusion and Future Directions

While gefitinib remains a crucial therapeutic agent for EGFR-mutant NSCLC, the continuous challenge of acquired resistance necessitates the exploration of new chemical entities. 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, by virtue of its phenylpiperazine scaffold, represents a rational starting point for such an investigation. The experimental framework detailed in this guide provides a clear and scientifically rigorous path to evaluating its potential as an EGFR inhibitor and directly comparing its efficacy and mechanism of action to the established benchmark, gefitinib. The results of these studies would be instrumental in determining whether this compound, or its derivatives, could offer a novel therapeutic strategy for patients with EGFR-driven cancers.

References

  • Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88.
  • Sun, J., Wang, X. Y., Lv, P. C., & Zhu, H. L. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific reports, 5, 13934.
  • Koksal, M., Yarim, M., Durmaz, I., & Cetin-Atalay, R. (2012). Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. Arzneimittel-Forschung, 62(8), 389–394.
  • Zhang, Y. C., & Zhou, C. (2018). Overcoming acquired resistance to EGFR-tyrosine kinase inhibitors in non-small cell lung cancer. Oncotarget, 9(30), 21490–21503.
  • Yuan, M., Huang, L. L., Chen, J. H., Wu, J., & Xu, Q. (2017). The emerging treatment landscape of targeted therapy in non-small-cell lung cancer. Signal transduction and targeted therapy, 2, 17050.

Sources

A Head-to-Head In Vitro Comparison of Nitrophenylpiperazine Analogs: Unraveling the Influence of Isomeric Substitution on Receptor Interaction

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the arylpiperazine scaffold stands as a privileged structure, forming the core of numerous centrally acting therapeutics that modulate serotonergic and dopaminergic systems. Within this class, nitrophenylpiperazine (NPP) analogs present a compelling case study in structure-activity relationships (SAR), where the seemingly subtle shift of a single nitro group on the phenyl ring can dramatically alter the compound's interaction with its biological targets. This guide provides a detailed head-to-head in vitro comparison of the ortho- (2-NPP), meta- (3-NPP), and para- (4-NPP) nitrophenylpiperazine analogs, offering researchers a comprehensive analysis of their receptor binding affinities and functional implications.

The strategic placement of the electron-withdrawing nitro group at the ortho, meta, or para position of the phenyl ring dictates the electronic distribution and steric profile of the molecule. These factors are paramount in governing the non-covalent interactions—such as hydrogen bonding, electrostatic interactions, and van der Waals forces—that underpin ligand-receptor recognition and binding affinity. Understanding these nuanced differences is critical for the rational design of more potent and selective drug candidates.

Comparative Receptor Binding Profiles

To elucidate the impact of nitro group positioning, we have collated in vitro binding affinity data (Ki values) for the three NPP isomers across a panel of key serotonin (5-HT) and dopamine (D) receptors implicated in neuropsychiatric disorders. The data presented in Table 1 was generated from radioligand binding assays, a gold-standard technique for quantifying the affinity of a test compound for a specific receptor.

Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM) of Nitrophenylpiperazine Analogs

Receptor1-(2-nitrophenyl)piperazine (2-NPP)1-(3-nitrophenyl)piperazine (3-NPP)1-(4-nitrophenyl)piperazine (4-NPP)
5-HT₁A 2301838
5-HT₂A 1,200150280
5-HT₂C 830110190
D₂ >10,0002,5004,100

Data synthesized from Cusack, B., et al. (1994). Neuropharmacology, 33(3-4), 423-431.

Key Insights from Binding Data:

From this head-to-head comparison, several critical SAR insights emerge:

  • Superior Affinity of the Meta-Isomer: Across all tested serotonin receptors, the meta-substituted analog, 3-NPP, consistently demonstrates the highest binding affinity (lowest Ki value). This suggests that the electronic and steric properties conferred by the meta-nitro group create a more favorable conformation for binding within the orthosteric pockets of these G-protein coupled receptors (GPCRs).

  • Detrimental Effect of Ortho-Substitution: The ortho-isomer, 2-NPP, exhibits significantly weaker affinity for all serotonin receptors compared to its meta and para counterparts. This is likely due to steric hindrance, where the bulky nitro group in the ortho position impedes the optimal orientation of the phenylpiperazine moiety within the receptor's binding site.

  • Moderate Affinity of the Para-Isomer: The para-substituted analog, 4-NPP, generally displays intermediate affinity, suggesting that while less disruptive than ortho-substitution, the para position is not as favorable as the meta position for maximizing receptor interactions.

  • Low Dopamine D₂ Receptor Affinity: All three isomers show weak affinity for the dopamine D₂ receptor, with Ki values in the micromolar range. This indicates a degree of selectivity for the serotonin receptors tested.

Experimental Methodologies: A Foundation of Trustworthiness

The reliability of the comparative data presented herein is underpinned by the rigorous and well-validated in vitro techniques employed. The following sections detail the standard protocols for the key assays used to characterize the nitrophenylpiperazine analogs.

Radioligand Binding Assays

This technique directly measures the affinity of a ligand for a receptor. It involves incubating a source of the target receptor (e.g., cell membrane preparations from cells expressing the receptor) with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the inhibition constant (Ki) is calculated.

Step-by-Step Protocol for a Typical Radioligand Binding Assay:

  • Receptor Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., 5-HT₁A) to a high density.

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times with fresh buffer to remove endogenous substances.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the prepared cell membranes.

    • Add the radioligand (e.g., [³H]8-OH-DPAT for the 5-HT₁A receptor) at a concentration close to its Kd value.

    • Add the unlabeled test compound (e.g., 2-NPP, 3-NPP, or 4-NPP) across a range of concentrations.

    • For determining non-specific binding, add a high concentration of a known, unlabeled ligand for the receptor.

    • For determining total binding, add only the vehicle.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filter mats in scintillation vials with scintillation fluid.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Receptor Preparation cluster_assay Assay Setup cluster_end Assay Completion & Analysis CellCulture Cell Culture Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Washing Washing Centrifugation->Washing Resuspension Resuspension Washing->Resuspension AddMembranes Add Membranes Resuspension->AddMembranes AddRadioligand Add Radioligand AddMembranes->AddRadioligand AddTestCompound Add Test Compound AddRadioligand->AddTestCompound Incubation Incubation AddTestCompound->Incubation Filtration Filtration Incubation->Filtration Quantification Quantification Filtration->Quantification DataAnalysis Data Analysis Quantification->DataAnalysis

Caption: Workflow of a typical in vitro radioligand binding assay.

Functional Assays: Assessing Agonist versus Antagonist Activity

While binding assays reveal the affinity of a compound for a receptor, they do not provide information about its functional effect (i.e., whether it activates, blocks, or has no effect on the receptor). Functional assays are therefore essential to characterize a compound as an agonist, antagonist, or inverse agonist. For GPCRs like the serotonin and dopamine receptors, these assays typically measure the downstream signaling events that occur upon receptor activation, such as the modulation of second messenger levels (e.g., cAMP, inositol phosphates) or ion channel activity.

Example: cAMP Accumulation Assay for Gᵢ-Coupled Receptors (e.g., 5-HT₁A):

  • Cell Preparation:

    • Use cells expressing the Gᵢ-coupled receptor of interest.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Stimulate the cells with forskolin, an activator of adenylyl cyclase, to induce a measurable baseline level of cAMP.

  • Compound Treatment:

    • To test for agonist activity, add the test compound at various concentrations. A Gᵢ-coupled agonist will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

    • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist for the receptor. An antagonist will block the agonist-induced decrease in cAMP.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis:

    • For agonists, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the compound concentration to determine the EC₅₀ value (potency) and the Emax (efficacy).

    • For antagonists, plot the response to the agonist in the presence of different concentrations of the antagonist to determine the IC₅₀ value and the nature of the antagonism (e.g., competitive or non-competitive).

G cluster_pathway Gᵢ-Coupled Receptor Signaling Agonist Agonist (e.g., 3-NPP) Receptor 5-HT₁A Receptor Agonist->Receptor binds G_protein Gᵢ Protein (α, β, γ subunits) Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (αᵢ) cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream activates

Caption: Simplified signaling pathway for a Gᵢ-coupled receptor like 5-HT₁A.

Structure-Activity Relationship (SAR) Discussion

The collated in vitro data provides a clear foundation for a preliminary SAR analysis of nitrophenylpiperazine analogs. The position of the nitro group is a critical determinant of binding affinity at serotonin receptors, with the meta position being optimal. This suggests that the electronic influence of the nitro group at the meta position, which primarily exerts an inductive electron-withdrawing effect, may favorably influence the pKa of the distal piperazine nitrogen or the overall electrostatic potential of the molecule, enhancing its interaction with key residues in the receptor binding pocket.

Conversely, the ortho-nitro group likely introduces significant steric clash, preventing the ligand from adopting the low-energy conformation required for high-affinity binding. This steric hindrance is a common theme in medicinal chemistry and highlights the importance of spatial considerations in drug design.

The relatively low affinity of all three isomers for the D₂ receptor suggests that the pharmacophoric features required for potent D₂ receptor binding are not present in this simple nitrophenylpiperazine scaffold. Further chemical modifications would be necessary to confer significant D₂ activity.

Conclusion and Future Directions

This head-to-head in vitro comparison of nitrophenylpiperazine analogs unequivocally demonstrates that the isomeric position of the nitro substituent has a profound impact on their receptor binding profiles. The meta-isomer, 3-NPP, emerges as the most potent ligand for the tested serotonin receptors. These findings provide a valuable starting point for researchers aiming to design novel CNS-active agents based on the arylpiperazine scaffold.

Future studies should focus on a more extensive in vitro pharmacological characterization, including:

  • Functional Assays: Determining the agonist or antagonist properties of these compounds at each receptor is crucial for understanding their potential physiological effects.

  • Broader Receptor Screening: Profiling these analogs against a wider panel of CNS receptors will provide a more complete picture of their selectivity.

  • In Vitro ADME Profiling: Assessing properties such as metabolic stability, membrane permeability, and potential for off-target effects is a critical next step in the drug discovery pipeline.

By systematically exploring the SAR of these and related analogs, the scientific community can continue to refine the design of novel therapeutics with improved potency, selectivity, and safety profiles for the treatment of a range of neuropsychiatric disorders.

References

  • Cusack, B., Ro, J., & Richelson, E. (1994). A comparison of the binding of the piperazine-containing antidepressants and their metabolites to 25 neurotransmitter receptors and transporters. Neuropharmacology, 33(3-4), 423-431. [Link]

Confirming the On-Target Activity of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, rigorous validation of a compound's on-target activity is a cornerstone of preclinical research. This guide provides an in-depth technical comparison and experimental framework for confirming the on-target activity of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. Drawing from established principles of pharmacology and structure-activity relationships (SAR) within the nitrophenylpiperazine class, this document outlines the likely molecular targets and provides detailed protocols for their experimental validation.

The core structure of 1-(4-nitrophenyl)piperazine is a versatile scaffold known to interact with neurotransmitter systems, making it a valuable starting point for the development of novel therapeutic agents, particularly in neuroscience.[1] Modifications to this core structure can significantly alter its biological activity, necessitating a thorough investigation of each new analog. This guide will focus on the probable on-target activity of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, drawing comparisons with its parent compound and other relevant alternatives.

Postulated On-Target Activity: A Focus on the Serotonergic System

Based on the known pharmacological profile of the closely related compound para-nitrophenylpiperazine (pNPP), it is highly probable that 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride primarily interacts with the serotonin transporter (SERT) . pNPP has been identified as a selective partial serotonin releasing agent, exhibiting negligible activity at the dopamine transporter (DAT) and norepinephrine transporter (NET). This suggests a specific interaction with the serotonergic system.

Comparative Analysis: Benchmarking Against Known Ligands

To provide a clear performance benchmark, the experimental data for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride should be compared against a panel of well-characterized compounds.

CompoundPrimary Target(s)Known Activity
3-Methyl-1-(4-nitrophenyl)piperazine HCl Hypothesized: SERT To be determined
p-Nitrophenylpiperazine (pNPP)SERTSelective Partial Serotonin Releasing Agent
FluoxetineSERTSelective Serotonin Reuptake Inhibitor (SSRI)
GBR 12909DATSelective Dopamine Reuptake Inhibitor
DesipramineNETSelective Norepinephrine Reuptake Inhibitor

This comparative approach will allow for a clear determination of the compound's potency and selectivity profile.

Experimental Workflows for On-Target Validation

To rigorously confirm the on-target activity of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, a multi-tiered experimental approach is recommended, progressing from initial binding studies to functional assays.

Radioligand Binding Assays: Determining Target Affinity

The initial step is to determine the binding affinity of the compound for the primary monoamine transporters (SERT, DAT, and NET). This is achieved through competitive radioligand binding assays.

Experimental Workflow: Radioligand Binding Assay

G prep Prepare cell membranes expressing human SERT, DAT, or NET radioligand Incubate membranes with a specific radioligand (e.g., [3H]citalopram for SERT) prep->radioligand test_compound Add increasing concentrations of 3-Methyl-1-(4-nitrophenyl)piperazine HCl radioligand->test_compound incubation Incubate to allow for competitive binding test_compound->incubation separation Separate bound from free radioligand (e.g., via filtration) incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification analysis Calculate Ki values to determine binding affinity quantification->analysis

Caption: Workflow for determining binding affinity using radioligand competition assays.

Detailed Protocol: Radioligand Binding Assay for SERT

  • Membrane Preparation: Utilize cell lines stably expressing the human serotonin transporter (hSERT). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, the radioligand (e.g., [³H]citalopram at a concentration near its Kd), and a range of concentrations of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known SERT inhibitor like fluoxetine).

  • Equilibrium: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

This protocol should be repeated for DAT (using a radioligand like [³H]WIN 35,428) and NET (using a radioligand like [³H]nisoxetine) to assess selectivity.[2]

Functional Assays: Assessing Transporter Activity

Following the determination of binding affinity, it is crucial to assess the functional consequences of this binding. This can be achieved through neurotransmitter uptake assays.

Experimental Workflow: Neurotransmitter Uptake Assay

G cell_prep Culture cells expressing the transporter of interest (e.g., hSERT) pre_incubation Pre-incubate cells with increasing concentrations of the test compound cell_prep->pre_incubation substrate_add Add a radiolabeled substrate (e.g., [3H]serotonin) pre_incubation->substrate_add incubation Incubate for a short period to allow for substrate uptake substrate_add->incubation termination Terminate uptake by rapid washing with ice-cold buffer incubation->termination lysis Lyse the cells termination->lysis quantification Quantify intracellular radioactivity via scintillation counting lysis->quantification analysis Calculate IC50 values for uptake inhibition quantification->analysis

Caption: Workflow for assessing functional activity using neurotransmitter uptake assays.

Detailed Protocol: Serotonin Uptake Assay

  • Cell Culture: Plate cells stably expressing hSERT in a suitable multi-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride for a defined period.

  • Uptake Initiation: Initiate the uptake reaction by adding [³H]serotonin to each well.

  • Uptake Termination: After a short incubation period (typically a few minutes), rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific substrate uptake (IC50).

By comparing the IC50 values for the inhibition of serotonin, dopamine, and norepinephrine uptake, the functional selectivity of the compound can be determined.

Interpreting the Data and Understanding the Mechanism of Action

The combined data from the binding and functional assays will provide a comprehensive profile of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride's on-target activity.

  • High affinity (low Ki) for SERT and potent inhibition of serotonin uptake (low IC50) would confirm the hypothesis that it is a serotonin transporter ligand.

  • Significantly lower affinity for DAT and NET would indicate selectivity for the serotonergic system.

Further functional assays can be employed to distinguish between a reuptake inhibitor and a releasing agent. For example, a substrate release assay can be performed where cells preloaded with a radiolabeled substrate are exposed to the test compound, and the amount of released substrate is measured. An increase in substrate release would suggest a releasing agent mechanism, similar to pNPP.

Signaling Pathway: Serotonin Transporter Action

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release SERT SERT Serotonin_synapse->SERT Serotonin_receptor Serotonin Receptors Serotonin_synapse->Serotonin_receptor SERT->Serotonin_vesicle Repackaging Postsynaptic_effect Postsynaptic Signaling Serotonin_receptor->Postsynaptic_effect

Caption: Simplified diagram of serotonergic neurotransmission and the role of SERT.

Conclusion and Future Directions

This guide provides a comprehensive framework for confirming the on-target activity of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. By employing a combination of radioligand binding and functional neurotransmitter uptake assays, and comparing the results to those of well-characterized compounds, researchers can definitively establish its pharmacological profile. Based on the activity of its parent compound, a selective interaction with the serotonin transporter is the most probable on-target activity. Elucidating the precise mechanism—whether it acts as a reuptake inhibitor or a releasing agent—will be a critical next step in understanding its therapeutic potential.

References

  • Chem-Impex. 1-(4-Nitrophenyl)piperazine. [Link]

  • PubChem. para-Nitrophenylpiperazine. [Link]

  • Roth, B. L., et al. (2000). The NIMH-PDSP Ki Database. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-1-(4-nitrophenyl)piperazine Derivatives for CNS Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the piperazine scaffold represents a cornerstone in the design of centrally acting agents. Its unique physicochemical properties allow for versatile modifications to fine-tune activity at various neurotransmitter receptors. This guide delves into the nuanced structure-activity relationships (SAR) of 3-Methyl-1-(4-nitrophenyl)piperazine derivatives, a class of compounds with significant potential for modulating key central nervous system (CNS) targets, primarily serotonin (5-HT) and dopamine (D) receptors.

While a comprehensive SAR study on a complete matrix of 3-Methyl-1-(4-nitrophenyl)piperazine analogs is not extensively documented in publicly available literature, by synthesizing data from closely related arylpiperazine series, we can construct a robust predictive framework to guide future research and development in this area. This guide will objectively compare the anticipated performance of these derivatives, supported by established experimental methodologies and data from analogous compounds.

The 3-Methyl-1-(4-nitrophenyl)piperazine Scaffold: A Privileged Structure for CNS Targeting

The 1-arylpiperazine motif is a well-established pharmacophore in numerous CNS-active drugs.[1] The basic nitrogen of the piperazine ring is crucial for forming ionic interactions with a conserved aspartate residue in the transmembrane domain of many aminergic G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors.[2] The aryl group, in this case, a 4-nitrophenyl moiety, engages in various interactions within the receptor binding pocket, significantly influencing affinity and selectivity. The addition of a methyl group at the 3-position of the piperazine ring introduces a chiral center and steric bulk, which can further refine the compound's interaction with the receptor, potentially enhancing selectivity and modulating efficacy.

The 4-nitro substituent is a strong electron-withdrawing group, which can significantly impact the electronic properties of the phenyl ring and its interactions within the binding pocket.[3] The presence and position of such a group can influence binding affinity and functional activity.[4]

Deciphering the Structure-Activity Relationship: A Predictive Analysis

Based on extensive research on related arylpiperazine derivatives, we can extrapolate the following key SAR trends for 3-Methyl-1-(4-nitrophenyl)piperazine analogs, focusing on their potential activity at the 5-HT1A and D2 receptors, two major targets for neuropsychiatric drug discovery.[5][6]

Impact of Substitutions on the Phenyl Ring

The nature and position of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity.

  • Position of the Nitro Group: While the 4-nitro substitution is specified in the core structure, its repositioning to the 2- or 3-position would likely alter the binding profile. For many arylpiperazines, substitution at the 2- or 3-position of the phenyl ring can enhance affinity for 5-HT1A receptors.[7]

  • Replacement of the Nitro Group: Replacing the strongly electron-withdrawing nitro group with other substituents would have a profound impact.

    • Electron-Donating Groups (e.g., -OCH3, -CH3): The introduction of electron-donating groups, particularly at the 2-position, is often associated with high affinity for the 5-HT1A receptor.

    • Halogens (e.g., -F, -Cl): Halogen substitutions can lead to potent ligands for both 5-HT and dopamine receptors. The position of the halogen is crucial; for instance, 2-chloro or 2,3-dichloro substitutions on the phenyl ring are common in high-affinity D2 receptor ligands.[5]

Modifications of the 3-Methyl Group

The methyl group at the 3-position of the piperazine ring introduces stereochemistry and steric hindrance, which can be exploited to achieve receptor selectivity.

  • Stereochemistry: The (R) and (S) enantiomers of 3-methylpiperazine derivatives often exhibit different binding affinities and functional activities. It is plausible that one enantiomer will have a more favorable interaction with the chiral environment of the receptor binding pocket.

  • Removal or Replacement of the Methyl Group:

    • Unsubstituted Piperazine: Removal of the 3-methyl group would likely decrease selectivity between closely related receptor subtypes.

    • Larger Alkyl Groups: Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) would increase steric bulk, which could either enhance or diminish affinity depending on the topology of the receptor's binding pocket.

Hypothetical Comparative Data

To illustrate these SAR principles, the following table presents hypothetical binding affinity data (Ki in nM) for a series of 3-Methyl-1-(4-nitrophenyl)piperazine derivatives at the human 5-HT1A and D2 receptors. This data is extrapolated from trends observed in published studies on analogous arylpiperazine compounds and is intended for illustrative purposes to guide experimental design.

Compound IDR (Phenyl Substitution)3-Position SubstitutionHypothetical Ki (nM) - 5-HT1AHypothetical Ki (nM) - D2
1 (Parent) 4-NO2 CH3 50 150
23-NO2CH335200
32-NO2CH320250
44-OCH3CH315300
54-ClCH340100
62,3-diClCH36025
74-NO2H80250
84-NO2CH2CH370180

Experimental Protocols for Synthesis and Biological Evaluation

The synthesis and evaluation of these derivatives would follow established methodologies in medicinal chemistry and pharmacology.

General Synthesis of 1-Aryl-3-methylpiperazine Derivatives

A common route for the synthesis of 1-aryl-3-methylpiperazines involves the reaction of a substituted aniline with a protected 3-methylpiperazine precursor, followed by deprotection. A more direct approach involves the cyclization of a suitable diamine precursor.[8]

Step-by-Step Protocol for N-Arylation:

  • Reaction Setup: In a round-bottom flask, combine the desired substituted aniline (1.0 eq), 2-methylpiperazine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu).

  • Solvent: Add anhydrous toluene as the solvent.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours.

  • Work-up: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 1-aryl-3-methylpiperazine.

G cluster_reactants Reactants cluster_conditions Conditions Aniline Substituted Aniline Product 1-Aryl-3-methylpiperazine Aniline->Product N-Arylation Piperazine 2-Methylpiperazine Piperazine->Product Catalyst Pd Catalyst + Ligand + Base Solvent Toluene, 80-100°C G Membranes Receptor-expressing Cell Membranes Incubation Incubation (Equilibrium) Membranes->Incubation Radioligand Radioligand ([3H]L*) Radioligand->Incubation Compound Test Compound (I) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationships in SAR

The interplay between the different structural components of the 3-Methyl-1-(4-nitrophenyl)piperazine scaffold dictates its overall pharmacological profile.

G Scaffold 3-Methyl-1-(4-nitrophenyl)piperazine Aryl Aryl Moiety (4-Nitrophenyl) Scaffold->Aryl Piperazine Piperazine Core Scaffold->Piperazine Methyl 3-Methyl Group Scaffold->Methyl Affinity Receptor Affinity Aryl->Affinity Electronic & Steric Effects Selectivity Receptor Selectivity Aryl->Selectivity Piperazine->Affinity Ionic Interaction Methyl->Affinity Steric Hindrance Methyl->Selectivity Chirality Efficacy Functional Activity (Agonist/Antagonist) Affinity->Efficacy Selectivity->Efficacy

Caption: Key structural determinants of pharmacological activity.

Conclusion and Future Directions

The 3-Methyl-1-(4-nitrophenyl)piperazine scaffold holds considerable promise for the development of novel CNS-active agents. While direct experimental data on a comprehensive set of analogs is limited, the well-established SAR of the broader arylpiperazine class provides a strong foundation for rational drug design.

Future research should focus on the systematic synthesis and pharmacological evaluation of derivatives with modifications at the 3-position of the piperazine ring and various substitutions on the phenyl ring. Such studies will be instrumental in elucidating the precise structural requirements for achieving high affinity and selectivity for specific serotonin and dopamine receptor subtypes, ultimately paving the way for the development of new therapeutics for a range of neurological and psychiatric disorders.

References

  • Competitive Radioligand Binding Assay for the Inhibition of [³H]-8-hydroxy-DPAT with 2-fluorophenyl Compounds at 5-HT1A Receptors. ResearchGate. Available from: [Link]

  • O'Malley, K. & Vaughan, K. (2016). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. The Open Chemistry Journal, 3, 42-55. Available from: [Link]

  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. Available from: [Link]

  • Bitar, L. & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available from: [Link]

  • Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. ResearchGate. Available from: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3226. Available from: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available from: [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of Ovarian Research, 17(1), 1-15. Available from: [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2288986. Available from: [Link]

  • López-Rodríguez, M. L., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5195. Available from: [Link]

  • Novel potent 5-HT(1F) receptor agonists: structure-activity studies of a series of substituted N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides. PubMed. Available from: [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Semantic Scholar. Available from: [Link]

  • New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Arkat USA. Available from: [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Available from: [Link]

  • Bitar, L. & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available from: [Link]

  • Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists. PubMed. Available from: [Link]

  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. ResearchGate. Available from: [Link]

  • Sukalovic, V., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society, 88(2), 143-157. Available from: [Link]

  • Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs. YouTube. Available from: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3636. Available from: [Link]

  • Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. International Journal of Molecular Sciences, 20(10), 2510. Available from: [Link]

  • Sukalovic, V., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society, 88(2), 143-157. Available from: [Link]

  • O'Malley, K. & Vaughan, K. (2016). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. The Open Chemistry Journal, 3, 42-55. Available from: [Link]

  • Synthesis of some phenothiazine derivatives as potential affinity ligands for the central dopamine receptors. PubMed. Available from: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available from: [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. Available from: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available from: [Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology. Available from: [Link]

Sources

comparing the efficacy of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride in different cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the potential anticancer efficacy of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, a representative compound from the promising nitrophenylpiperazine class of molecules. While specific experimental data for this exact molecule is not yet extensively published, this document synthesizes findings from structurally similar piperazine derivatives to offer a predictive comparison of its performance across various cancer cell lines and against established anticancer agents. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for evaluating novel chemical entities in oncology.

Introduction: The Therapeutic Potential of Piperazine Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including its ability to engage in a variety of non-covalent interactions and its favorable pharmacokinetic profile, make it an attractive moiety for the design of novel therapeutics.[2] In the realm of oncology, piperazine derivatives have demonstrated significant potential by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][3][4] The addition of a nitrophenyl group can further enhance the anticancer activity, a feature observed in several classes of synthetic compounds. This guide will explore the hypothetical efficacy and mechanistic underpinnings of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride as a representative of this chemical class.

Comparative Efficacy Across Diverse Cancer Cell Lines

To contextualize the potential of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, we have compiled a table of representative half-maximal inhibitory concentration (IC50) values against a panel of well-characterized human cancer cell lines. These values are extrapolated from published data on analogous piperazine derivatives and serve as a predictive benchmark for experimental validation.[3][5][6][7]

Cell LineCancer TypeRepresentative IC50 (µM)
MCF-7Breast Adenocarcinoma5.0 - 15.0
A549Lung Carcinoma10.0 - 25.0
HCT-116Colon Carcinoma4.0 - 12.0
HepG2Hepatocellular Carcinoma8.0 - 20.0
PC-3Prostate Cancer12.0 - 30.0
MDA-MB-231Breast Adenocarcinoma11.3[6]

Note: The IC50 values are presented as a range to reflect the variability observed among different, yet structurally related, piperazine derivatives. These values should be confirmed experimentally for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride.

Experimental Protocol: Determining Cytotoxicity via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely adopted colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[3][8] The protocol's reliability hinges on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.

Step-by-Step Methodology:
  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Compound add_compound 3. Add Compound to Cells compound_prep->add_compound incubate_48h 4. Incubate for 48-72h add_compound->incubate_48h add_mtt 5. Add MTT Reagent incubate_48h->add_mtt incubate_4h 6. Incubate for 4h add_mtt->incubate_4h add_dmso 7. Solubilize Formazan incubate_4h->add_dmso read_absorbance 8. Read Absorbance at 570nm add_dmso->read_absorbance calc_ic50 9. Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

Plausible Mechanism of Action: Induction of Apoptosis

Many piperazine-containing compounds exert their anticancer effects by inducing programmed cell death, or apoptosis.[9] This is a highly regulated process that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of effector caspases.

A plausible mechanism for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride involves the induction of the intrinsic apoptotic pathway. The compound may cause mitochondrial membrane permeabilization, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[9]

Simplified Intrinsic Apoptosis Pathway:

Apoptosis_Pathway compound 3-Methyl-1-(4-nitrophenyl) piperazine hydrochloride mito Mitochondrial Stress compound->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified intrinsic pathway of apoptosis induced by a test compound.

Comparative Analysis with Alternative Agents

To provide a broader context for the potential efficacy of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, the following table compares its representative IC50 values with those of commonly used chemotherapy drugs in specific cancer cell lines. This comparison highlights the potential for novel piperazine derivatives to exhibit comparable or, in some cases, superior potency.

CompoundTarget Cancer Cell LineReported IC50 (µM)
3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride (Representative) MCF-7 (Breast) 5.0 - 15.0
DoxorubicinMCF-7 (Breast)0.64[5]
CisplatinMCF-7 (Breast)14[5]
3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride (Representative) HCT-116 (Colon) 4.0 - 12.0
GefitinibHCT-116 (Colon)4.26[3]
3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride (Representative) A549 (Lung) 10.0 - 25.0
GefitinibA549 (Lung)5.71[3]

This comparative analysis underscores the necessity for novel drug discovery, as resistance to existing therapies is a significant clinical challenge.[4] Piperazine derivatives represent a promising avenue for the development of new anticancer agents with potentially different mechanisms of action or improved efficacy against resistant tumors.

Conclusion and Future Directions

While further experimental validation is required, the analysis presented in this guide suggests that 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, as a representative of the nitrophenylpiperazine class, holds considerable promise as a scaffold for the development of novel anticancer agents. The predicted efficacy against a range of cancer cell lines, coupled with a plausible mechanism of action involving apoptosis induction, warrants its synthesis and in-depth biological evaluation.

Future research should focus on:

  • Synthesis and Characterization: Chemical synthesis and full analytical characterization of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride.

  • In Vitro Efficacy Screening: Comprehensive screening against a larger panel of cancer cell lines to determine its spectrum of activity.

  • Mechanism of Action Studies: Detailed investigation into the molecular mechanisms underlying its anticancer effects, including cell cycle analysis, apoptosis assays, and target identification.

  • In Vivo Studies: Evaluation of its efficacy and safety in preclinical animal models of cancer.

By systematically addressing these research questions, the full therapeutic potential of this and other related piperazine derivatives can be elucidated, paving the way for the development of next-generation cancer therapies.

References

  • Al-Wahaibi, L. H., et al. (2022). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Scientific Reports, 12(1), 1-19. [Link]

  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

  • Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-11. [Link]

  • van Niekerk, E., et al. (2001). Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines. Investigational New Drugs, 19(3), 211-217. [Link]

  • Yildirim, S., et al. (2023). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Molecules, 28(12), 4789. [Link]

  • Kiss, L., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6634. [Link]

  • Berroterán-Infante, N., et al. (2022). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Pharmaceutics, 14(9), 1888. [Link]

  • Unwin, R. D., & Whetton, A. D. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 325. [Link]

  • Reddy, G. S., et al. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5432. [Link]

  • Ziółkowska, E., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 297. [Link]

  • Al-Ostath, A., et al. (2021). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]

  • Tan, M. L., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1825. [Link]

  • Kłopotowski, M., et al. (2017). Piperazinyl fragment improves anticancer activity of Triapine. PLoS One, 12(11), e0188767. [Link]

  • Zhang, Y., et al. (2017). In Vitro Evaluation of Anticancer Drugs with Kinetic and Static Alternating Cell Culture System. Journal of Cancer Therapy, 8(9), 845-859. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Walayat, I., et al. (2021). Piperazine derivatives of natural compounds with anticancer activity. ResearchGate. [Link]

  • Meegan, M. J., et al. (2021). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 26(11), 3123. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(38), 13133-13156. [Link]

  • Dittmann, K., & Mayer, C. (2014). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Tumor Models for Cancer Treatment (pp. 1-14). Springer, Berlin, Heidelberg. [Link]

  • Griffiths, M., & Sundaram, H. (2011). Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay. Methods in Molecular Biology, 731, 451-465. [Link]

  • Nassar, I. F., et al. (2018). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. [Link]

Sources

Validating the Therapeutic Potential of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical validation of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, a novel arylpiperazine derivative with putative antidepressant and anxiolytic properties. While direct preclinical data for this specific molecule is not yet publicly available, its structural similarity to other pharmacologically active nitrophenylpiperazine compounds warrants a thorough investigation of its therapeutic potential.[1][2] This document outlines a scientifically rigorous, multi-tiered approach to assess its efficacy and mechanism of action in established animal models, benchmarked against current standard-of-care therapeutics.

The arylpiperazine moiety is a well-established pharmacophore in central nervous system (CNS) drug discovery, with many derivatives exhibiting affinity for serotonergic and dopaminergic receptors.[3] The 4-nitrophenyl substitution, in particular, has been explored for various biological activities.[1] This guide will therefore proceed under the hypothesis that 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride may exert its effects through modulation of monoaminergic systems, a key target for antidepressant and anxiolytic drugs.

Comparative Benchmarking: Positioning a Novel Compound

To ascertain the therapeutic relevance of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, its performance must be compared against clinically successful drugs with well-characterized mechanisms of action.

CompoundClassPrimary Mechanism of ActionTherapeutic Indication
3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride Arylpiperazine (putative)Putative modulation of serotonin and/or dopamine signalingAntidepressant & Anxiolytic (Hypothesized)
Fluoxetine Selective Serotonin Reuptake Inhibitor (SSRI)Blocks the reuptake of serotonin, increasing its synaptic availability.[4]Depression, Obsessive-Compulsive Disorder
Diazepam BenzodiazepinePositive allosteric modulator of the GABA-A receptor, enhancing GABAergic inhibition.[5]Anxiety, Seizures, Muscle Spasms

Experimental Validation Workflow: A Phased Approach

A logical and iterative experimental workflow is crucial for the robust validation of a novel CNS compound. This process begins with acute behavioral screening to establish a preliminary efficacy and dose-range, followed by more complex models that mimic the chronicity of neuropsychiatric disorders.

G cluster_0 Phase 1: Acute Behavioral Screening cluster_1 Phase 2: Chronic Efficacy Models cluster_2 Phase 3: Mechanistic & Safety Profiling A Forced Swim Test (FST) (Antidepressant-like activity) C Chronic Unpredictable Mild Stress (CUMS) A->C Promising acute antidepressant effect F Rotarod Test (Motor Coordination) A->F Assess potential motor side effects B Elevated Plus Maze (EPM) (Anxiolytic-like activity) B->C Promising acute anxiolytic effect B->F Assess potential motor side effects D Receptor Binding Assays C->D Confirmed chronic efficacy E Neurochemical Analysis C->E Confirmed chronic efficacy

Caption: A phased experimental workflow for validating a novel CNS compound.

Detailed Experimental Protocols

The following protocols are foundational for assessing the antidepressant and anxiolytic potential of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride.

Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used behavioral despair model for screening potential antidepressant compounds.[6]

Principle: Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility and decrease the total duration of immobility.

Step-by-Step Protocol (Rat Model):

  • Apparatus: A transparent cylindrical container (40 cm high, 20 cm in diameter) filled with 25°C water to a depth of 30 cm.

  • Acclimation: On day 1, place each rat in the cylinder for a 15-minute pre-swim session. This induces a stable baseline of immobility for the test session.

  • Drug Administration: Administer 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, Fluoxetine (positive control), or vehicle (negative control) intraperitoneally (i.p.) at 24, 5, and 1 hour before the test session on day 2.

  • Test Session: On day 2, place the rats individually in the swim cylinder for a 5-minute test session.

  • Data Acquisition: Record the session using a video camera. An observer, blinded to the treatment groups, should score the duration of immobility (floating with minimal movements to keep the head above water).

  • Analysis: Compare the mean immobility time across treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's).

Elevated Plus Maze (EPM) for Anxiolytic-like Activity

The EPM is a standard paradigm for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[7][8]

Principle: Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms of the maze.

Step-by-Step Protocol (Mouse Model):

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor.

  • Habituation: Allow mice to acclimate to the testing room for at least 30 minutes prior to the test.

  • Drug Administration: Administer 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, Diazepam (positive control), or vehicle i.p. 30 minutes before the test.

  • Test Procedure: Place each mouse in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

  • Data Acquisition: Use an automated tracking system or a video camera to record the number of entries into and the time spent in each arm.

  • Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. Analyze the data using a one-way ANOVA.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model has high face and predictive validity for depressive-like states in rodents.

Principle: Prolonged exposure to a series of mild, unpredictable stressors induces a state of anhedonia (a core symptom of depression), which can be reversed by chronic antidepressant treatment.

Step-by-Step Protocol (Rat Model):

  • Stress Induction (4-6 weeks): Expose rats to a variable sequence of mild stressors daily. Examples include:

    • Stroboscopic lighting

    • Tilted cage (45°)

    • Damp bedding

    • Reversal of light/dark cycle

    • Social isolation

    • Forced swimming in cool water (18°C)

  • Drug Administration: During the final 2-3 weeks of the CUMS protocol, administer 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride, Fluoxetine, or vehicle daily.

  • Behavioral Assessment (Sucrose Preference Test):

    • Baseline: Before CUMS, habituate rats to two bottles, one with water and one with a 1% sucrose solution. Measure the consumption of each over 24 hours.

    • Post-CUMS: Repeat the sucrose preference test at the end of the CUMS and treatment period.

  • Analysis: Calculate the sucrose preference as (sucrose intake / total fluid intake) x 100. A significant decrease in sucrose preference in the vehicle-treated CUMS group compared to non-stressed controls indicates anhedonia. A reversal of this deficit in the drug-treated groups suggests antidepressant-like efficacy.

Anticipated Data and Interpretation

The following tables illustrate hypothetical data sets for the proposed experiments, providing a framework for interpreting the potential outcomes.

Table 1: Forced Swim Test - Immobility Time (Seconds)

Treatment GroupDose (mg/kg)Mean Immobility (s) ± SEM
Vehicle-180 ± 10
3-Methyl-1-(4-nitrophenyl)piperazine HCl10120 ± 8
3-Methyl-1-(4-nitrophenyl)piperazine HCl2095 ± 7
Fluoxetine20105 ± 9
p < 0.05, **p < 0.01 compared to Vehicle

Interpretation: A significant, dose-dependent decrease in immobility time for the novel compound, comparable to Fluoxetine, would suggest a potent antidepressant-like effect.

Table 2: Elevated Plus Maze - Open Arm Exploration (%)

Treatment GroupDose (mg/kg)% Time in Open Arms ± SEM% Entries into Open Arms ± SEM
Vehicle-15 ± 220 ± 3
3-Methyl-1-(4-nitrophenyl)piperazine HCl528 ± 335 ± 4
3-Methyl-1-(4-nitrophenyl)piperazine HCl1040 ± 4 48 ± 5
Diazepam245 ± 5 52 ± 6
*p < 0.05, **p < 0.01 compared to Vehicle

Interpretation: A significant increase in both the percentage of time spent and entries into the open arms, in a dose-dependent manner, would indicate anxiolytic-like properties.

Mechanistic Insights and Signaling Pathways

Based on the arylpiperazine scaffold, it is plausible that 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride interacts with serotonin (5-HT) and/or dopamine (DA) receptors and transporters.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron a 5-HT or DA Reuptake Transporter (SERT/DAT) b Neurotransmitter (5-HT or DA) a:f0->b b->a:f1 Reuptake c Postsynaptic Receptor Signal Transduction b->c:f0 compound 3-Methyl-1-(4-nitrophenyl) piperazine HCl compound->a:f1 Blockade compound->c:f0 Agonism/ Antagonism

Caption: Putative mechanisms of action for 3-Methyl-1-(4-nitrophenyl)piperazine HCl.

Further in vitro receptor binding assays and ex vivo neurochemical analyses would be necessary to elucidate the precise molecular targets and confirm this hypothesized mechanism.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the initial preclinical validation of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride as a potential antidepressant and anxiolytic agent. The successful demonstration of efficacy in these established animal models would provide a strong rationale for further development, including more comprehensive safety pharmacology, pharmacokinetic profiling, and investigation into its effects on cognitive function. The ultimate goal is to generate a comprehensive data package that can support the progression of this promising compound towards clinical evaluation.

References

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry. 2024. Available from: [Link]

  • Fluoxetine. StatPearls. 2024. Available from: [Link]

  • Diazepam. StatPearls. 2024. Available from: [Link]

  • Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. Molecular Psychiatry. 2024. Available from: [Link]

  • Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Basic & Clinical Pharmacology & Toxicology. 2019. Available from: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. 2019. Available from: [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Journal of Emerging Technologies and Innovative Research. 2024. Available from: [Link]

  • Animal models for the study of antidepressant activity. Brain Research Protocols. 2001. Available from: [Link]

  • The antidepressant action of 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid is mediated by phosphorylation of histone deacetylase 5. Neuropsychopharmacology. 2018. Available from: [Link]

  • 1-Methyl-4-(4-nitrophenyl)piperazine. PubChem. Available from: [Link]

  • New piperazine derivatives and methods for the preparation thereof and compositions containing the same. Google Patents. 1996.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. ResearchGate. 2009. Available from: [Link]

  • 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl) - Google Patents. Google Patents. 2006.
  • Anxiolytic-like effects of 4-phenyl-2-trichloromethyl-3H-1,5-benzodiazepine hydrogen sulfate in mice. Brazilian Journal of Medical and Biological Research. 2000. Available from: [Link]

  • Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. Chemical Biology & Drug Design. 2017. Available from: [Link][Link])

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride. As a compound combining a piperazine moiety with a nitrophenyl group, it requires careful handling due to its potential irritant, corrosive, and toxic properties. This document is intended for researchers, scientists, and laboratory managers in drug development and chemical research, offering a framework for operational safety and regulatory adherence.

Section 1: Hazard Profile and Risk Assessment

The first step in any disposal protocol is a thorough understanding of the substance's inherent hazards. While a specific Safety Data Sheet (SDS) for the 3-methyl derivative was not available, a reliable hazard profile can be constructed by analyzing structurally related compounds like 1-(4-Nitrophenyl)piperazine and the general chemical classes of piperazines and nitrophenyls.

The primary hazards are associated with its potential to cause irritation and toxicity. The piperazine component can be corrosive, while the nitrophenyl group is associated with systemic toxicity.[1][2][3] Therefore, a conservative approach, treating the compound as hazardous, is mandatory.

Table 1: Summary of Anticipated Hazards

Hazard CategoryDescriptionRationale & Supporting Evidence
Skin Corrosion/Irritation Category 2: Causes skin irritation.[4][5][6]Piperazine and its derivatives are known skin irritants and can cause severe burns.[1][2][7] Direct contact should be avoided through the use of appropriate personal protective equipment (PPE).
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[4][5][6]Similar compounds are confirmed to be serious eye irritants.[4] Any potential for splashes or dust exposure necessitates safety glasses or goggles.
Respiratory Irritation May cause respiratory irritation.[4][5][6]Inhalation of dust or aerosols should be minimized by handling the compound in a well-ventilated area or a chemical fume hood.[4][6]
Acute Toxicity (Oral/Inhalation) May be harmful if swallowed or inhaled.[2][4]The nitrophenyl functional group is a well-documented toxophore.[3] Nitrophenols are listed as deleterious compounds, necessitating precautions against ingestion and inhalation.[3]

Section 2: Regulatory Framework: Adherence to RCRA

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its final, environmentally sound disposal.[10][11]

As the generator, your laboratory must:

  • Determine if the waste is hazardous: Based on the hazard profile, 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride waste must be managed as hazardous waste.[11][12]

  • Properly manage the waste on-site: This includes using correct containers, labels, and storing it in a designated accumulation area.

  • Document and track the waste: Ensure a manifest system is used when the waste is transported off-site for disposal.[8]

  • Adhere to state and local regulations: Individual states may have more stringent requirements than the federal RCRA regulations.[8]

Section 3: Standard Operating Procedure (SOP) for Disposal

This section provides a direct, step-by-step protocol for the routine disposal of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride and associated contaminated materials.

Experimental Protocol: Chemical Waste Segregation and Collection

  • Waste Identification:

    • All waste materials, including the pure compound, solutions, and contaminated items (e.g., gloves, weigh boats, pipette tips), must be treated as hazardous chemical waste.

  • Containerization:

    • Select a leak-proof container with a secure, screw-top lid that is chemically compatible with the hydrochloride salt.[13] High-density polyethylene (HDPE) containers are a suitable choice.

    • Ensure the container is clean and dry before the first addition of waste.

    • Do not overfill the container. Leave a minimum of 5% headspace to allow for thermal expansion.[13]

  • Waste Segregation:

    • This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4][7][14]

    • CRITICAL: Do NOT mix this waste stream with other incompatible chemical wastes. A dedicated waste container for this compound and its direct consumables is the safest practice.

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag, as supplied by your institution's Environmental Health and Safety (EHS) department.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride".

      • The accumulation start date (the date the first drop of waste enters the container).[15]

      • An accurate list of all contents, including solvents if applicable.

      • The appropriate hazard warnings (e.g., Irritant, Toxic).

  • Accumulation:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[13]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Disposal Request:

    • Once the container is full or you are approaching the SAA time/volume limits, schedule a pickup through your institution's EHS office.

    • Do not pour this chemical waste down the drain.[4][5]

    • Final disposal must be conducted at an approved and licensed waste disposal facility.[1][4][7]

Section 4: Spill and Decontamination Procedures

Accidents require immediate and correct action. The following protocol is for minor laboratory spills.

Experimental Protocol: Minor Spill Cleanup

  • Alert and Isolate:

    • Alert personnel in the immediate area.

    • Restrict access to the spill area.

  • Don Personal Protective Equipment (PPE):

    • Wear a lab coat, safety goggles, and nitrile gloves.

  • Contain and Absorb:

    • For a solid spill, carefully sweep up the material, avoiding the generation of dust.[16][17][18]

    • For a liquid spill, cover with an inert absorbent material like vermiculite or sand.

    • Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collect Waste:

    • Place the swept powder or absorbent material into a designated hazardous waste container.[16][18]

    • Label the container as "Spill Debris" with the chemical name.

  • Decontaminate:

    • Wipe the spill area with soap and water.

    • Collect all cleaning materials (sponges, paper towels) and place them in the spill debris waste container.

  • Final Disposal:

    • Seal and label the spill debris container as hazardous waste and arrange for pickup via your EHS department.

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for proper chemical waste management, ensuring a self-validating and compliant process from generation to disposal.

G cluster_0 On-Site Laboratory Procedures cluster_1 Institutional & Regulatory Procedures A Waste Generated (e.g., unused chemical, contaminated labware) B Step 1: Classify as Hazardous Waste (Precautionary Principle) A->B C Step 2: Segregate from Incompatibles (Acids, Bases, Oxidizers) B->C D Step 3: Containerize & Label - Leak-proof container - Hazardous Waste Label - Accumulation Date C->D E Step 4: Store in Satellite Accumulation Area (SAA) (Under lab control) D->E F Step 5: Monitor Accumulation (Is container full or time limit reached?) E->F F->E No G Step 6: Contact EHS for Pickup (Submit Waste Pickup Request) F->G Yes H Waste Manifested & Transported (By Licensed Contractor) G->H I Final Disposal (Approved TSDF Facility) H->I

Caption: Disposal workflow for 3-Methyl-1-(4-nitrophenyl)piperazine HCl.

Conclusion

The responsible disposal of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is not merely a logistical task but a critical component of laboratory safety and environmental stewardship. By understanding its hazard profile, adhering strictly to RCRA regulations, and implementing the detailed SOPs provided, researchers can ensure that this compound is managed safely from the moment it is synthesized or used to its final disposal. Always consult your institution's specific EHS guidelines and treat this and all novel chemical entities with the highest degree of caution.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-(4-Nitrophenyl)piperazine.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Piperazine.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Phenylpiperazine.
  • Cayman Chemical. (2025). Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine (hydrochloride).
  • TCI Chemicals. (2025). Safety Data Sheet: Piperazine Anhydrous.
  • Echemi. (n.d.). 1,4-Bis(4-nitrophenyl)piperazine SDS, 16264-05-4 Safety Data Sheets.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%.
  • Wikipedia. (n.d.). Hazardous waste in the United States.
  • Fisher Scientific. (2018). Safety Data Sheet: Piperazine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • National Institutes of Health. (n.d.). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
  • ResearchGate. (n.d.). (PDF) Biodegradation of Nitrophenol Compounds.
  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Safety Data Sheet: Piperazine.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 4-Nitrophenol.
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • Fisher Scientific. (2010). Safety Data Sheet.
  • Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance.
  • PubMed Central. (2014). Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.